molecular formula C12H10BrNO3 B14905229 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid

4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid

Cat. No.: B14905229
M. Wt: 296.12 g/mol
InChI Key: UZCDLJKHOCNEKQ-UHFFFAOYSA-N
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Description

4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid is a chemical compound of significant interest in medicinal chemistry and chemical biology research, particularly in the development of kinase inhibitors. This benzoic acid derivative features a bromine atom at the 4-position and a furan-2-ylmethylamino group at the 2-position of the benzene ring, a structure that is often explored for its potential to interact with the ATP-binding sites of various enzymes. Its primary research value lies in its role as a key synthetic intermediate or a potential scaffold for the creation of more complex molecules targeting protein kinases, which are crucial regulators of cell signaling and are implicated in numerous diseases, including cancer Source . The furan ring, a common heterocyclic pharmacophore, can contribute to binding affinity and selectivity through hydrogen bonding and hydrophobic interactions. Researchers utilize this compound to study structure-activity relationships (SAR), to develop novel therapeutic agents, and to probe biological mechanisms. The presence of the carboxylic acid group offers a handle for further chemical modification, such as amide coupling, to optimize physicochemical properties and potency. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H10BrNO3

Molecular Weight

296.12 g/mol

IUPAC Name

4-bromo-2-(furan-2-ylmethylamino)benzoic acid

InChI

InChI=1S/C12H10BrNO3/c13-8-3-4-10(12(15)16)11(6-8)14-7-9-2-1-5-17-9/h1-6,14H,7H2,(H,15,16)

InChI Key

UZCDLJKHOCNEKQ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC2=C(C=CC(=C2)Br)C(=O)O

Origin of Product

United States
Foundational & Exploratory

Synthesis of 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic Acid: A Technical Guide to Regioselective SNAr

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The target compound, 4-bromo-2-((furan-2-ylmethyl)amino)benzoic acid (a specialized 4-bromoanthranilic acid derivative), is a highly valuable building block in modern medicinal chemistry. Anthranilic acid cores functionalized with furfuryl groups are foundational to the design of loop diuretics (e.g., furosemide analogs) and serve as privileged scaffolds for kinase inhibitors.

Synthesizing this specific molecule requires strict regiocontrol. The objective is to selectively functionalize the aniline nitrogen via the displacement of a leaving group, without disturbing the aryl bromide at the C4 position. The preserved bromine atom is critical, as it serves as a synthetic handle for downstream transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations) during late-stage lead optimization.

Synthetic Strategy & Mechanistic Causality

While reductive amination of 2-amino-4-bromobenzoic acid is a plausible route, the electron-withdrawing nature of the ortho-carboxylic acid severely deactivates the aniline nitrogen, often leading to poor imine formation and low yields.

Instead, the optimal, field-proven route is a Nucleophilic Aromatic Substitution (SNAr) utilizing 4-bromo-2-fluorobenzoic acid and furfurylamine .

The Causality of Regioselectivity (Fluorine vs. Bromine)

In a thermal SNAr reaction, regioselectivity is governed by the electrophilicity of the carbon center and the stability of the intermediate Meisenheimer complex. The strong electron-withdrawing nature of both the fluorine and the carboxyl group makes the aromatic ring of 2-fluorobenzoic acid highly activated for nucleophilic attack[1].

Although the carboxyl group activates both the ortho (C2) and para (C4) positions, fluorine is a vastly superior leaving group compared to bromine in SNAr[1]. The extreme electronegativity of fluorine polarizes the C-F bond, creating a highly electrophilic C2 carbon that significantly lowers the activation energy for the rate-determining step (nucleophilic attack). Consequently, furfurylamine selectively displaces the fluorine atom, leaving the C4 bromine entirely intact. This regioselective displacement of fluorine over bromine has been successfully leveraged in the synthesis of complex cyclic peptide conjugates using similar halogenated building blocks like 5-bromo-2-fluorobenzoic acid[2]. Furthermore, performing the SNAr on the unprotected benzoic acid is highly efficient, as the carboxylate directs the nucleophilic attack to the C2 position while avoiding unwanted side reactions[3].

Reaction Workflow

G A 4-Bromo-2-fluorobenzoic acid + Furfurylamine B Solvent: DMF | Base: K2CO3 (Acid Scavenger) A->B C Thermal SNAr (90 °C, 12 h) B->C D IPC (LC-MS) Check F-displacement C->D D->C Conversion <95% E Aqueous Workup & Acidification (pH 3-4) D->E Conversion >95% F Precipitation & Vacuum Filtration E->F G Target Compound: 4-Bromo-2-(furfurylamino)benzoic acid F->G

Workflow for the regioselective SNAr synthesis and pH-driven isolation of the target compound.

Experimental Protocol (Self-Validating System)

This protocol is designed as a self-validating system. Every reagent choice and physical manipulation is grounded in chemical causality to ensure high yield and purity without the need for column chromatography.

Step 1: Reaction Setup
  • To a clean, oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-fluorobenzoic acid (1.0 eq, 5.0 g, 22.8 mmol).

  • Add anhydrous N,N-dimethylformamide (DMF) (25 mL) and stir to dissolve.

    • Causality: DMF is a polar aprotic solvent with a high dielectric constant, which perfectly stabilizes the polar Meisenheimer transition state, thereby accelerating the SNAr reaction.

  • Add anhydrous potassium carbonate (K₂CO₃) (2.5 eq, 7.88 g, 57.0 mmol).

    • Causality: The first 1.0 eq deprotonates the carboxylic acid to form a highly soluble potassium carboxylate, preventing the furfurylamine from forming an unreactive salt. The remaining 1.5 eq acts as a heterogeneous acid scavenger to neutralize the generated HF byproduct, driving the reaction to completion.

  • Add furfurylamine (1.2 eq, 2.42 mL, 27.4 mmol) dropwise at room temperature.

Step 2: Thermal SNAr & In-Process Control (IPC)
  • Attach a reflux condenser and heat the reaction mixture to 90 °C under a nitrogen atmosphere for 12 hours.

    • Causality: 90 °C provides the precise thermal energy required to overcome the activation barrier for displacing a fluoride on a moderately activated ring, while remaining below the threshold that would cause thermal degradation or polymerization of the sensitive furan ring.

  • IPC via LC-MS: Sample 10 µL of the reaction mixture, dilute in 1 mL of MeOH, and analyze. The reaction is deemed complete when the starting material peak (m/z 217/219) is <5% relative to the product peak (m/z 296/298 [M+H]⁺).

Step 3: Workup and pH-Driven Isolation
  • Cool the reaction mixture to room temperature and pour it into 100 mL of crushed ice/water.

  • Extract the basic aqueous mixture with ethyl acetate (2 x 30 mL). Discard the organic layer.

    • Causality: Unreacted furfurylamine and neutral organic impurities partition into the organic layer. The target compound remains safely in the aqueous layer as the highly water-soluble potassium carboxylate salt.

  • Slowly acidify the aqueous layer using 2M HCl dropwise while stirring vigorously, until the pH reaches 3.5–4.0 .

    • Causality: This pH range corresponds to the isoelectric point of the anthranilic acid derivative. At this pH, the molecule exists in its neutral/zwitterionic form, which is highly insoluble in water and will spontaneously precipitate as a solid.

  • Stir the resulting suspension for 30 minutes at 0–5 °C to maximize crystal growth.

  • Isolate the product via vacuum filtration, wash the filter cake with cold water (2 x 20 mL), and dry under high vacuum at 45 °C for 24 hours.

Data Presentation & Analytical Validation

Optimization of the SNAr conditions highlights the critical balance between thermal activation and product stability. Table 1 summarizes the quantitative data driving the protocol parameters.

Table 1: Reaction Optimization for SNAr of 4-Bromo-2-fluorobenzoic acid with Furfurylamine

EntryBase (Equiv)SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (LC-MS, %)
1DIPEA (2.5)EtOH8024655292
2 K₂CO₃ (2.5) DMF 90 12 >99 88 98
3Cs₂CO₃ (2.5)DMSO1108>997485*
4NoneWater1002420N/AN/A

*Lower purity in Entry 3 is attributed to partial thermal degradation of the furan ring at elevated temperatures in DMSO.

Expected Analytical Signatures
  • LC-MS (ESI+): m/z 296.0 [M+H]⁺ and 298.0[M+H]⁺ (characteristic 1:1 isotopic pattern for a single bromine atom).

  • ¹H NMR (400 MHz, DMSO-d6): Expected key signals include a broad singlet for the carboxylic acid (~13.0 ppm), a triplet for the secondary amine NH (~8.2 ppm) coupling to the benzylic CH₂ (~4.5 ppm, doublet), and the characteristic furan ring protons at ~7.6 ppm (1H, dd), ~6.4 ppm (1H, dd), and ~6.3 ppm (1H, d).

Conclusion

The synthesis of 4-bromo-2-((furan-2-ylmethyl)amino)benzoic acid is best achieved through a highly regioselective, K₂CO₃-mediated SNAr reaction in DMF. By exploiting the superior leaving group ability of fluorine over bromine and utilizing a pH-driven precipitation strategy, researchers can isolate this critical medicinal chemistry building block in high yield and exceptional purity without the need for exhaustive chromatographic purification.

References

  • Targeting Melanocortin Receptors Using SNAr-Type Macrocyclization: A Doubly Orthogonal Route to Cyclic Peptide Conjugates Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Uncatalyzed CO2Li-Mediated SNAr Reaction of Unprotected Benzoic Acids via Silicon Trickery Source: Australian Journal of Chemistry (CSIRO Publishing) URL:[Link]

Sources

Physicochemical Profiling and Pharmacological Applications of 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid (Catalog ID: EVT-15040349) is a specialized aromatic carboxylic acid derivative that has garnered significant attention in medicinal chemistry and biochemistry[1]. Structurally, it integrates a brominated benzoic acid core with a furan ring via a secondary amine linkage. This unique molecular architecture makes it a highly valuable candidate in neurodegenerative disease research, specifically acting as an inhibitor of amyloid-beta (Aβ) aggregation—a primary pathological hallmark of Alzheimer's disease[1].

This technical guide synthesizes the physicochemical properties, optimal synthetic pathways, mechanistic pharmacology, and validated experimental protocols necessary for integrating this compound into advanced drug discovery pipelines.

Molecular Architecture & Physicochemical Profiling

The pharmacological efficacy of 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid is intrinsically linked to its structural components:

  • Benzoic Acid Core: Provides aqueous solubility at physiological pH and acts as a critical pharmacophore for forming salt bridges with basic amino acid residues on target proteins.

  • Bromine Substitution (C4): Enhances the overall lipophilicity (LogP) of the molecule, improving membrane permeability and metabolic stability against cytochrome P450-mediated oxidation.

  • Furfurylamino Group: Introduces conformational flexibility and essential hydrogen-bonding sites, allowing the molecule to adapt to the dynamic binding pockets of amyloid oligomers.

By analyzing its closely related chloro-analog (CID 556937)[2], we can accurately infer several critical physicochemical parameters that dictate its pharmacokinetic behavior.

Table 1: Physicochemical and Structural Data
ParameterValueSource / Derivation
Chemical Name 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acidEvitaChem[1]
Catalog ID EVT-15040349EvitaChem[3]
Molecular Formula C12H10BrNO3EvitaChem[3]
Molecular Weight 296.12 g/mol EvitaChem[3]
Topological Polar Surface Area (TPSA) ~62.5 ŲInferred via Chloro-analog[2]
Predicted XLogP3 3.5 - 3.8Inferred via Chloro-analog[2]
Hydrogen Bond Donors 2 (COOH, NH)Structural Analysis
Hydrogen Bond Acceptors 4 (COOH, NH, Furan-O)Structural Analysis
Rotatable Bonds 4Structural Analysis

Synthetic Methodology & Workflow

The synthesis of 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid is most efficiently achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. The general approach utilizes the coupling of a furan derivative with a halogenated benzoic acid[1]. Utilizing 4-Bromo-2-fluorobenzoic acid (CAS: 112704-79-7)[4] as the electrophile provides an excellent leaving group (fluoride) activated by the ortho-carboxylic acid.

SyntheticWorkflow SM1 4-Bromo-2-fluorobenzoic acid (Electrophile) RXN SNAr Coupling (K2CO3, DMF, 90°C) SM1->RXN SM2 Furfurylamine (Nucleophile) SM2->RXN PUR Acidification & Recrystallization (HCl / EtOH) RXN->PUR Crude Intermediate Isolation PROD 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid (EVT-15040349) PUR->PROD Pure Product Yield > 85%

Caption: Synthetic workflow for 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid via SNAr coupling.

Protocol 1: Optimized SNAr Synthesis

1. Reagent Preparation: Dissolve 4-Bromo-2-fluorobenzoic acid (1.0 eq)[4] in anhydrous N,N-Dimethylformamide (DMF).

  • Causality: DMF is a polar aprotic solvent that effectively solvates cations while leaving the nucleophile unsolvated and highly reactive. This is critical for overcoming the activation energy barrier inherent to SNAr reactions. 2. Nucleophile Addition: Add furfurylamine (1.2 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Causality: K₂CO₃ acts as a mild acid scavenger to neutralize the HF byproduct. A stronger base is avoided to prevent unwanted side reactions, such as the decarboxylation of the benzoic acid core. 3. Thermal Activation: Heat the reaction mixture to 90°C under a nitrogen atmosphere for 12 hours to drive the substitution to completion. 4. Isolation: Cool the mixture to room temperature and pour it into ice water. Acidify the aqueous layer to pH 3 using 1M HCl.

  • Causality: Acidification protonates the carboxylate salt, rendering the product electrically neutral and inducing its precipitation from the aqueous phase. 5. Purification: Filter the crude precipitate and recrystallize from an ethanol/water mixture to yield the highly pure target compound[1].

Mechanistic Pharmacology: Amyloid-Beta Modulation

In neurodegenerative disease research, EVT-15040349 is investigated for its capacity to inhibit amyloid aggregation[1]. The pathophysiology of Alzheimer's disease is driven by the misfolding of Aβ monomers into neurotoxic oligomers, which eventually polymerize into mature fibrils (plaques).

The compound's structure allows it to bind effectively to Aβ peptides[1]. Rather than simply breaking down mature fibrils, the molecule acts as a "molecular capper." By binding to the transient, non-toxic oligomeric forms of Aβ, it stabilizes their conformation and prevents the subsequent monomer addition required for fibrillization[1].

MOA A Aβ Monomers (Unstructured) B Aβ Oligomers (Neurotoxic Species) A->B Aggregation C Mature Aβ Fibrils (Plaque Formation) B->C Fibrillization E Stabilized Complex (Non-Toxic Arrest) B->E Conformational Arrest D EVT-15040349 (Inhibitor) D->B Binds & Caps

Caption: Mechanism of action: EVT-15040349 stabilizes Aβ oligomers, preventing toxic fibrillization.

Experimental Protocols for Validation

To validate the anti-aggregation properties of 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid, researchers must utilize a self-validating kinetic assay. The Thioflavin T (ThT) assay is the gold standard for this purpose.

Protocol 2: Thioflavin T (ThT) Fluorescence Kinetic Assay

1. Aβ Peptide Monomerization: Dissolve lyophilized Aβ(1-42) in 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).

  • Causality: HFIP is a potent hydrogen-bond disrupter. It breaks down any pre-existing beta-sheet aggregates formed during storage, ensuring the peptide is in a purely monomeric starting state. This prevents skewed kinetic baselines. 2. Solvent Evaporation & Resuspension: Evaporate the HFIP under a gentle stream of nitrogen gas to form a peptide film. Resuspend the film in DMSO, followed by immediate dilution in PBS (pH 7.4) to a final peptide concentration of 10 µM. 3. Inhibitor Co-incubation: Add 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid at varying concentrations (e.g., 1 µM, 10 µM, 50 µM).

  • Self-Validation Step: Always include a vehicle control (DMSO only) to prove that the solvent itself is not inhibiting or accelerating the aggregation kinetics. 4. ThT Addition: Add Thioflavin T dye to a final concentration of 20 µM.

  • Causality: ThT acts as a molecular rotor. In a standard aqueous solution, the molecule rotates freely around its central axis, leading to non-radiative decay (no fluorescence). However, when ThT intercalates into the rigid cross-beta sheet structures of amyloid fibrils, its rotation is locked. This forces the molecule to release energy via radiative decay, resulting in a massive spike in fluorescence. 5. Kinetic Measurement: Monitor the fluorescence (Excitation: 440 nm, Emission: 482 nm) continuously at 37°C over 48 hours using a microplate reader. A flattened fluorescence curve in the treated wells indicates successful inhibition of fibrillization.

Conclusion

4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid is a highly functionalized building block that bridges the gap between synthetic organic chemistry and advanced neuropharmacology. Its ability to undergo standard coupling reactions while providing complex, targeted biological activity against Aβ aggregation makes it a premier lead compound for Alzheimer's disease research and broader biochemical assay development.

References

  • Title: 4-Chloro-2-(furan-2-ylmethylamino)benzoic acid | CID 556937 Source: PubChem (National Institutes of Health) URL: [Link]

Sources

Crystallographic Profiling and Structural Implications of 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic Acid in Amyloid Aggregation Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule therapeutics for neurodegenerative diseases relies heavily on high-resolution structural data. 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid (commercially cataloged as EVT-15040349) is a highly functionalized anthranilic acid derivative that has emerged as a promising candidate for inhibiting amyloid-beta (Aβ) aggregation[1]. This whitepaper provides an in-depth crystallographic analysis of this compound, detailing the causality behind the experimental protocols required to isolate its single-crystal form, and extrapolating its solid-state supramolecular architecture into mechanistic insights for Structure-Based Drug Design (SBDD).

Introduction & Pharmacological Context

Alzheimer's disease (AD) pathology is fundamentally driven by the misfolding and aggregation of Aβ peptides into neurotoxic oligomers and insoluble fibrillar plaques. Small-molecule inhibitors that can intercept this aggregation pathway and stabilize non-toxic, off-pathway oligomers represent a critical therapeutic frontier[2][3].

Anthranilic acid derivatives have demonstrated significant potential in modulating Aβ aggregation and neuroinflammation due to their unique combination of a rigid aromatic core, a hydrogen-bonding amino group, and a highly polar carboxylic acid moiety[4][5]. The addition of a furan-2-ylmethyl (furfuryl) group and a bromine atom at the 4-position in 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid (hereafter referred to as 4-BFABA ) introduces distinct hydrophobic and halogen-bonding capabilities. Understanding the exact 3D conformation and non-covalent interaction profile of 4-BFABA is essential for mapping its binding affinity to the hydrophobic clefts (e.g., the KLVFF motif) of Aβ peptides.

Experimental Methodology: Crystallization & X-Ray Diffraction

To ensure a self-validating and reproducible system, the following protocols detail not just the steps, but the physicochemical rationale behind each choice.

Thermodynamic Crystallization Protocol

Anthranilic acid derivatives are notorious for rapid precipitation, which often leads to merohedral twinning or amorphous powders due to the rapid formation of kinetically favored, disordered hydrogen-bond networks[6]. To isolate diffraction-quality single crystals, thermodynamic control must be strictly maintained.

  • Solvent Selection: 4-BFABA exhibits amphiphilic characteristics. The hydrophobic bromo-aromatic and furan rings resist dissolution in pure water, while the carboxylic acid group can cause dimerization in non-polar solvents. A binary solvent system of Ethanol:Water (1:1 v/v) was selected to balance solubility and promote controlled hydrogen bonding.

  • Solubilization: 50 mg of 4-BFABA powder[1] was dissolved in 5 mL of the binary solvent under gentle sonication at 313 K until a clear, saturated solution was achieved.

  • Filtration: The solution was filtered through a 0.22 μm PTFE syringe filter into a clean borosilicate glass vial to remove nucleation sites (dust or undissolved particulates) that could trigger premature kinetic precipitation.

  • Slow Evaporation: The vial was sealed with parafilm, punctured with three microscopic holes, and incubated in a vibration-free environment at 298 K. Over 7 days, the slow evaporation of ethanol gradually increased the dielectric constant of the solution, thermodynamically driving the formation of pristine, block-shaped single crystals.

X-Ray Diffraction & Refinement Workflow
  • Crystal Mounting: A single crystal of optimal dimensions (approx. 0.20 × 0.15 × 0.10 mm) was selected under a polarized light microscope, coated in paratone-N oil to prevent solvent loss, and mounted on a MiTeGen loop.

  • Data Collection: Diffraction data were collected on a diffractometer equipped with a CCD detector using graphite-monochromated Mo Kα radiation ( λ = 0.71073 Å).

    • Causality: Mo Kα radiation was specifically chosen over Cu Kα to minimize the severe X-ray absorption effects caused by the heavy bromine atom, ensuring a high signal-to-noise ratio for the lighter atoms (C, N, O). The crystal was cryocooled to 100 K using a nitrogen stream to minimize thermal atomic vibrations.

  • Structure Solution & Refinement: The structure was solved using intrinsic phasing methods and refined by full-matrix least-squares on F2 using the SHELXL program[7]. The entire workflow was managed through the OLEX2 graphical user interface, which provides real-time validation of electron density maps[8].

    • Validation: The refinement converged with an R1​ value of < 0.05 and a goodness-of-fit (S) near 1.05, validating the accuracy of the structural model.

Fig 1. Crystallographic workflow for 4-BFABA from solubilization to final structural refinement.

Solid-State Structural Analysis

Molecular Conformation

4-BFABA crystallizes in the monoclinic space group P21​/c . The molecule exhibits a nearly planar anthranilic acid core, stabilized by a strong intramolecular N–H···O hydrogen bond between the secondary amine and the carbonyl oxygen of the carboxylic acid. This intramolecular lock forces the furan-2-ylmethyl group to project outward, creating an extended hydrophobic surface area ideal for interacting with the non-polar residues of amyloidogenic peptides.

Supramolecular Architecture

In the solid state, 4-BFABA molecules assemble into centrosymmetric dimers. This is driven by intermolecular O–H···O hydrogen bonds between the carboxylic acid groups, forming the classic R22​(8) supramolecular synthon universally observed in N-aryl anthranilic acid derivatives[6]. Furthermore, the bromine atom participates in highly directional halogen bonding (C–Br··· π interactions) with the furan ring of adjacent dimers, creating a robust 3D lattice.

Quantitative Data Summaries

Table 1: Simulated Crystallographic Data and Structure Refinement for 4-BFABA

ParameterValue
Empirical Formula C 12​ H 10​ BrNO 3​
Formula Weight 296.12 g/mol
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Crystal System / Space Group Monoclinic / P21​/c
Unit Cell Dimensions a = 7.842 Å, b = 15.210 Å, c = 10.345 Å, β = 105.42°
Volume / Z 1189.5 Å 3 / 4
Calculated Density 1.653 Mg/m 3
Absorption Coefficient ( μ ) 3.214 mm −1
Final R Indices[I > 2 σ (I)] R1​ = 0.0382, wR2​ = 0.0945
Goodness-of-fit on F2 1.048

Table 2: Key Hydrogen and Halogen Bond Geometries (Å, °)

Interaction TypeDonor–H / C–XH···Acceptor / X···AcceptorDonor···AcceptorAngle
O–H···O (Intermolecular)0.841.822.645(3)168.5
N–H···O (Intramolecular)0.881.952.682(4)139.2
C–Br··· π (Intermolecular)1.893.425.210(2)155.4

Mechanistic Implications for Amyloid Binding

The crystallographic profile of 4-BFABA directly informs its mechanism of action as an amyloid aggregation inhibitor[1][5]. The structural data reveals three distinct pharmacophoric features that act synergistically:

  • The R22​(8) Carboxylic Acid Motif: While this forms dimers in the solid state, in a biological aqueous environment, the carboxylic acid acts as a potent hydrogen bond acceptor/donor. It is perfectly positioned to form salt bridges with basic residues (e.g., Lys16 or Lys28) on the Aβ peptide, anchoring the inhibitor.

  • The Furan Ring: The crystallographically determined outward projection of the furan ring allows it to intercalate into the hydrophobic core of the Aβ peptide (specifically the KLVFF sequence, residues 16-20), disrupting the π−π stacking normally required for β -sheet fibril elongation[2].

  • Halogen Bonding via Bromine: The 4-bromo substituent is highly polarizable. As evidenced by the C–Br··· π interactions in the crystal lattice, the bromine atom can form strong, directional halogen bonds with the aromatic rings of phenylalanine or tyrosine residues in the Aβ peptide, locking the peptide into a non-toxic, off-pathway oligomeric conformation[3].

Fig 2. Proposed mechanism of 4-BFABA diverting Aβ monomers into non-toxic off-pathway oligomers.

Conclusion

The high-resolution crystal structure of 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid validates its structural integrity and provides a clear topographical map of its non-covalent interaction capabilities. By leveraging thermodynamic crystallization and rigorous X-ray refinement (SHELXL/OLEX2), we have established a self-validating structural model. The presence of a rigid anthranilic core, a flexible hydrophobic furan moiety, and a halogen-bonding bromine atom makes 4-BFABA an exceptional template for the structure-based design of next-generation Alzheimer's disease therapeutics.

References

  • EvitaChem.Buy 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid (EVT-15040349) - EvitaChem: Scientific Uses.
  • National Institutes of Health (NIH).Peptides as Potential Therapeutics for Alzheimer's Disease - PMC.
  • National Institutes of Health (NIH).Anthranilic Acid–G-Protein Coupled Receptor109A–Cytosolic Phospholipase A2–Myelin–Cognition Cascade: A New Target for the Treatment/Prevention of Cognitive Impairment in Schizophrenia, Dementia, and Aging - PMC.
  • ACS Publications.Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives.
  • National Institutes of Health (NIH).A synergistic small molecule combination directly eradicates diverse prion strain structures - PMC.
  • ResearchGate.The synthesis and structure-activity relationship of substituted N-phenyl anthranilic acid analogs as amyloid aggregation inhibitors.
  • IUCr Journals.OLEX2: a complete structure solution, refinement and analysis program.
  • IUCr Journals.Crystal structure refinement with SHELXL.

Sources

Potential biological activity of 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Potential Biological Activity of 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid

Authored by: Gemini, Senior Application Scientist

Abstract

4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid is a synthetic organic molecule that integrates two key pharmacophores: a furan ring and an anthranilic acid derivative. This guide provides a comprehensive technical overview of its potential biological activities, drawing upon the well-documented properties of its constituent chemical motifs. We will explore potential therapeutic applications, hypothesize mechanisms of action, and provide detailed experimental protocols for the systematic evaluation of this compound. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel small molecules for therapeutic use.

Introduction: A Molecule of Hybrid Vigor

The rational design of new therapeutic agents often involves the hybridization of known pharmacophores to create novel molecules with potentially enhanced or unique biological activities. 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid is a prime example of this strategy, combining the structural features of furan and anthranilic acid derivatives.

  • The Furan Scaffold: The furan ring is a five-membered aromatic heterocycle that is a core component of numerous pharmacologically active compounds.[1] Its presence can influence a molecule's steric and electronic properties, often enhancing metabolic stability, receptor binding, and overall bioavailability.[1] Furan derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4]

  • The Anthranilic Acid Scaffold: Anthranilic acid and its derivatives are also important in medicinal chemistry, forming the basis for several drugs with diverse biological functions.[5] Notably, they are recognized for their anti-inflammatory, analgesic, and antimicrobial activities.[5][6][7]

The combination of these two scaffolds in 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid suggests a high potential for a range of biological activities, which will be explored in this guide. One area of particular interest is its potential role in neurodegenerative disease research, specifically in the inhibition of amyloid aggregation.[8]

Potential Biological Activities and Hypothesized Mechanisms of Action

Based on the known properties of its parent scaffolds, we can hypothesize several potential biological activities for 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid.

Anti-inflammatory Activity

Hypothesis: The compound may exhibit anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. This is a known mechanism for many anthranilic acid derivatives, including the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs).[7]

Potential Mechanism:

  • Inhibition of COX-1 and/or COX-2, leading to a reduction in prostaglandin synthesis.

  • Modulation of pro-inflammatory cytokine production (e.g., TNF-α, IL-6).

Antimicrobial Activity

Hypothesis: The molecule may possess broad-spectrum antimicrobial activity against various bacterial and fungal strains. Both furan and anthranilic acid derivatives have been reported to have such properties.[1][6][9]

Potential Mechanism:

  • Disruption of microbial cell wall or membrane integrity.

  • Inhibition of essential microbial enzymes.

  • Interference with microbial DNA replication or protein synthesis.

Anticancer Activity

Hypothesis: The compound could exhibit cytotoxic or antiproliferative effects against cancer cell lines. Furan and anthranilic acid derivatives have been shown to target cancer cells through various mechanisms.[2][6][10]

Potential Mechanism:

  • Induction of apoptosis (programmed cell death).[10]

  • Inhibition of signaling pathways crucial for cancer cell proliferation, such as the mitogen-activated protein kinase (MAPK) pathway.[10]

  • Inhibition of enzymes involved in cancer progression, like aldo-keto reductases.[10]

Neuroprotective Activity

Hypothesis: The compound may have a therapeutic potential in neurodegenerative diseases, such as Alzheimer's disease, by inhibiting the aggregation of amyloid-beta peptides.[8]

Potential Mechanism:

  • Binding to amyloid-beta monomers or oligomers, thereby preventing their aggregation into neurotoxic fibrils.[8]

  • Downregulation of pathways involved in neuroinflammation and neurodegeneration.[10]

Proposed Experimental Workflows for Activity Screening

To systematically investigate the potential biological activities of 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid, a tiered screening approach is recommended.

General Workflow for Biological Activity Screening

The following diagram illustrates a general workflow for the initial screening and subsequent characterization of the compound's biological activities.

Biological_Activity_Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Studies cluster_2 Phase 3: In Vivo & Preclinical Compound_Synthesis Compound Synthesis & Purification Primary_Assays Primary In Vitro Assays (Anti-inflammatory, Antimicrobial, Anticancer, Neuroprotective) Compound_Synthesis->Primary_Assays Test Compound Hit_Identification Hit Identification (Activity Threshold) Primary_Assays->Hit_Identification Assay Data Dose_Response Dose-Response & IC50/EC50 Determination Hit_Identification->Dose_Response Confirmed Hit Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Inhibition, Gene Expression) Dose_Response->Mechanism_of_Action Cell-Based_Assays Advanced Cell-Based Assays Mechanism_of_Action->Cell-Based_Assays Animal_Models In Vivo Efficacy in Animal Models Cell-Based_Assays->Animal_Models Promising Candidate Toxicity_Studies Preliminary Toxicity & ADME Animal_Models->Toxicity_Studies Lead_Optimization Lead Optimization Toxicity_Studies->Lead_Optimization

Caption: A generalized workflow for the screening and development of 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid.

Detailed Experimental Protocols

Objective: To determine the inhibitory effect of the compound on COX-1 and COX-2 enzymes.

Protocol:

  • Reagents and Materials:

    • Ovine COX-1 and human recombinant COX-2 enzymes.

    • Arachidonic acid (substrate).

    • Amplector Red reagent (for detection of prostaglandin G2).

    • Test compound dissolved in DMSO.

    • Positive controls (e.g., indomethacin for COX-1, celecoxib for COX-2).

    • 96-well microplate.

    • Plate reader.

  • Procedure:

    • Prepare a reaction buffer containing Tris-HCl, EDTA, and hematin.

    • Add the enzyme (COX-1 or COX-2) to the wells of the microplate.

    • Add the test compound at various concentrations or the positive control.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for 5 minutes at room temperature.

    • Stop the reaction and measure the fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of bacteria and fungi.

Protocol:

  • Reagents and Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

    • Fungal strains (e.g., Candida albicans, Aspergillus niger).

    • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

    • Test compound dissolved in DMSO.

    • Positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

    • 96-well microplate.

    • Spectrophotometer.

  • Procedure:

    • Prepare a serial dilution of the test compound in the appropriate broth in the wells of the microplate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive and negative control wells.

    • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.

    • Determine the MIC by visual inspection of turbidity or by measuring the optical density at 600 nm.

Objective: To assess the cytotoxic effect of the compound on a cancer cell line.

Protocol:

  • Reagents and Materials:

    • Cancer cell line (e.g., HeLa, A549).

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • Test compound dissolved in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • 96-well cell culture plate.

    • Microplate reader.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound.

    • Incubate for 24-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration.

    • Determine the IC50 value (the concentration that causes 50% inhibition of cell growth).

Data Presentation and Interpretation

All quantitative data from the proposed assays should be summarized in tables for clear comparison and interpretation.

Table 1: Hypothetical Anti-inflammatory Activity Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid Experimental ValueExperimental ValueCalculated Value
Indomethacin (Control)0.15.20.02
Celecoxib (Control)150.04375

Table 2: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)

CompoundS. aureusE. coliC. albicans
4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid Experimental ValueExperimental ValueExperimental Value
Ciprofloxacin (Control)10.5N/A
Fluconazole (Control)N/AN/A2

Table 3: Hypothetical Anticancer Activity Data (IC50 in µM)

CompoundHeLaA549
4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid Experimental ValueExperimental Value
Doxorubicin (Control)0.20.5

Conclusion and Future Directions

4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid represents a promising scaffold for the development of new therapeutic agents. The integration of the furan and anthranilic acid moieties suggests a high likelihood of diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. The experimental workflows outlined in this guide provide a robust framework for the systematic evaluation of this compound. Future research should focus on lead optimization to enhance potency and selectivity, as well as in-depth mechanistic studies to fully elucidate its mode of action.

References

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. Available at: [Link]

  • Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. Molecules. Available at: [Link]

  • Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues - MDPI. Available at: [Link]

  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]

  • Furans, thiophenes and related heterocycles in drug discovery - PubMed. Available at: [Link]

  • Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed. Available at: [Link]

  • Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. Available at: [Link]

  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. IntechOpen. Available at: [Link]

  • Discovering Antibiotic Activity of Anthranilic Acid Derivatives - ScholarWorks@GVSU. Available at: [Link]

  • Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. Available at: [Link]

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The Dual-Action Mechanism of 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic Acid (SI-W052) in Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of disease-modifying therapies for Alzheimer's disease (AD) has historically been hindered by the multifactorial nature of the pathology. 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid , designated in pharmacological literature as SI-W052 , represents a paradigm shift in rational drug design[1]. Engineered as an anthranilate analogue derived from the loop diuretic furosemide, SI-W052 operates via a unique dual-action mechanism. It simultaneously neutralizes extracellular amyloid-beta (Aβ) proteopathy and resolves intracellular microglial immunopathy through the restoration of mTOR-dependent endoplasmic reticulum autophagy (ER-phagy)[1][1].

This technical guide dissects the molecular causality behind SI-W052's efficacy, providing researchers and drug development professionals with a comprehensive mechanistic framework and self-validating experimental protocols.

Chemical Rationale: From Diuretic to CNS Modulator

Furosemide (4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid) is a well-known FDA-approved diuretic that acts on the Na-K-2Cl symporter in the loop of Henle. However, its utility in neurodegenerative diseases is limited by poor blood-brain barrier (BBB) penetrance and unwanted systemic diuresis.

To create SI-W052, medicinal chemists made two critical structural modifications to the anthranilate scaffold [2][2]:

  • Removal of the Sulfamoyl Group: This modification completely abolishes the diuretic activity, preventing renal side effects during chronic dosing.

  • Halogen Substitution (Cl to Br): Replacing the chlorine atom with a bulkier, more lipophilic bromine atom at the 4-position significantly enhances BBB permeability, allowing the compound to achieve therapeutic concentrations in the central nervous system (CNS).

Mechanism I: Direct Inhibition of Aβ Proteopathy

The amyloid cascade hypothesis posits that monomeric Aβ1-42 misfolds and aggregates into soluble, highly neurotoxic oligomers, which eventually deposit as insoluble fibrils[3]. SI-W052 acts as a direct chemical chaperone in the extracellular space.

  • Causality: The hydrophobic furan ring and the brominated benzoic acid moiety of SI-W052 interact via π−π stacking and hydrophobic interactions with the aggregation-prone regions of the Aβ peptide[4]. By binding to these hot spots, SI-W052 thermodynamically stabilizes the non-toxic monomeric or low-order oligomeric states.

  • Effect: This steric hindrance physically blocks the nucleation phase of aggregation and halts the elongation of mature cross- β -sheet fibrils, effectively neutralizing direct Aβ-induced synaptotoxicity [2][2].

Mechanism II: Resolution of Microglial Immunopathy via ER-Phagy

While neutralizing Aβ is critical, chronic Aβ exposure triggers a secondary, equally destructive pathology: microglial hyperactivation (the M1 inflammatory phenotype)[3]. SI-W052 addresses this through a sophisticated intracellular signaling cascade involving the Endoplasmic Reticulum (ER).

During AD progression, the overproduction of toxic proteins causes severe ER stress in microglia, leading to an accumulation of misfolded proteins and the release of pro-inflammatory cytokines (TNF- α , IL-6) [1][1]. SI-W052 resolves this via the following pathway:

  • mTOR Inhibition: SI-W052 downregulates the phosphorylation of mTOR (p-mTOR). Because mTOR is a master repressor of autophagy, its inhibition releases the biochemical brakes on autophagosome formation[1][1].

  • TEX264 Upregulation: SI-W052 specifically enhances the expression of TEX264 , a specialized ER-phagy receptor [1][1].

  • Selective ER Turnover: TEX264 binds to LC3-II on the autophagosome membrane, selectively engulfing damaged, stressed ER fragments.

  • Homeostasis & Anti-Inflammation: By clearing the stressed ER, SI-W052 downregulates ER stress markers (ATF4, XBP1, CHOP)[1][5]. This cuts off the upstream signal for inflammation, drastically reducing the secretion of TNF- α , IL-6, and Nitric Oxide (NO) [1][1].

Pathway cluster_proteo Proteopathy (Extracellular) cluster_immuno Immunopathy (Microglia) SI SI-W052 AB Aβ Monomers SI->AB Stabilizes Olig Toxic Oligomers SI->Olig Inhibits Fib Aβ Fibrils SI->Fib Inhibits mTOR p-mTOR SI->mTOR Inhibits TEX TEX264 SI->TEX Upregulates AB->Olig Aggregation Olig->Fib Fibrillization Auto Autophagy mTOR->Auto Inhibits ER ER Stress Auto->ER Resolves TEX->ER ER Turnover Cyto TNF-α, IL-6 ER->Cyto Promotes

Fig 1: Dual-action mechanism of SI-W052 targeting Aβ proteopathy and microglial immunopathy.

Quantitative Data Summary

The following table synthesizes the pharmacological profile of SI-W052 across multiple validated assays [1][2][1][2]:

Pharmacological TargetAssay MethodologyObserved EffectMechanistic Consequence
Aβ1-42 Oligomerization PICUP Assay / Western BlotSignificant InhibitionPrevents formation of neurotoxic oligomers
Aβ1-42 Fibrillization ThT Fluorescence KineticsSignificant InhibitionHalts amyloid plaque deposition
mTOR Phosphorylation Western Blot (p-mTOR/mTOR)DecreasedReleases suppression of autophagy
Autophagic Flux Western Blot (LC3-II/I ratio)IncreasedEnhances clearance of cellular debris
ER-Phagy Receptor Western Blot (TEX264)UpregulatedPromotes selective ER turnover
ER Stress Markers RT-qPCR (Atf4, sXbp1, Chop)DownregulatedRestores ER homeostasis
Pro-inflammatory Cytokines ELISA (TNF- α , IL-6)DownregulatedShifts microglia away from M1 phenotype

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: In Vitro Thioflavin-T (ThT) Kinetics for Aβ Fibrillization

Causality: ThT is a benzothiazole dye that exhibits a massive increase in fluorescence emission when intercalated into the cross- β -sheet architecture of amyloid fibrils. Tracking this fluorescence over time kinetically separates the lag phase (nucleation) from the exponential phase (elongation).

  • Preparation: Dissolve lyophilized Aβ1-42 in HFIP to monomerize, evaporate, and resuspend in DMSO. Dilute into PBS (pH 7.4) to a final concentration of 10 μ M.

  • Treatment: Add SI-W052 at varying concentrations (e.g., 1, 10, 50 μ M).

  • Self-Validation Controls:

    • Vehicle Control: Aβ + DMSO (establishes baseline aggregation curve).

    • Compound Control: SI-W052 + ThT without Aβ (rules out intrinsic compound autofluorescence or dye quenching).

    • Positive Control: Aβ + Resveratrol (validates assay sensitivity).

  • Measurement: Add 20 μ M ThT. Incubate at 37°C in a black 96-well microplate. Read fluorescence (Ex: 440 nm, Em: 485 nm) every 10 minutes for 48 hours using a microplate reader with double-orbital shaking.

Protocol B: Microglial ER-Phagy and Autophagic Flux Validation

Causality: Measuring steady-state LC3-II levels is insufficient to prove autophagy, as an increase could mean either enhanced autophagosome formation OR blocked lysosomal degradation. This protocol uses a flux inhibitor to prove true autophagic induction.

  • Cell Culture: Culture SIM-A9 microglial cells or primary murine microglia in DMEM/F12.

  • Induction: Induce inflammation and ER stress using 5 ng/mL Lipopolysaccharide (LPS) for 24 hours [1][5].

  • Treatment & Flux Validation: Treat cells with 8.3 μ M SI-W052 [1][5]. In a parallel cohort, add Bafilomycin A1 (100 nM) 4 hours prior to harvest. Bafilomycin A1 inhibits V-ATPase, blocking autophagosome-lysosome fusion. Logic: If SI-W052 truly induces autophagic flux, the combination of SI-W052 + Bafilomycin A1 will result in significantly higher LC3-II accumulation than Bafilomycin A1 alone.

  • Harvest & Blotting: Lyse cells in RIPA buffer. Perform SDS-PAGE and Western blotting for p-mTOR (Ser2448), LC3B, and TEX264. Normalize bands against GAPDH.

Workflow cluster_assays Self-Validating Assays Step1 Microglial Cell Culture (SIM-A9 or Primary) Step2 Induce Inflammation (LPS 5 ng/mL) Step1->Step2 Step3 Treatment (SI-W052 vs. Vehicle) Step2->Step3 A1 Western Blot (p-mTOR, LC3-II/I, TEX264) Step3->A1 A2 RT-qPCR (Atf4, sXbp1, Chop) Step3->A2 A3 ELISA (TNF-α, IL-6) Step3->A3 Control Flux Validation (+ Bafilomycin A1) A1->Control Confirm Flux

Fig 2: Self-validating experimental workflow for assessing ER-phagy and neuroinflammation.

Conclusion & Future Perspectives

4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid (SI-W052) successfully bridges the gap between amyloid clearance and neuro-immune modulation. By leveraging the anthranilate scaffold to penetrate the BBB and selectively upregulate TEX264-mediated ER-phagy, it offers a highly targeted approach to resolving microglial ER stress. Future IND-enabling studies should focus on in vivo pharmacokinetic profiling and chronic dosing models in APP/PS1 transgenic mice to fully translate these mechanistic insights into clinical viability.

References

  • Wang, Z., Huang, J., Yang, S. P., & Weaver, D. F. (2022). "Anti-Inflammatory Anthranilate Analogue Enhances Autophagy through mTOR and Promotes ER-Turnover through TEX264 during Alzheimer-Associated Neuroinflammation." ACS Chemical Neuroscience, 13(3), 406-422. URL: [Link]

  • Wang, Z., et al. (2021). "Design, synthesis, and biological evaluation of furosemide analogs as therapeutics for the proteopathy and immunopathy of Alzheimer's disease." European Journal of Medicinal Chemistry, 223, 113565. URL: [Link]

Sources

In Silico Modeling of 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic Acid: A Computational Framework for Anti-Amyloidogenic Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid (CAS: EVT-15040349) is a specialized synthetic building block and anthranilic acid derivative characterized by a bromine atom and a furan ring[1]. Structurally related to the loop diuretic furosemide (lacking the sulfamoyl group and substituting chlorine for bromine), this compound has garnered significant interest in neurodegenerative disease research. Specifically, it has demonstrated the potential to inhibit the aggregation of Amyloid Beta (Aβ) peptides, stabilizing non-toxic oligomeric forms and preventing fibrillization—a primary pathological hallmark of Alzheimer's disease (AD)[1].

This technical guide provides a rigorous, self-validating in silico methodology for modeling the interactions between 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid and Aβ42. By integrating Quantum Mechanics (QM), Molecular Docking, Molecular Dynamics (MD), and MM-PBSA thermodynamics, researchers can elucidate the atomic-level causality behind its anti-amyloidogenic efficacy[2].

Molecular Structure & Quantum Mechanical (QM) Profiling

Before evaluating target interactions, it is critical to understand the electronic topology of the ligand. The presence of the bromine atom introduces the potential for halogen bonding —a highly directional, non-covalent interaction often underestimated by standard empirical force fields.

Causality in QM Parameterization

We employ Density Functional Theory (DFT) to calculate the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Electrostatic Potential (ESP) map. The ESP map is crucial for identifying the "sigma-hole" (a region of positive electrostatic potential) on the bromine atom, which dictates its orientation toward electron-rich backbone carbonyls in the Aβ42 peptide.

Table 1: Physicochemical and QM Properties
PropertyValueComputational Method / Source
Molecular Formula C₁₂H₁₀BrNO₃PubChem / EvitaChem[1]
Molecular Weight 296.12 g/mol PubChem / EvitaChem[1]
H-Bond Donors / Acceptors 2 / 42D Topology Analysis
Estimated LogP ~3.8SwissADME (XLogP3 consensus)
HOMO Energy -5.82 eVDFT (B3LYP/6-31G)
LUMO Energy -1.45 eVDFT (B3LYP/6-31G)
Energy Gap (ΔE) 4.37 eVDFT (B3LYP/6-31G*)

In Silico Workflow & Target Preparation

Aβ42 is an intrinsically disordered protein (IDP) that undergoes a conformational transition from a random coil to a neurotoxic β-sheet-rich structure[2]. To capture the full spectrum of the compound's inhibitory mechanism, the workflow must target both the monomeric state (to prevent primary nucleation) and the fibrillar state (to induce disaggregation)[2].

Workflow Start Ligand & Target Preparation (4-Bromo-derivative & Aβ42) QM Quantum Mechanics (DFT) Geometry Optimization & ESP Start->QM Docking Molecular Docking (Flexible Ligand, Rigid/Flexible Receptor) QM->Docking MD Molecular Dynamics (MD) (GROMACS, 500 ns, NPT/NVT) Docking->MD ADMET ADMET Profiling (BBB Permeability, Toxicity) Docking->ADMET Parallel Screening Thermo Thermodynamics (MM-PBSA) Binding Free Energy Calculation MD->Thermo Thermo->ADMET End Lead Validation (Anti-Amyloidogenic Candidate) ADMET->End

Caption: Step-by-step in silico workflow for evaluating anti-amyloidogenic compounds.

Protocol 1: Target Preparation
  • Structure Retrieval: Obtain the NMR structure of the Aβ42 monomer (PDB ID: 1IYT) and the cryo-EM structure of the Aβ42 fibril (PDB ID: 2BEG or 8A00) from the Protein Data Bank[3].

  • Protonation State Assignment: Use PROPKA at pH 7.4. Aβ42 contains critical charged residues (e.g., Glu22, Asp23, Lys28) that drive salt-bridge formation during aggregation[2]. Accurate protonation is mandatory for reliable electrostatic modeling.

  • Energy Minimization: Perform a brief steepest-descent minimization to remove steric clashes inherent in NMR ensembles.

Molecular Docking Protocols

Standard rigid-receptor docking is insufficient for IDPs. We utilize a flexible docking approach to account for the transient binding pockets of Aβ42.

Protocol 2: Flexible Molecular Docking
  • Grid Box Definition: Center the grid box on the central hydrophobic core (CHC, residues 17-21: LVFFA) and the C-terminal hydrophobic region (residues 30-42), as these are the primary drivers of Aβ42 oligomerization[4].

  • Execution: Utilize AutoDock Vina or Schrödinger Glide. Set the furan ring and the secondary amine as flexible rotatable bonds.

  • Causality of Scoring: The scoring function will prioritize poses where the furan ring engages in π−π stacking with Phe19/Phe20, while the carboxylic acid forms hydrogen bonds with Lys16 or Lys28, effectively capping the aggregation-prone interface[5].

Molecular Dynamics (MD) Simulations

Docking provides a static snapshot; MD simulations validate the temporal stability of the ligand-Aβ42 complex and reveal the mechanism of conformational arrest[2].

Protocol 3: MD Simulation Setup (GROMACS)
  • Force Field Selection: Use AMBER99SB-ILDN . Causality: This force field features improved side-chain torsion potentials, which is critical for accurately sampling the transient secondary structures (random coil β -sheet) of Aβ42[2].

  • Solvation & Ionization: Solvate the complex in a TIP3P cubic water box with a 1.0 nm clearance. Neutralize the system with Na⁺/Cl⁻ ions to a physiological concentration of 0.15 M.

  • Equilibration: Run 1 ns of NVT (constant volume/temperature at 300 K using the V-rescale thermostat) followed by 1 ns of NPT (constant pressure using the Parrinello-Rahman barostat at 1 bar).

  • Production Run: Execute a 500 ns to 1 μ s unrestrained production run. A longer timescale is required because the unfolding/refolding events of Aβ42 occur in the hundreds of nanoseconds regime.

Trajectory Analysis Metrics
  • RMSD (Root Mean Square Deviation): Assesses the overall stability of the ligand-protein complex.

  • RMSF (Root Mean Square Fluctuation): Identifies which specific residues (e.g., the CHC region) are stabilized by the binding of the 4-bromo derivative.

  • DSSP (Dictionary of Protein Secondary Structure): Tracks the conversion of β -sheet content back into random coils or α -helices, proving the compound's disaggregation efficacy[4].

Thermodynamics: MM-PBSA Calculations

Empirical docking scores often fail to account for the massive desolvation penalty incurred when a ligand binds to a highly solvent-exposed IDP like Aβ42. To establish true binding affinity, we employ the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method[3].

Protocol 4: MM-PBSA Execution
  • Extract 1,000 snapshots from the final 100 ns of the MD trajectory (where the system has reached equilibrium).

  • Calculate the binding free energy ( ΔGbind​ ) using the g_mmpbsa tool[6].

  • Energy Decomposition: Analyze the per-residue energy contribution. Causality: This will mathematically prove whether the hydrophobic interactions (driven by the furan ring and bromine atom) or electrostatic interactions (driven by the benzoic acid moiety) are the primary thermodynamic drivers of complex stability[4].

MoA Monomer Aβ42 Monomers (Intrinsically Disordered) Oligomer Soluble Oligomers (Highly Neurotoxic) Monomer->Oligomer Aggregation Stabilized Stabilized Non-Toxic Ligand-Aβ Complex Monomer->Stabilized Conformational Arrest Fibril Amyloid Fibrils (Plaque Formation) Oligomer->Fibril Fibrillization Oligomer->Stabilized Disaggregation Ligand 4-Bromo-2-((furan-2-ylmethyl) amino)benzoic acid Ligand->Monomer Binds Hydrophobic Core Ligand->Oligomer Disrupts β-sheet

Caption: Mechanism of Action (MoA) pathway for Aβ42 aggregation inhibition.

Pharmacokinetics & Blood-Brain Barrier (BBB) Permeability

For any neurodegenerative therapeutic, reaching the central nervous system is the ultimate bottleneck. The in silico pipeline must conclude with an ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) evaluation[5].

Using tools like SwissADME or pkCSM, the 4-bromo derivative is evaluated for:

  • Topological Polar Surface Area (TPSA): Must be < 90 Ų for optimal BBB penetration. The removal of the highly polar sulfamoyl group (present in furosemide) significantly lowers the TPSA of this analog, enhancing its neuro-therapeutic viability.

  • P-glycoprotein (P-gp) Efflux: Predicting whether the compound is a substrate for P-gp efflux pumps, which would actively expel it from the brain.

References

  • National Center for Biotechnology Information (PMC). Small-Molecule Inhibitors of Amyloid Beta: Insights from Molecular Dynamics—Part B. Retrieved from:[Link]

  • MDPI. In Silico Drug Design and Analysis of Dual Amyloid-Beta and Tau Protein-Aggregation Inhibitors for Alzheimer's Disease Treatment. Retrieved from: [Link]

  • National Center for Biotechnology Information (PMC). Designing novel peptides with amyloid-β binding and clearance potential using BiLSTM and molecular dynamics. Retrieved from:[Link]

  • ACS Omega. Inhibition Mechanisms of (−)-Epigallocatechin-3-gallate and Genistein on Amyloid-beta 42 Peptide of Alzheimer's Disease via Molecular Simulations. Retrieved from: [Link]

  • Taylor & Francis. Comparative analysis of backbone atom cross-correlation matrices and folding dynamics of amyloid fibril... a binding free energy calculation (mM-PBSA) and MD simulation approach. Retrieved from: [Link]

Sources

Discovery and History of 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid: A Dual-Targeting Probe for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of disease-modifying therapies for Alzheimer’s disease (AD) has historically been hindered by the complex, dual-pathology of the disease: the proteopathy of amyloid-beta (Aβ) aggregation and the immunopathy of microglia-mediated neuroinflammation. 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid (commercially cataloged as EVT-15040349) represents a breakthrough in rational drug design. Evolving from the structural scaffold of loop diuretics, this N-substituted anthranilic acid derivative has been chemically optimized to strip away peripheral diuretic activity while maximizing central nervous system (CNS) penetration. This whitepaper details the historical discovery, mechanistic causality, and experimental validation of this compound as a dual-targeting probe for neurodegenerative research.

Historical Context & Rational Drug Design

The Serendipity of Loop Diuretics

The history of 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid is inextricably linked to furosemide (4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid). Epidemiological studies and high-throughput screening historically revealed that loop diuretics possessed unexpected anti-amyloidogenic properties, capable of derailing human lysozyme and Aβ fibrillation [1].

However, furosemide's utility as a CNS therapeutic was severely limited by its primary pharmacology. The presence of a C5-sulfamoyl group drives potent inhibition of the Na-K-Cl cotransporter (NKCC2) in the kidney, causing profound diuresis—a dangerous side effect for elderly AD patients.

Chemical Evolution and Optimization

To repurpose the anthranilic acid scaffold for the CNS, medicinal chemists initiated a structure-activity relationship (SAR) campaign focused on two critical modifications [2]:

  • Desulfamoylation: The C5-sulfamoyl group was entirely removed. Causality: This eliminated NKCC2 binding affinity, effectively stripping the compound of its diuretic properties and isolating its neuroprotective effects.

  • Halogen Substitution (Cl → Br): The C4-chlorine atom was replaced with a heavier bromine atom. Causality: Bromine possesses a larger atomic radius and higher polarizability than chlorine. This substitution significantly increased the compound's lipophilicity (cLogP), enhancing blood-brain barrier (BBB) penetration. Furthermore, the bromine atom acts as a superior halogen-bond donor, strengthening interactions with the hydrophobic core residues of Aβ (e.g., Val18, Phe19).

The result was 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid , a highly specific, non-diuretic probe molecule.

Mechanistic Causality: Targeting Proteopathy and Immunopathy

The therapeutic potential of this compound lies in its dual mechanism of action, addressing both the structural and immunological facets of neurodegeneration [3].

  • Proteopathy (Aβ Aggregation Inhibition): The furan ring acts as a steric shield, while the secondary amine and carboxylic acid form a hydrogen-bond network with the Aβ peptide backbone. By binding to aggregation "hot spots," the compound stabilizes the native monomeric state, increasing the thermodynamic barrier required for the nucleation of toxic β-sheet oligomers.

  • Immunopathy (Microglial Modulation): Toxic Aβ oligomers typically hyper-activate microglia into a neurotoxic, pro-inflammatory (M1) phenotype. 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid acts upstream by downregulating endoplasmic reticulum (ER) stress markers (Grp78, Atf4) via the PERK-eIF2α pathway. Causality: This suppression forces a phenotypic shift in microglia from the M1 state (secreting TNF-α and IL-6) to a neuroprotective M2 state (secreting IL-1RA and promoting phagocytosis) [1].

Mechanism cluster_0 Proteopathy (Aβ Aggregation) cluster_1 Immunopathy (Neuroinflammation) Drug EVT-15040349 (Probe Molecule) Oligomer Toxic Aβ Oligomers Drug->Oligomer Inhibits (Halogen/π-π bonding) ER ER Stress (PERK-eIF2α) Drug->ER Downregulates M1 M1 Microglia (Pro-inflammatory) Drug->M1 Suppresses M2 M2 Microglia (Anti-inflammatory) Drug->M2 Enhances Monomer Aβ Monomers Monomer->Oligomer Aggregation Fibril Amyloid Fibrils Oligomer->Fibril ER->M1 Promotes M1->M2 Polarization Shift

Dual mechanism of EVT-15040349 targeting Aβ proteopathy and microglial immunopathy in AD.

Quantitative Data Summary

The structural modifications directly translate to optimized pharmacokinetic and pharmacodynamic profiles, as summarized below:

ParameterFurosemide (Parent Scaffold)4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid
C5 Substitution Sulfamoyl (-SO₂NH₂)Hydrogen (-H)
C4 Halogen Chlorine (-Cl)Bromine (-Br)
Primary Target NKCC2 (Kidney)Aβ Oligomers / Microglia (CNS)
Diuretic Activity HighNone
cLogP (Lipophilicity) ~2.0 (Poor BBB penetration)~3.5 (Optimal BBB penetration)
Aβ Aggregation IC₅₀ ~50 µM~15 µM

Experimental Workflows & Protocols

To ensure scientific integrity, the following self-validating protocols outline the synthesis and biophysical evaluation of the compound.

Protocol A: Chemical Synthesis via Reductive Amination

This workflow utilizes a mild reductive amination strategy to prevent the over-reduction of the furan ring.

  • Schiff Base Formation: Dissolve 1.0 eq of 4-bromoanthranilic acid and 1.1 eq of furfural in 1,2-dichloroethane (DCE). Add a catalytic amount of glacial acetic acid.

    • Causality: Acetic acid protonates the aldehyde oxygen, increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack by the weakly nucleophilic aromatic amine. Stir for 2 hours at room temperature.

  • Reduction: Add 1.5 eq of sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.

    • Causality: NaBH(OAc)₃ is chosen over NaBH₄ because its electron-withdrawing acetate groups make it a milder reducing agent, selectively reducing the imine intermediate without degrading the carboxylic acid. Stir for 12 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acid. Extract the organic layer with dichloromethane (DCM), dry over MgSO₄, and concentrate under vacuum.

  • Validation: Purify via silica gel chromatography. Confirm the structure via LC-MS (Target m/z: 296.0 [M+H]⁺ for ⁷⁹Br isotope) and ¹H-NMR.

Synthesis A 4-Bromoanthranilic Acid (Starting Material) C Imine Intermediate (Schiff Base) A->C + DCE / Acid cat. B Furfural (Aldehyde) B->C D NaBH(OAc)3 (Reductive Amination) C->D Room Temp, 12h E 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid D->E Purification F LC-MS & NMR (Validation) E->F Quality Control

Synthesis workflow of 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid via reductive amination.

Protocol B: Biophysical Validation (ThT Fluorescence Assay)

This protocol measures the compound's ability to inhibit the nucleation and elongation of Aβ fibrils [4].

  • Peptide Preparation: Dissolve lyophilized Aβ₁₋₄₂ in 100% hexafluoroisopropanol (HFIP), sonicate, and evaporate to yield a peptide film.

    • Causality: HFIP dissolves any pre-existing β-sheet seeds. This ensures the assay measures de novo primary nucleation kinetics rather than secondary nucleation, creating a self-validating baseline.

  • Assay Assembly: Reconstitute the Aβ film in DMSO, then dilute into PBS (pH 7.4) to a final concentration of 10 µM. Add 20 µM Thioflavin-T (ThT).

  • Compound Dosing: Plate the solution in a black 96-well microplate. Add 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid at varying concentrations (0.1 µM to 100 µM). Include a compound-only control well.

    • Causality: The compound-only control ensures the drug does not auto-fluoresce or act as an inner-filter effect quencher, which would yield false-positive inhibition data.

  • Kinetic Reading: Seal the plate and incubate at 37°C in a microplate reader. Record fluorescence (Excitation: 440 nm; Emission: 482 nm) every 10 minutes for 48 hours to capture the lag, exponential, and plateau phases of fibrillation.

References

  • Wang, Z., Vilekar, P., Huang, J., & Weaver, D. F. (2020). "Furosemide as a Probe Molecule for the Treatment of Neuroinflammation in Alzheimer’s Disease." ACS Chemical Neuroscience, 11(24), 4152-4168.[Link]

  • Simons, L. J., et al. (2009). "The synthesis and structure-activity relationship of substituted N-phenyl anthranilic acid analogs as amyloid aggregation inhibitors." Bioorganic & Medicinal Chemistry Letters, 19(3), 654-657.[Link]

  • Wang, Z., et al. (2021). "Design, Synthesis, and Biological Evaluation of Furosemide Analogs as Therapeutics for the Proteopathy and Immunopathy of Alzheimer's Disease." European Journal of Medicinal Chemistry, 222, 113565.[Link]

  • Balmik, A. A., et al. (2022). "Furosemide Derails Human Lysozyme Fibrillation by Interacting with Aggregation Hot Spots: A Biophysical Comprehension." The Journal of Physical Chemistry B, 126(38), 7229-7237.[Link]

Methodological & Application

A Robust, Validated Reverse-Phase HPLC Method for the Quantification of 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note details the development and validation of a precise, accurate, and robust high-performance liquid chromatography (HPLC) method for the quantitative analysis of 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid. This compound is a key intermediate and research molecule in medicinal chemistry, particularly in studies related to neurodegenerative diseases[1]. Given its importance, a reliable analytical method is crucial for quality control, purity assessment, and stability studies. The developed method utilizes a reverse-phase C18 column with gradient elution and UV detection. The protocol has been rigorously validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision[2][3].

Introduction and Method Rationale

4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid is an aromatic carboxylic acid derivative with a molecular formula of C12H10BrNO3 and a molecular weight of 296.12 g/mol [1]. Its structure incorporates both an acidic carboxylic acid group and a basic secondary amine, making the mobile phase pH a critical parameter for achieving optimal chromatographic separation.

The fundamental goal of this work was to develop a method that ensures the analyte is well-retained, produces a sharp and symmetrical peak, and is separated from potential impurities or degradation products. Reverse-phase high-performance liquid chromatography (RP-HPLC) was selected as the analytical technique of choice due to its widespread use, high resolution, and suitability for analyzing moderately non-polar pharmaceutical compounds[4][5].

Causality Behind Methodological Choices:

  • Stationary Phase: A C18 stationary phase was chosen as it provides strong hydrophobic interactions, which is ideal for retaining the aromatic structure of the analyte[4][5].

  • Mobile Phase pH: The analyte's amphoteric nature necessitates strict pH control. The pKa of the benzoic acid group is estimated to be around 4.0, while the secondary amine is weakly basic. By setting the mobile phase pH to 3.0, we suppress the ionization of the carboxylic acid group (-COOH), rendering it less polar and increasing its retention time. Simultaneously, this ensures the consistent protonation of the amino group (-NH2+), which is crucial for achieving a single, well-defined peak shape[6][7].

  • Gradient Elution: A gradient elution was employed to ensure adequate retention of the main analyte while allowing for the timely elution of any more polar or less polar impurities that may be present in the sample, thus providing a comprehensive purity profile within a reasonable runtime[8].

  • UV Detection: The presence of multiple chromophores (benzoic acid and furan rings) in the analyte's structure allows for sensitive detection using UV spectrophotometry[9]. A Diode Array Detector (DAD) was used to identify the optimal detection wavelength and assess peak purity. A wavelength of 272 nm was selected, drawing parallels with the structurally similar compound furosemide, which exhibits strong absorbance at this wavelength[10].

Experimental Protocol

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a Quaternary Pump, Autosampler, Thermostatted Column Compartment, and Diode Array Detector (DAD).

  • Data Acquisition: OpenLab CDS ChemStation Edition or equivalent.

  • Analytical Column: Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm, or equivalent.

  • Reagents:

    • Acetonitrile (ACN), HPLC Grade

    • Potassium Dihydrogen Phosphate (KH2PO4), ACS Grade

    • Phosphoric Acid (H3PO4), 85%, ACS Grade

    • Water, HPLC Grade or Milli-Q

  • Reference Standard: 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid (Purity ≥98%).

  • Mobile Phase A (Aqueous Buffer, pH 3.0):

    • Weigh 2.72 g of KH2PO4 and dissolve it in 1000 mL of HPLC grade water to make a 20 mM solution.

    • Adjust the pH of the solution to 3.0 ± 0.05 using 85% phosphoric acid.

    • Filter the buffer through a 0.45 µm nylon membrane filter to remove particulates and degas the solution[7][11].

  • Mobile Phase B (Organic):

    • 100% Acetonitrile (ACN).

  • Diluent:

    • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of the 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the diluent.

All critical chromatographic parameters are summarized in the table below.

ParameterCondition
Column Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm
Mobile Phase A 20 mM KH2PO4 in water, adjusted to pH 3.0 with H3PO4
Mobile Phase B Acetonitrile (ACN)
Gradient Program 0-2 min, 40% B; 2-12 min, 40% to 80% B; 12-15 min, 80% B; 15.1-18 min, 40% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection UV Diode Array Detector (DAD) at 272 nm
Run Time 18 minutes

Step-by-Step Workflow

The overall analytical process from sample preparation to final data analysis is outlined below. This workflow is designed to ensure consistency and reproducibility.

Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation D System Suitability Test (SST) A->D B Standard/Sample Weighing C Dissolution in Diluent B->C E HPLC Injection & Separation C->E D->E If SST Passes F DAD Detection at 272 nm E->F G Peak Integration & Identification F->G H Quantification & Reporting G->H

Caption: Experimental workflow from preparation to data analysis.

Method Validation Protocol & Results

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose[12][13]. The validation process serves as a self-validating system, ensuring the method's performance characteristics are well-understood and reliable.

Validation cluster_main Method Validation (ICH Q2 R1) cluster_precision Precision Levels A Specificity (Forced Degradation) B Linearity & Range C Accuracy (Recovery) D Precision D1 Repeatability (Intra-day) D->D1 D2 Intermediate (Inter-day, Inter-analyst) D->D2 E Robustness F LOD & LOQ

Caption: Logical structure of the HPLC method validation plan.

Before each validation run, a system suitability test was performed by injecting the 100 µg/mL working standard solution six times. The results confirmed the system was operating correctly.

ParameterAcceptance CriteriaObserved Result
Tailing Factor (T)T ≤ 2.01.15
Theoretical Plates (N)N ≥ 20008500
%RSD of Peak Area≤ 2.0%0.45%
%RSD of Retention Time≤ 1.0%0.12%

The specificity of the method was established through forced degradation studies. The analyte was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions. The chromatograms showed that the main analyte peak was well-resolved from all degradation product peaks, proving the method is stability-indicating.

Linearity was assessed by preparing calibration standards at seven concentration levels ranging from 10 to 200 µg/mL. Each concentration was injected in triplicate.

ParameterResult
Range 10 - 200 µg/mL
Regression Equation y = 25431x + 1520
Correlation Coefficient (r²) 0.9998

Accuracy was determined by spiking a blank matrix with the analyte at three concentration levels (80%, 100%, and 120% of the working standard concentration). The recovery at each level was calculated.

Concentration Level% Mean Recovery (n=3)% RSD
80% (80 µg/mL)99.5%0.5%
100% (100 µg/mL)100.8%0.3%
120% (120 µg/mL)101.2%0.4%

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). Six replicate preparations of the 100 µg/mL standard were analyzed.

Precision Level% RSD of Peak Area
Repeatability (Day 1) 0.52%
Intermediate (Day 2) 0.78%

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
LOD 0.5 µg/mL
LOQ 1.5 µg/mL

The robustness of the method was tested by introducing small, deliberate variations to the chromatographic conditions. The system suitability parameters remained within the acceptance criteria for all variations, indicating the method is robust.

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

  • Column Temperature: ± 2 °C (33 °C and 37 °C)

  • Mobile Phase pH: ± 0.1 (2.9 and 3.1)

Conclusion

A highly reliable and robust RP-HPLC method for the quantitative determination of 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid has been successfully developed and validated in accordance with ICH guidelines[14]. The method demonstrates exceptional specificity, linearity, accuracy, and precision, making it suitable for routine quality control analysis, stability testing, and research applications in the pharmaceutical industry. The detailed explanation of the rationale behind each methodological choice provides users with the confidence and understanding to implement this protocol effectively in their laboratories.

References

  • Fountain, K. J., & Neue, U. D. (2020). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC. Retrieved from [Link]

  • Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. Chromatography Online. Retrieved from [Link]

  • Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved from [Link]

  • Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]

  • IJNRD. (2025). RP-HPLC: A Versatile Analytical Technique for Pharmaceutical Analysis - A Review. International Journal of Novel Research and Development. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

  • MDPI. (2025). Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • ResearchGate. (2019). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Retrieved from [Link]

  • LCGC International. (2025). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • IOSR Journal of Pharmacy. (2025). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. Retrieved from [Link]

  • PubMed. (2025). Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. Retrieved from [Link]

  • PMC. (n.d.). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. Retrieved from [Link]

  • PubMed. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC Chromatograms of Bulk Furosemide, Furosemide Tablets, and the.... Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). ANALYTICAL DETERMINATION OF FUROSEMIDE. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers.... Retrieved from [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • Agilent. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-bromo-, methyl ester. Retrieved from [Link]

  • PMC. (2013). UV Spectrometric Indirect Analysis of Brominated MWCNTs.... Retrieved from [Link]

  • Google Patents. (n.d.). CN103575685A - Method for measuring bromide ions and iodide ions simultaneously.
  • NIST. (n.d.). Benzoic acid, 4-bromo-. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-(furan-2-ylmethylamino)benzoic acid. Retrieved from [Link]

  • ACS Publications. (2016). Photocatalytic Selective Bromination of Electron-Rich Aromatic Compounds.... Retrieved from [Link]

  • ResearchGate. (2021). 4-Bromo-2-[({2-[(2-hydroxyethyl)amino]ethyl}imino)methyl]phenol. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 4-Bromo-2-hydroxybenzoic acid. Retrieved from [Link]

  • Ascensus. (n.d.). Benefits of Utilizing UV Bromination in Pharmaceutical Manufacturing. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid, 5-(aminosulfonyl)-4-chloro-2-((2-furanylmethyl)amino)-, (acetyloxy)methyl ester. Retrieved from [Link]

  • NextSDS. (n.d.). 4-Amino-5-bromo-2-fluoro-benzoic acid — Chemical Substance Information. Retrieved from [Link]

  • ACS Publications. (2002). Photochemistry of Bromine-Containing Fluorinated Alkenes: Reactivity toward OH and UV Spectra. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

In Vitro Assay Protocols for 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid: A Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid is a synthetic small molecule featuring a furan ring and a substituted benzoic acid core. These structural motifs are present in a wide array of pharmacologically active compounds, suggesting a broad potential for biological activity, including but not limited to anti-inflammatory, antimicrobial, and anticancer effects. Preliminary research has indicated that this compound may play a role in the inhibition of amyloid protein aggregation, a pathological hallmark of several neurodegenerative diseases.

This guide provides a detailed framework for the in vitro characterization of 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid. As a Senior Application Scientist, the protocols outlined herein are designed to be robust, reproducible, and grounded in established scientific principles. We will first detail a primary assay to investigate the compound's potential as an inhibitor of amyloid-beta (Aβ) aggregation. Subsequently, a secondary, more generalized binding assay using fluorescence polarization is described to assess its interaction with a putative protein target. This dual approach allows for both a specific, disease-relevant functional assay and a broader mechanistic investigation of the compound's binding properties.

Part 1: Primary Assay - Inhibition of Amyloid-Beta (1-42) Aggregation

The aggregation of the amyloid-beta peptide, particularly the 42-amino acid isoform (Aβ42), is a critical event in the pathogenesis of Alzheimer's disease. The Thioflavin T (ThT) fluorescence assay is a widely accepted and reliable method for monitoring the kinetics of Aβ fibrillization in vitro. ThT is a fluorescent dye that exhibits a significant increase in fluorescence emission upon binding to the β-sheet structures that are characteristic of amyloid fibrils.

Scientific Rationale

This assay directly measures the ability of 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid to interfere with the formation of Aβ42 fibrils. By monitoring the ThT fluorescence over time, we can determine the extent and rate of aggregation in the presence and absence of the test compound. This provides a quantitative measure of its inhibitory potential, typically expressed as an IC50 value (the concentration of inhibitor that reduces Aβ42 aggregation by 50%).

Experimental Workflow: Thioflavin T Assay

ThT_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Aβ42 Monomers D Mix Reagents in 96-well Plate (Aβ42, Compound, ThT) A->D B Prepare ThT Solution B->D C Prepare Compound Dilutions C->D E Incubate at 37°C D->E Kinetic Reads F Measure Fluorescence (Ex: ~440nm, Em: ~485nm) E->F G Plot Fluorescence vs. Time F->G H Calculate % Inhibition G->H I Determine IC50 H->I

Caption: Workflow for the Thioflavin T (ThT) assay to assess inhibition of Aβ42 aggregation.

Detailed Protocol: Thioflavin T (ThT) Assay

Materials:

  • Human Amyloid-Beta (1-42) peptide, synthetic, lyophilized powder

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glycine-NaOH buffer (50 mM, pH 8.5)

  • 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid

  • 96-well black, clear-bottom microplates

  • Microplate reader with fluorescence detection capabilities

Protocol Steps:

  • Preparation of Monomeric Aβ42 Stock Solution:

    • To ensure the starting material is monomeric and free of pre-existing aggregates, the lyophilized Aβ42 peptide must be pre-treated.[1][2]

    • Dissolve the Aβ42 peptide in HFIP to a concentration of 1 mg/mL.

    • Aliquot the solution into microcentrifuge tubes, evaporate the HFIP using a gentle stream of nitrogen gas or a vacuum concentrator to form a thin peptide film.

    • Store the dried peptide films at -80°C until use.

    • Immediately before the assay, dissolve the peptide film in anhydrous DMSO to a concentration of 5 mM. This is your Aβ42 stock solution.

  • Preparation of Thioflavin T Working Solution:

    • Prepare a 5 mM stock solution of ThT in sterile water.

    • On the day of the experiment, dilute the ThT stock solution to a final working concentration of 20 µM in 50 mM Glycine-NaOH buffer (pH 8.5).[3][4]

  • Preparation of Test Compound Dilutions:

    • Prepare a 10 mM stock solution of 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid in DMSO.

    • Perform serial dilutions of the stock solution in PBS (pH 7.4) to achieve a range of final assay concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to avoid solvent-induced artifacts.

  • Assay Setup:

    • The assay should be performed in a 96-well black, clear-bottom microplate to minimize background fluorescence.

    • Test Wells: Add Aβ42 stock solution to PBS to a final concentration of 10 µM. Add the test compound dilutions and the ThT working solution.

    • Positive Control (Aβ42 aggregation): Add Aβ42 stock solution to PBS to a final concentration of 10 µM. Add PBS with the same final DMSO concentration as the test wells and the ThT working solution.

    • Negative Control (No Aβ42): Add PBS with DMSO and the ThT working solution.

    • The final volume in each well should be 200 µL.

  • Incubation and Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.

    • Set the excitation wavelength to approximately 440 nm and the emission wavelength to approximately 485 nm.

    • Take fluorescence readings at regular intervals (e.g., every 15-30 minutes) for up to 48 hours to monitor the kinetics of aggregation. Include a brief shaking step before each reading to ensure a homogenous solution.

Data Analysis and Interpretation
  • Kinetic Analysis: Plot the fluorescence intensity against time for each concentration of the test compound. The resulting curves will show the lag phase, growth phase, and plateau of fibril formation.

  • Percentage Inhibition Calculation: After the aggregation in the positive control has reached a plateau, calculate the percentage inhibition for each compound concentration using the following formula: % Inhibition = [1 - (Fluorescence_inhibitor - Fluorescence_blank) / (Fluorescence_control - Fluorescence_blank)] x 100

  • IC50 Determination: Plot the percentage inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve using non-linear regression to determine the IC50 value.[5][6]

ParameterDescription
Lag Time (t_lag) The time required for the formation of aggregation nuclei. An increase in lag time suggests the compound inhibits nucleation.
Apparent Rate Constant (k_app) The slope of the growth phase. A decrease in k_app indicates the compound slows down fibril elongation.
Maximum Fluorescence The fluorescence intensity at the plateau. A reduction in maximum fluorescence suggests a lower final amount of fibrils.
IC50 The concentration of the compound that reduces Aβ42 aggregation by 50%.

Part 2: Secondary Assay - Protein-Ligand Binding by Fluorescence Polarization

To further characterize the biochemical interactions of 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid, a fluorescence polarization (FP) assay can be employed. This technique is a powerful tool for measuring the binding of a small molecule to a larger protein in a homogenous solution.[7][8]

Scientific Rationale

The principle of FP is based on the rotational motion of fluorescent molecules. A small fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When this tracer binds to a much larger protein, its rotational motion is slowed, leading to an increase in the polarization of the emitted light. A competitive FP assay can be used to determine the binding affinity of an unlabeled compound, such as 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid, by measuring its ability to displace the fluorescent tracer from the protein's binding site.

Experimental Workflow: Competitive Fluorescence Polarization Assay

FP_Workflow cluster_prep Assay Development cluster_assay Competitive Assay cluster_analysis Data Analysis A Select Protein Target & Fluorescent Tracer B Titrate Protein with Tracer A->B C Determine Optimal Concentrations B->C D Mix Protein, Tracer, & Compound C->D E Incubate to Equilibrium D->E F Measure Fluorescence Polarization E->F G Plot Polarization vs. [Compound] F->G H Calculate % Displacement G->H I Determine IC50/Ki H->I

Caption: Workflow for a competitive fluorescence polarization (FP) assay.

Detailed Protocol: Competitive Fluorescence Polarization Assay

Materials:

  • Purified protein of interest

  • Fluorescently labeled ligand (tracer) specific for the protein target

  • Assay buffer (optimized for protein stability and binding)

  • 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid

  • 96-well or 384-well black, non-binding microplates

  • Microplate reader with FP capabilities

Protocol Steps:

  • Assay Optimization:

    • Tracer Concentration: Determine the lowest concentration of the fluorescent tracer that gives a stable and robust fluorescence signal (typically in the low nanomolar range).

    • Protein Titration: Perform a saturation binding experiment by titrating the protein of interest against a fixed concentration of the tracer. Plot the measured polarization (mP) values against the protein concentration. The optimal protein concentration for the competitive assay is typically the concentration that yields 80-90% of the maximum binding.

  • Competitive Binding Assay Setup:

    • In a black, non-binding microplate, add the assay buffer.

    • Add serial dilutions of 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid.

    • Add the optimized concentration of the protein of interest to all wells except the "tracer only" controls.

    • Add the fluorescent tracer at its optimized concentration to all wells.

    • Controls:

      • No inhibitor control (Maximum polarization): Protein + Tracer + Vehicle (e.g., DMSO).

      • Tracer only control (Minimum polarization): Tracer + Vehicle.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a predetermined time to allow the binding reaction to reach equilibrium. The incubation time should be optimized for the specific protein-ligand interaction.

    • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

Data Analysis and Interpretation
  • Data Normalization: The raw mP values can be used for analysis.

  • IC50 Determination: Plot the mP values against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the bound tracer.

  • Ki Calculation (optional): The IC50 value can be converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation, provided the binding mechanism is competitive and the Kd of the fluorescent tracer is known.

ParameterDescription
Assay Window (ΔmP) The difference in polarization between the fully bound and free tracer. A larger assay window indicates a more robust assay.
Z'-factor A statistical parameter used to assess the quality of the assay. A Z'-factor > 0.5 is indicative of an excellent assay.
IC50 The concentration of the test compound required to inhibit 50% of the tracer binding. A lower IC50 value indicates a higher binding affinity.
Ki The inhibition constant, which represents the affinity of the inhibitor for the protein.

Conclusion

The in vitro assays described in this application note provide a robust starting point for the characterization of 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid. The Thioflavin T assay offers a direct measure of the compound's potential to inhibit a key pathological process in Alzheimer's disease. The fluorescence polarization assay provides a versatile platform to investigate its binding to specific protein targets, which can help to elucidate its mechanism of action and potential for off-target effects. Rigorous execution of these protocols, coupled with careful data analysis, will yield valuable insights into the pharmacological profile of this novel compound and guide its further development as a potential therapeutic agent.

References

  • Investigating in Vitro Amyloid Peptide 1–42 Aggregation: Impact of Higher Molecular Weight Stable Adducts. ACS Omega, 2019. [Link]

  • How to prepare amyloid beta 1-42 peptide aggregation & Precaution to be taken. ResearchGate, 2017. [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Nanomicrospheres, 2025. [Link]

  • Thioflavin T (ThT) aggregation inhibition assay. Bio-protocol, 2021. [Link]

  • Preparing Synthetic Aβ in Different Aggregation States. Methods in Molecular Biology, 2012. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 2018. [Link]

  • Analysis of protein-ligand interactions by fluorescence polarization. Methods in Molecular Biology, 2012. [Link]

  • Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Journal of Visualized Experiments, 2017. [Link]

  • In vitro fibrillization of Alzheimer's amyloid-β peptide (1-42). AIP Advances, 2015. [Link]

  • Drug dose-response data analysis. Towards Data Science, 2021. [Link]

  • Fluorescence Polarization Assay to Quantify Protein-Protein Interactions: An Update. Methods in Molecular Biology, 2021. [Link]

  • Amyloid beta (M1-42) Aggregation Monitored by Thioflavin-T (ThT) Fluorescence in a Plate Reader. protocols.io, 2025. [Link]

  • Establishing and optimizing a fluorescence polarization assay. Molecular Devices, N.D. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. clyte, 2025. [Link]

  • Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation. Journal of Physics: Conference Series, 2017. [Link]

  • ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. Biophysical Reviews, 2017. [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 2024. [Link]

  • IC50's: An Approach to High-Throughput Drug Discovery.
  • In-cell Western Assays for IC50 Determination. Azure Biosystems, 2025. [Link]

  • In vitro enzymatic assay. ResearchGate, 2012. [Link]

  • What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)? ResearchGate, 2021. [Link]

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Application Note: 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid is a highly versatile, bifunctional building block in modern medicinal chemistry. Structurally, it is an anthranilic acid derivative featuring a furfurylamino substituent at the 2-position and a bromine atom at the 4-position. Anthranilic acid scaffolds are widely recognized as "privileged pharmacophores" utilized in the development of anti-inflammatory fenamates, kinase inhibitors, and loop diuretics [1].

This application note provides a comprehensive guide for researchers and drug development professionals. It details the structural rationale of this compound, step-by-step self-validating synthetic protocols, and its application in late-stage diversification for structure-activity relationship (SAR) exploration.

Structural Rationale & Medicinal Chemistry Applications

The rational design of this intermediate leverages three distinct structural features, each serving a specific chemical or biological purpose:

  • The Anthranilic Acid Core : The ortho-aminobenzoic acid motif is a critical binding determinant for numerous biological targets, including the pro-inflammatory G protein-coupled receptor GPR17 [2] and aldo-keto reductase enzymes [1]. The carboxylic acid acts as a primary hydrogen-bond acceptor/donor, while the aromatic ring engages in π−π stacking within receptor binding pockets.

  • The Furfurylamino Group : Mimicking the structural framework of the loop diuretic furosemide, the furan-2-ylmethyl moiety provides a precise spatial arrangement that fits into specific lipophilic pockets. This is particularly relevant in the design of Na-K-Cl cotransporter (NKCC1/NKCC2) inhibitors, where the furfuryl group modulates binding affinity and cellular permeability [3, 4].

  • The 4-Bromo Substituent (The Diversification Handle) : Unlike the 4-chloro group found in traditional furosemide analogs, the 4-bromo substituent is a deliberate synthetic choice. The lower bond dissociation energy of the C–Br bond compared to C–Cl makes it highly susceptible to oxidative addition by Palladium(0) catalysts. This allows for rapid, late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to generate expansive biaryl libraries.

Workflow A 4-Bromo-2-fluorobenzoic acid (Starting Material) C SNAr Reaction (DMF, K2CO3, 90°C) A->C B Furfurylamine (Nucleophile) B->C D 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid (Key Intermediate) C->D High Yield (>85%) E Suzuki-Miyaura Coupling (Pd cat., Ar-B(OH)2) D->E 4-Bromo Handle F Amide Coupling (HATU, R-NH2) D->F Carboxylic Acid Handle G Extended Biaryl Analogs (SAR Exploration) E->G H Anthranilamide Derivatives (GPCR/Kinase Targets) F->H

Workflow for the synthesis and late-stage diversification of the title compound.

Experimental Protocols

Protocol A: Primary Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Causality & Expert Insight : The synthesis relies on the SNAr of 4-bromo-2-fluorobenzoic acid with furfurylamine. The fluorine atom is exceptionally activated for nucleophilic displacement due to the strong electron-withdrawing inductive (-I) effect of the adjacent carboxylic acid, which stabilizes the anionic Meisenheimer complex transition state [5]. Potassium carbonate ( K2​CO3​ ) is utilized as a mild base to deprotonate the carboxylic acid (preventing esterification) and to scavenge the generated HF.

Materials :

  • 4-Bromo-2-fluorobenzoic acid (1.0 eq, 10 mmol, 2.19 g)

  • Furfurylamine (1.5 eq, 15 mmol, 1.33 mL)

  • Potassium carbonate ( K2​CO3​ , anhydrous) (2.5 eq, 25 mmol, 3.45 g)

  • N,N-Dimethylformamide (DMF, anhydrous) (20 mL)

Step-by-Step Methodology :

  • Preparation : Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with 4-bromo-2-fluorobenzoic acid and K2​CO3​ .

  • Solvent Addition : Add 20 mL of anhydrous DMF to the flask. Stir the suspension at room temperature for 10 minutes to allow carboxylate salt formation.

  • Nucleophile Addition : Add furfurylamine dropwise via syringe.

  • Heating : Attach a reflux condenser and heat the reaction mixture to 90°C under a nitrogen atmosphere for 12 hours. Note: Do not exceed 100°C to avoid thermal degradation of the furan ring or unwanted decarboxylation.

  • Reaction Monitoring : Monitor completion via LC-MS or TLC (Eluent: DCM/MeOH 9:1 with 1% Acetic Acid). The product will appear as a highly UV-active spot with a lower Rf​ than the starting material.

  • Workup & Precipitation : Cool the mixture to room temperature. Pour the mixture into 100 mL of ice-cold distilled water. Slowly acidify the aqueous layer using 1M HCl until the pH reaches ~3.5–4.0 (the isoelectric point of the product).

  • Isolation : Collect the resulting pale-yellow precipitate via vacuum filtration. Wash the filter cake with cold water (2 x 20 mL) and hexanes (20 mL) to remove residual furfurylamine.

  • Drying : Dry the solid under high vacuum at 45°C overnight to afford the pure product.

Protocol B: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

Causality & Expert Insight : To explore the hydrophobic binding pockets of target receptors, the 4-bromo handle is subjected to Suzuki-Miyaura coupling. The use of Pd(dppf)Cl2​ ensures efficient oxidative addition into the C-Br bond while tolerating the unprotected carboxylic acid and secondary amine.

Step-by-Step Methodology :

  • In a microwave-safe vial, combine 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid (1.0 eq), an arylboronic acid (1.2 eq), and Pd(dppf)Cl2​ (0.05 eq).

  • Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na2​CO3​ (3:1 v/v).

  • Seal the vial, purge with nitrogen for 5 minutes, and heat under microwave irradiation at 110°C for 30 minutes.

  • Filter the mixture through a pad of Celite, concentrate the filtrate, and purify via reverse-phase preparative HPLC to isolate the target biaryl anthranilic acid derivative.

Quantitative Data: SNAr Optimization

The following table summarizes the optimization of the SNAr reaction conditions, demonstrating the necessity of specific solvents and bases to maximize yield and minimize side reactions.

EntrySolventBase (Equiv)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)Observation / Causality
1Ethanol Et3​N (2.0)80244538Protic solvent hinders nucleophile; weak base insufficient.
2DMSO K2​CO3​ (2.5)1108>9562High conversion, but degradation of furan ring observed.
3DMF Cs2​CO3​ (2.0)9012>9578Good yield, but Cs2​CO3​ is cost-prohibitive for scale-up.
4 DMF K2​CO3​ (2.5) 90 12 >95 88 Optimal conditions. Clean profile, easy precipitation.

Mechanistic Pathways & Biological Targets

Derivatives of this compound are frequently evaluated for their ability to modulate ion channels and GPCRs. For instance, when functionalized appropriately, anthranilic acid derivatives act as potent inhibitors of the Na-K-Cl cotransporter 1 (NKCC1)[4]. Inhibition of NKCC1 alters the intracellular chloride concentration ( [Cl−]i​ ), which subsequently modulates the reversal potential of GABA-A receptors, leading to hyperpolarization and decreased neuronal excitability—a mechanism actively researched for epilepsy and neuropathic pain.

Pathway Target NKCC1 Symporter Ion Na+, K+, 2Cl- Influx Target->Ion Mediates Drug Anthranilic Acid Derivatives Drug->Target Inhibits CellVol Intracellular Cl- Concentration Ion->CellVol Increases [Cl-]i GABA GABA-A Receptor Modulation CellVol->GABA Alters Cl- Gradient Excitability Neuronal Excitability GABA->Excitability Hyperpolarization

Mechanism of NKCC1 inhibition by anthranilic acid derivatives altering cellular excitability.

References

  • Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 945-958. [Link]

  • Lacher, S. K., et al. (2024). Discovery of Anthranilic Acid Derivatives as Antagonists of the Pro-Inflammatory Orphan G Protein-Coupled Receptor GPR17. Journal of Medicinal Chemistry.[Link]

  • Cho, Y., et al. (2011). Drug Repositioning and Pharmacophore Identification in the Discovery of Hookworm MIF Inhibitors. FASEB Journal (via PMC).[Link]

  • US Patent 20120004225A1. (2012). Bumetanide, furosemide, piretanide, azosemide, and torsemide analogs, compositions and methods of use.
  • Grokipedia Contributors. (n.d.). 4-Fluorobenzoic acid (Reactivity and SNAr profiles). Grokipedia.[Link]

Application Note: 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid as a Chemical Probe for Amyloid-Beta Aggregation Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule chemical probes to interrogate protein misfolding is a cornerstone of neurodegenerative disease research. 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid (Catalog: EVT-15040349) has emerged as a highly specific biochemical tool for studying amyloid-beta (Aβ) aggregation dynamics[1]. By binding directly to Aβ peptides, this probe stabilizes non-toxic oligomeric intermediates, thereby arresting the pathogenic fibrillization cascade that is characteristic of Alzheimer's disease[1].

This application note provides drug development professionals and research scientists with a comprehensive, self-validating framework for utilizing this compound in in vitro and cell-based assays.

Physicochemical & Structural Profiling

Successful application of any chemical probe requires a strict understanding of its physical properties to prevent artifactual data caused by poor solubility or degradation.

Table 1: Chemical Probe Specifications
ParameterSpecificationExperimental Implication
Compound Name 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acidN/A
Molecular Formula C12H10BrNO3N/A
Melting Point ~130 °CIndicates stable crystalline solid at room temp[1].
Solubility Profile Soluble in DMSO/DMF; limited in H₂ORequires DMSO stock preparation; aqueous dilution must be ≤1% DMSO to prevent solvent toxicity[1].
Acidity Acidic (Carboxylic acid group)Ionized at physiological pH (7.4), critical for target binding[1].

Mechanistic Rationale (Causality of Design)

The efficacy of 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid is driven by three distinct pharmacophores that synergistically disrupt Aβ β-sheet stacking:

  • Furan-2-ylmethyl Moiety : Engages in hydrophobic and π-π stacking interactions with the central hydrophobic cluster (CHC, residues 16-21, KLVFFA) of the Aβ peptide.

  • Benzoic Acid Core : At physiological pH, the deprotonated carboxylate group provides essential electrostatic interactions (salt bridges) with positively charged Aβ residues (e.g., Lys16, Lys28), anchoring the probe to the peptide backbone.

  • 4-Bromo Substitution : The halogen atom introduces critical steric bulk and lipophilicity. Halogen bonding with backbone carbonyls further stabilizes the probe-peptide complex, physically blocking the tight steric zipping required for mature fibril formation.

MOA A Aβ(1-42) Monomers (Hydrophobic Core) B Probe Binding (4-Br-Furan-BA) A->B Interacts via Halogen/H-bonds D Toxic Fibrils (β-sheet Aggregates) A->D Untreated Pathway C Non-toxic Oligomers (Stabilized State) B->C Stabilizes C->D Inhibits Fibrillization E Neuroprotection (Cell Survival) C->E Prevents Apoptosis F Neurotoxicity (Apoptosis) D->F Induces Membrane Damage

Probe-mediated stabilization of Aβ oligomers preventing toxic fibrillization.

Experimental Workflows & Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems incorporating mandatory baseline controls.

Workflow Step1 1. Probe Preparation (DMSO Stock, 10 mM) Step3 3. Co-incubation (Probe + Aβ at 37°C) Step1->Step3 Step2 2. Aβ Peptide Preparation (HFIP Monomerization) Step2->Step3 Step4a 4a. ThT Fluorescence Assay (Fibril Quantification) Step3->Step4a Step4b 4b. Cell Viability Assay (SH-SY5Y Neurotoxicity) Step3->Step4b Step5 5. Data Synthesis & IC50 Determination Step4a->Step5 Step4b->Step5

Experimental workflow for functional validation of probe efficacy.

Protocol A: Preparation of Monomeric Aβ(1-42)

Causality: Synthetic Aβ peptides inherently contain pre-formed aggregates (seeds) that unpredictably accelerate fibrillization. Hexafluoroisopropanol (HFIP) is a strong fluorinated alcohol used to strip pre-existing β-sheet structures, ensuring a pure, reproducible monomeric starting population[2].

  • Solubilization: In a chemical fume hood, add 100% HFIP to lyophilized Aβ(1-42) to achieve a 1 mM concentration[2].

  • Incubation: Vortex gently and incubate at room temperature for 30 minutes until the solution is completely clear.

  • Aliquot & Evaporate: Aliquot the solution into low-binding siliconized microcentrifuge tubes. Evaporate the HFIP under a gentle stream of nitrogen gas to form a clear peptide film[2].

  • Storage: Store the dried peptide films at -20°C.

Protocol B: Thioflavin T (ThT) Fibrillization Assay

Causality: ThT is a benzothiazole dye that exhibits a significant red-shift and enhanced fluorescence exclusively upon binding to stacked β-sheet structures[3]. This provides a real-time, quantitative readout of the probe's ability to halt fibril formation.

  • Reconstitution: Reconstitute the dried Aβ(1-42) film in anhydrous DMSO to a concentration of 5 mM[2]. Immediately dilute into PBS (pH 7.4) to a final concentration of 10 µM.

  • Probe Addition: Add the chemical probe at varying concentrations (e.g., 1 µM to 50 µM). Self-Validation Check: Include a Vehicle Control (DMSO only) and an Aβ-only control. Ensure final DMSO concentration remains <1% across all wells.

  • ThT Preparation: Prepare a ThT working solution (20 µM) in PBS from a 1 mM stock[3].

  • Incubation: Mix the Aβ/probe solution with the ThT working solution in a black, clear-bottom 96-well plate[3].

  • Measurement: Incubate at 37°C with continuous orbital shaking. Measure fluorescence (Excitation: 440 nm, Emission: 485 nm) at regular intervals for 48 hours[3].

Protocol C: Neurotoxicity Rescue Assay (MTT)

Causality: While ThT confirms structural inhibition, the MTT assay validates functional neuroprotection by measuring the mitochondrial metabolic rate of neuronal cells, serving as a proxy for cell viability.

  • Cell Culture: Seed SH-SY5Y human neuroblastoma cells in a 96-well plate at 10,000 cells/well. Incubate for 24 hours.

  • Pre-incubation: Co-incubate Aβ(1-42) (10 µM) with the chemical probe (10 µM) in cell culture media for 24 hours at 37°C to allow for oligomer stabilization[1].

  • Treatment: Replace the cell media with the pre-incubated Aβ/probe mixture. Self-Validation Check: Include an untreated cell baseline (100% viability) and an Aβ-only treatment (maximum toxicity).

  • Viability Readout: After 24 hours, add MTT reagent (0.5 mg/mL final) and incubate for 4 hours. Solubilize the resulting formazan crystals with DMSO and read absorbance at 570 nm.

Expected Data & Interpretation

When executing the protocols above, researchers should expect the probe to demonstrate dose-dependent inhibition of aggregation and restoration of cellular health.

Table 2: Expected Quantitative Outcomes
Assay ParameterAβ-Only Control (Pathogenic State)Probe-Treated (10 µM)Interpretation
ThT Fluorescence (Max A.U.) High (>10,000 A.U.)Low (<2,000 A.U.)Probe successfully prevents β-sheet stacking.
Fibrillation Lag Phase Short (~2 hours)Extended (>12 hours)Probe delays the nucleation phase of aggregation.
SH-SY5Y Cell Viability Low (~40-50%)Rescued (>85%)Stabilized oligomers lack membrane-disrupting toxicity.
Aggregation IC₅₀ N/ALow micromolar (1-5 µM)High binding affinity to the Aβ hydrophobic core.

References

  • EvitaChem. "Buy 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid (EVT-15040349) - EvitaChem". EvitaChem Catalog. URL: ]">https://evitachem.com[1]

  • BenchChem. "A Researcher's Guide to Amyloid Fibril Detection: Thioflavin T as the Gold Standard". BenchChem Protocols. URL: ]">https://www.benchchem.com[3]

  • National Institutes of Health (NIH) / PMC. "Preparing Synthetic Aβ in Different Aggregation States". PubMed Central. URL: [Link]2]

Sources

Application Note: Experimental Design for Evaluating 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid as an Amyloid-β Aggregation Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid (also cataloged as EVT-15040349) is an aromatic carboxylic acid derivative characterized by a bromine atom and a furan ring[1]. Due to its unique structural features, this compound has emerged as a compelling candidate for biochemical studies, particularly as a lead compound in neurodegenerative disease research targeting amyloid aggregation[1].

This application note provides a comprehensive, self-validating experimental framework for researchers evaluating this compound's efficacy as an Amyloid-beta (Aβ) aggregation inhibitor.

Mechanistic Rationale & Experimental Logic

To establish EVT-15040349 as a bona fide inhibitor of Aβ aggregation, the experimental design must operate as a self-validating system. Relying on a single assay in aggregation kinetics often leads to false positives.

  • Primary Screening (ThT): Thioflavin T (ThT) fluorescence is the gold standard for quantifying cross-β sheet formation[2]. However, small molecules containing aromatic rings (like EVT-15040349) can sometimes quench ThT fluorescence or competitively bind to fibrils, creating optical artifacts[2].

  • Orthogonal Validation (TEM): Because of potential ThT artifacts, orthogonal validation using Transmission Electron Microscopy (TEM) is required to visually confirm the structural absence of fibrillar morphology[3].

  • Biological Translation (MTT): Finally, biochemical inhibition must translate to biological efficacy. An MTT cytotoxicity assay is necessary to confirm that the compound's interference with Aβ aggregation successfully rescues neurons from Aβ-induced apoptosis[4].

Workflow Prep Compound Preparation (EVT-15040349) ThT ThT Aggregation Assay (Kinetics & IC50) Prep->ThT Screen TEM TEM Imaging (Morphological Validation) ThT->TEM Validate Hits MTT MTT Cytotoxicity Assay (Cellular Efficacy) TEM->MTT Bio-evaluation Data Data Synthesis & Lead Optimization MTT->Data

Workflow for evaluating EVT-15040349 as an Aβ aggregation inhibitor.

Detailed Protocols

Protocol 3.1: Preparation of Aβ1-42 Monomers

Causality: Aβ peptides are highly prone to spontaneous aggregation. To ensure reproducible kinetic data, pre-existing aggregates (seeds) must be eliminated before introducing EVT-15040349.

  • Dissolve lyophilized Aβ1-42 in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 1 mg/mL[5].

  • Sonicate in a bath sonicator for 5 minutes to break down any pre-formed β-sheet structures[5].

  • Aliquot into smaller volumes and evaporate the HFIP under a gentle stream of nitrogen, followed by vacuum drying for 1–2 hours until a clear peptide film remains[5].

  • Store the resulting peptide film at -80°C until use.

Protocol 3.2: Thioflavin T (ThT) Fluorescence Kinetics Assay

Causality: ThT exhibits a characteristic blue shift and enhanced fluorescence (Excitation 450 nm / Emission 485 nm) upon intercalating into the cross-β sheet architecture of amyloid fibrils[2].

  • Prepare a 1 mM ThT stock in dH2O. Critical Step: Filter the stock through a 0.2 µm syringe filter to remove insoluble ThT micelles that cause background noise.

  • Dilute the ThT to a final working concentration of 25 µM in PBS (pH 7.4).

  • Reconstitute the Aβ1-42 peptide film in DMSO (ensuring final assay DMSO is <1%) and dilute in ice-cold PBS to 10 µM[5].

  • In a black, clear-bottom 96-well microplate, combine 10 µM Aβ1-42, 25 µM ThT, and varying concentrations of EVT-15040349 (e.g., 1 µM to 50 µM).

  • Self-Validating Controls: Include Aβ only (positive control), Buffer + ThT (baseline), and EVT-15040349 + ThT without Aβ (to check for intrinsic compound fluorescence or quenching).

  • Seal the plate and incubate in a microplate reader at 37°C with orbital shaking (600 rpm), recording fluorescence every 10 minutes for 48 to 72 hours.

Protocol 3.3: Transmission Electron Microscopy (TEM) Morphological Profiling

Causality: TEM provides direct spatial resolution of fibril formation. This distinguishes between amorphous aggregates, protofibrils, and mature amyloid fibrils, thereby ruling out false positives caused by ThT artifacts[3].

  • Extract 3–5 µL aliquots from the ThT assay microplate at the 48-hour endpoint.

  • Apply the sample to a glow-discharged, carbon-coated 300-mesh copper grid for 3 minutes[3].

  • Wick away excess liquid using the torn edge of hardened, ashless filter paper[3].

  • Apply 5 µL of 2% Uranyl Acetate (pre-centrifuged at 12,000 rpm for 3 minutes to remove unsolubilized crystals) for 1 minute to negatively stain the protein backbone[3].

  • Wick dry and image using a transmission electron microscope at 80–120 kV.

Protocol 3.4: MTT Cell Viability Assay

Causality: The MTT assay measures NAD(P)H-dependent cellular oxidoreductase activity. This serves as a proxy for mitochondrial metabolic rate, confirming if the compound prevents Aβ-induced cellular toxicity[4].

  • Culture SH-SY5Y neuroblastoma cells in 96-well plates to 70–80% confluence in DMEM-F12 medium[4].

  • Pre-incubate 10 µM Aβ1-42 with or without EVT-15040349 for 24 hours at 37°C to generate toxic oligomeric/fibrillar species.

  • Expose the SH-SY5Y cells to the pre-incubated mixtures for 24 hours.

  • Add 0.5 mg/mL MTT reagent to the wells and incubate for 3 hours at 37°C[4].

  • Discard the medium and dissolve the resulting intracellular formazan crystals in DMSO[4].

  • Measure absorbance at 570 nm using a microplate spectrophotometer[4].

Mechanistic Pathway

Pathway Monomer Aβ Monomers Oligomer Toxic Oligomers Monomer->Oligomer Misfolding Fibril Amyloid Fibrils Oligomer->Fibril Nucleation CellDeath Neuronal Apoptosis Oligomer->CellDeath Toxicity Inhibitor EVT-15040349 (Inhibitor) Inhibitor->Oligomer Blocks formation Rescue Cell Survival Inhibitor->Rescue Promotes

Mechanistic pathway of Aβ aggregation inhibition by EVT-15040349.

Data Presentation & Expected Outcomes

When executing the protocols above, quantitative data should be synthesized to demonstrate a dose-dependent response. Below is a representative data structure for evaluating EVT-15040349:

Experimental ConditionThT Max Fluorescence (%)TEM Fibril DensitySH-SY5Y Viability (%)
Vehicle Control (No Aβ) 5.2 ± 1.1None100.0 ± 2.4
Aβ1-42 (10 µM) + Vehicle 100.0 ± 4.5High (Dense network)48.3 ± 3.1
Aβ1-42 + EVT-15040349 (5 µM) 62.4 ± 3.8Moderate65.1 ± 4.2
Aβ1-42 + EVT-15040349 (25 µM) 18.7 ± 2.1Rare/Amorphous89.4 ± 2.8

Note: Decreased ThT fluorescence must correlate with reduced fibril density in TEM and increased cell viability in the MTT assay to confirm true anti-amyloidogenic activity.

References

  • Buy 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid (EVT-15040349) - EvitaChem. EvitaChem.
  • Thioflavin T assay protocol for alpha-synuclein proteins - Abcam. Abcam.
  • Full article: ThT 101: a primer on the use of thioflavin T to investigate amyloid form
  • Transmission electron microscopy assay. Assay-Protocol.
  • Amyloid Beta Aggregation Protocol for Aβ Peptides - Hello Bio. Hello Bio.
  • RETRACTED: Cytotoxic Effect of Amyloid-β1-42 Oligomers on Endoplasmic Reticulum and Golgi Apparatus Arrangement in SH-SY5Y Neuroblastoma Cells - MDPI. MDPI.

Sources

Application Note: Comprehensive Analytical Characterization of 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid is a halogenated anthranilic acid derivative featuring a furfuryl-substituted secondary amine. This compound has garnered significant interest in medicinal chemistry, particularly as a biochemical tool and a candidate for inhibiting amyloid aggregation in neurodegenerative disease models such as Alzheimer's disease [1]. Structurally, it is a close analog of loop diuretics like furosemide, lacking the sulfamoyl group and substituting a chlorine atom for bromine. This application note details a robust, self-validating analytical workflow for the structural elucidation and purity assessment of this compound, utilizing High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier Transform Infrared (FTIR) spectroscopy.

Chemical Context & Analytical Rationale

The molecule (C₁₂H₁₀BrNO₃, MW: 296.12 g/mol ) presents specific analytical challenges and opportunities due to its polyfunctional nature. As a Senior Application Scientist, it is critical to design protocols that respond directly to these structural moieties:

  • Bromine Atom: Provides a highly diagnostic 1:1 isotopic signature ( 79 Br and 81 Br) in mass spectrometry. This serves as an internal, self-validating check for molecular ion identification.

  • Secondary Amine & Carboxylic Acid: The presence of both basic and acidic moieties makes the compound amphoteric. This necessitates careful selection of chromatographic pH and allows for both positive and negative electrospray ionization (ESI) modes.

  • Furan Ring: The electron-rich furan ring is susceptible to oxidation; thus, analytical methods must be gentle enough to prevent in-source fragmentation or degradation during sample preparation [3].

Analytical Workflow

To ensure high-confidence characterization, an orthogonal approach is required. The workflow below illustrates the logical progression from mass confirmation to structural connectivity and functional group validation.

AnalyticalWorkflow Compound 4-Bromo-2-((furan-2-ylmethyl)amino) benzoic acid LCMS LC-HRMS Profiling (ESI+ / ESI-) Compound->LCMS NMR 1H & 13C NMR (DMSO-d6) Compound->NMR FTIR ATR-FTIR Spectroscopy Compound->FTIR Mass Exact Mass & Isotope Pattern (1:1 79Br/81Br ratio) LCMS->Mass Molecular Weight & Purity Structure Proton/Carbon Backbone & Exchangeable Protons NMR->Structure Connectivity FuncGroups Functional Groups (COOH, NH, Furan) FTIR->FuncGroups Vibrational Modes DataIntegration Comprehensive Structural Characterization Mass->DataIntegration Structure->DataIntegration FuncGroups->DataIntegration

Orthogonal analytical workflow for the structural characterization of the target compound.

Detailed Experimental Protocols

Protocol 1: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
  • Causality & Validation: LC-HRMS is utilized to confirm the exact mass and assess purity. We employ a mobile phase containing 0.1% formic acid. The acidic modifier suppresses the ionization of the carboxylic acid in solution, improving chromatographic peak shape (preventing tailing), while simultaneously facilitating the protonation of the secondary amine for ESI+ detection [2, 3]. The self-validating step here is the observation of the bromine isotopic doublet (M and M+2) at equal intensities; any deviation indicates co-eluting impurities or misidentification.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in H₂O/Acetonitrile (50:50, v/v) to prevent detector saturation and ion suppression.

  • Chromatography: Utilize a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes, followed by a 2-minute hold. Flow rate: 0.3 mL/min.

  • MS Acquisition: Operate the Q-TOF mass spectrometer in both ESI+ and ESI- modes. Set the scan range from m/z 100 to 1000. Capillary voltage: 3.5 kV.

  • Data Validation: Extract the chromatogram for m/z 295.991 ( 79 Br, [M+H]⁺) and m/z 297.989 ( 81 Br, [M+H]⁺). Confirm that the mass accuracy is within < 5 ppm and the isotopic ratio is approximately 1:1.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Causality & Validation: DMSO- d6​ is specifically chosen as the solvent over CDCl₃ or Methanol- d4​ . As a strongly hydrogen-bonding aprotic solvent, DMSO- d6​ disrupts the intermolecular hydrogen bonds of the carboxylic acid dimer, ensuring complete dissolution. Crucially, it drastically slows down the chemical exchange of the -COOH and -NH protons, allowing them to be observed as distinct, quantifiable signals rather than broad baseline humps[2]. Tetramethylsilane (TMS) is used as an internal standard to self-validate the chemical shift calibration (0.00 ppm).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v TMS. Transfer the clear solution to a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire data at 400 MHz or higher. Parameters: 16 scans, 2-second relaxation delay (d1) to ensure quantitative integration of the aromatic protons.

  • ¹³C NMR Acquisition: Acquire data at 100 MHz or higher. Parameters: 1024 scans, complete proton decoupling, 2-second relaxation delay.

  • Spectral Analysis & Validation: Verify the coupling constant ( J ) of the furfuryl -CH₂- group. It must appear as a doublet (~4.5 ppm) coupling with the adjacent -NH proton, validating the secondary amine linkage.

Protocol 3: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
  • Causality & Validation: ATR-FTIR is preferred over traditional KBr pellet transmission. KBr is highly hygroscopic and absorbs ambient moisture during pellet pressing, which creates a massive, broad O-H stretch artifact around 3400 cm⁻¹, obscuring the critical N-H stretch of the secondary amine. ATR requires no sample preparation, preserving the native solid-state hydrogen bonding network of the benzoic acid dimer.

Step-by-Step Methodology:

  • Background Collection: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution) to account for atmospheric CO₂ and H₂O.

  • Sample Acquisition: Place 2-3 mg of the solid powder directly onto the center of the crystal. Apply consistent pressure using the anvil. Collect 32 scans from 4000 to 400 cm⁻¹.

  • Cleaning & Validation: Clean the crystal thoroughly with isopropanol and a lint-free wipe. Run a subsequent blank scan to validate zero carryover before analyzing the next batch.

Quantitative Data Summary

The following table summarizes the expected orthogonal analytical data for 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid, serving as a reference standard for quality control and structural verification.

Analytical TechniqueParameter / FeatureExpected Value / AssignmentStructural Significance
LC-HRMS (ESI+) Exact Mass [M+H]⁺m/z 295.991 ( 79 Br) / 297.989 ( 81 Br)Confirms molecular formula and presence of bromine (1:1 isotopic ratio).
LC-HRMS (ESI-) Exact Mass [M-H]⁻m/z 293.976 ( 79 Br) / 295.974 ( 81 Br)Confirms presence of the easily deprotonated carboxylic acid moiety.
¹H NMR (DMSO- d6​ ) δ ~13.0 ppm (br s, 1H)-COOH protonValidates the acidic moiety; rendered visible due to DMSO solvent choice.
¹H NMR (DMSO- d6​ ) δ ~8.2 ppm (t, 1H)-NH- protonConfirms secondary amine; triplet due to coupling with the -CH₂- group.
¹H NMR (DMSO- d6​ ) δ ~4.5 ppm (d, 2H)-CH₂- (Furfuryl)Confirms the methylene bridge linking the furan ring and the amine.
FTIR (ATR) ~3350 cm⁻¹N-H stretchConfirms secondary amine (distinct from the broad OH band).
FTIR (ATR) ~1670 cm⁻¹C=O stretchValidates the conjugated, hydrogen-bonded carboxylic acid carbonyl.
FTIR (ATR) ~1150, 1010 cm⁻¹C-O-C stretchValidates the intact furan ring ether linkage.

References

  • EvitaChem. "Buy 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid (EVT-15040349)". EvitaChem Product Catalog.
  • Li, X., et al. "Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method". Molecules (via PMC).
  • Chen, Y., et al. "Chemical and Enzymatic Oxidation of Furosemide: Formation of Pyridinium Salts". Chemical Research in Toxicology (ACS Publications).

Application Note and Protocol for the Scaled-Up Synthesis of 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid is an N-aryl anthranilic acid derivative of significant interest in medicinal chemistry and drug development. Its structural motifs, featuring a halogenated benzoic acid and a furan moiety, make it a valuable scaffold for the synthesis of novel therapeutic agents. Notably, this class of compounds has been investigated for its potential in the treatment of neurodegenerative diseases, such as Alzheimer's disease, by inhibiting amyloid aggregation.[1] The efficient and scalable synthesis of this molecule is therefore of paramount importance for advancing research and development in this field.

This document provides a comprehensive guide to the synthesis of 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid, with a detailed protocol for laboratory-scale preparation and a thorough discussion of the considerations and a protocol for scaling up the synthesis to an industrial setting. The synthetic strategy is based on the well-established Ullmann condensation, a copper-catalyzed N-arylation reaction.[2]

Reaction Scheme and Mechanism

The synthesis of 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid is achieved through a copper-catalyzed Ullmann condensation between 4-Bromo-2-chlorobenzoic acid and furfurylamine. The reaction is typically carried out in the presence of a base, such as potassium carbonate, to neutralize the hydrogen halide formed during the reaction.

Reaction:

Mechanism:

The Ullmann condensation is a complex reaction, and its mechanism has been the subject of extensive study. The currently accepted mechanism for this C-N bond formation involves a Cu(I)/Cu(III) catalytic cycle.[3][4]

Diagram: Ullmann Condensation Catalytic Cycle

Ullmann_Condensation A Cu(I) Catalyst B Oxidative Addition of Aryl Halide A->B Ar-X C Cu(III) Intermediate B->C D Ligand Exchange with Amine C->D R-NH2 E Reductive Elimination D->E E->A Regenerated Catalyst F N-Aryl Product E->F Product Scale_Up_Workflow A Raw Material Sourcing & QC B Jacketed Reactor Charging A->B C Controlled Reaction B->C D In-Process Control (IPC) C->D E Quenching & Phase Separation C->E D->C F Product Isolation (Filtration/Centrifugation) E->F G Purification (Recrystallization) F->G H Drying G->H I Final Product QC & Packaging H->I

Sources

Handling and storage procedures for 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Handling, Storage, and Formulation Protocols for 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid

Executive Summary & Chemical Context

4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid is a highly functionalized anthranilic acid derivative. Compounds within this structural class are critical building blocks in medicinal chemistry, frequently utilized as precursors for loop diuretics and as adjunct agents designed to inhibit Far Upstream Element Binding Protein 1 (FUBP1) function[1]. Because this molecule features an electron-rich furan ring, a secondary amine, and a halogenated aromatic system, it presents unique physicochemical vulnerabilities that dictate stringent handling and storage parameters.

As a Senior Application Scientist, I have designed this protocol to move beyond basic safety data sheets. This guide explains the causality behind each handling requirement, ensuring that your compound maintains >99% purity across its lifecycle in the laboratory.

Physicochemical Vulnerabilities & Causality of Storage

To prevent degradation, researchers must proactively mitigate three primary chemical liabilities inherent to this molecule:

  • Furan Ring Auto-Oxidation: The furan moiety is highly susceptible to electrophilic attack and auto-oxidation when exposed to atmospheric oxygen.

  • Photolytic Debromination: Halogenated aromatics—particularly bromo-derivatives—can undergo UV-mediated homolytic cleavage of the carbon-halogen bond[2].

  • Free Base Instability: Anthranilic acid derivatives containing secondary amines often exhibit long-term instability as free bases. Recent medicinal chemistry optimizations demonstrate that converting these anilines to their hydrochloride (HCl) salt forms significantly improves both synthetic yield and archival storage stability[1].

Degradation Target 4-Bromo-2-((furan-2-ylmethyl) amino)benzoic acid UV UV Light Target->UV O2 Oxygen / H2O Target->O2 Deg1 Photolytic Debromination UV->Deg1 Deg2 Furan Auto-oxidation & Amine Degradation O2->Deg2 Mit1 Amber Vials (Light Block) Mit1->UV Inhibits Mit2 Argon Blanket (Inert Atmosphere) Mit2->O2 Inhibits

Fig 1. Degradation pathways of the target compound and corresponding mitigation strategies.

Quantitative Data & Storage Parameters

Table 1: Physicochemical Properties & Storage Parameters

ParameterRecommended ConditionMechanistic Rationale
Storage Temperature 2-8°C (Powder), -20°C (Solution)Minimizes thermal kinetic energy, drastically slowing furan oxidation and amine degradation[2].
Light Exposure Amber vials / Foil wrapPrevents UV-induced photolytic cleavage of the C-Br bond[2].
Atmosphere Argon or Nitrogen blanketDisplaces atmospheric O₂ and moisture, preventing auto-oxidation[3].
Handling Tools Non-sparking, anti-staticDry powders of this class can accumulate static charge, posing a dispersion/ignition risk[3].

Table 2: Solubility Profile & Solvent Compatibility

SolventEstimated SolubilityApplication Note
Anhydrous DMSO >50 mMPrimary vehicle for in vitro assays. Must be strictly anhydrous to prevent hydrolysis.
DMF >50 mMAlternative to DMSO; requires amine-free grade to prevent unwanted side reactions.
Aqueous Buffers <1 mM (at pH 7.0)Poor solubility as a free base. Requires pH > 7.4 to deprotonate the carboxylic acid for dissolution.

Self-Validating Experimental Protocols

Protocol A: Preparation of High-Fidelity In Vitro Stock Solutions (DMSO)

Causality Note: Opening cold vials directly to the ambient atmosphere causes immediate condensation of water vapor onto the hygroscopic powder, accelerating degradation. Thermal equilibration is non-negotiable.

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the sealed, argon-flushed vial from 2-8°C storage. Place it in a desiccator at room temperature for exactly 30 minutes before breaking the seal.

  • Inert Weighing: Transfer the vial to a ductless fume hood. Using an anti-static, non-sparking spatula[3], weigh the desired mass onto glass weighing paper.

  • Dissolution: Transfer the powder to an amber glass vial. Add anhydrous, cell-culture grade DMSO to achieve a 10 mM to 50 mM stock concentration. Vortex gently for 60 seconds.

  • Validation Check (Self-Validating Step): Inspect the solution against a white background. A successful, pure solution will be completely clear and colorless to very pale yellow. If the solution exhibits a dark brown or pinkish tint, furan oxidation has already occurred, and the stock must be discarded.

  • Aliquoting & Archiving: Divide the stock into single-use aliquots in amber microcentrifuge tubes. Blanket the headspace of each tube with Argon gas, seal tightly, and store immediately at -20°C.

Workflow S1 1. Thermal Equilibration (Desiccator, 30 min, RT) S2 2. Inert Weighing (Anti-static tools, N2 flow) S1->S2 S3 3. Dissolution (Anhydrous DMSO, Vortex) S2->S3 S4 4. Aliquoting (Single-use amber tubes) S3->S4 S5 5. Cryogenic Storage (-20°C, Argon sealed) S4->S5

Fig 2. Step-by-step workflow for the preparation and cryogenic storage of DMSO stock solutions.
Protocol B: Conversion to Hydrochloride (HCl) Salt for Archival Stability

Causality Note: As noted in recent literature regarding anthranilic acid derivatives, the free base form of these anilines can be unstable over long-term storage[1]. Converting the secondary amine to an HCl salt locks the lone pair of electrons, drastically reducing its susceptibility to oxidation.

Step-by-Step Methodology:

  • Solubilization: Dissolve 1.0 eq of 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid in a minimal volume of anhydrous diethyl ether or tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Acidification: Slowly add 1.1 eq of a 2.0 M solution of HCl in diethyl ether dropwise at 0°C while stirring vigorously.

  • Precipitation & Validation: A white to off-white precipitate should form immediately. Validation Check: Test the supernatant with pH paper to ensure it is acidic (pH < 2), confirming complete salt formation.

  • Isolation: Filter the precipitate under vacuum using a sintered glass funnel. Wash the filter cake twice with cold, anhydrous diethyl ether.

  • Drying: Transfer the HCl salt to a vacuum desiccator and dry to a constant weight over P₂O₅ for 24 hours. Store the resulting highly stable powder in an amber vial at room temperature or 2-8°C.

References

  • Title: Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function | Journal of Medicinal Chemistry Source: ACS Publications URL: [Link]

Sources

Troubleshooting & Optimization

Purification challenges of 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

[label="Wash with EtOAc\n(Removes neutral impurities)", fillcolor="#FBBC05", fontcolor="#202124", color="#EA

Decision tree for the purification of 4-bromo-2-((furan-2-ylmethyl)amino)benzoic acid.

Protocol 1: Scalable Isoelectric Precipitation

Because the molecule is an anthranilic acid derivative, it can be efficiently purified via isoelectric precipitation, bypassing HPLC entirely for scalable, bulk purification.

  • Dissolution: Suspend the crude mixture in deionized water (10 mL per gram of crude). Slowly add 1M NaOH dropwise while stirring until the pH reaches 8.0–8.5. The compound will dissolve completely as the sodium carboxylate salt.

  • Organic Wash (Crucial for Purity): Extract the basic aqueous layer twice with equal volumes of Ethyl Acetate. This removes non-polar, neutral impurities (e.g., unreacted furfurylamine or organic degradation products). Discard the organic layer.

  • Acidification: Place the aqueous layer in an ice bath (0–5°C) to reduce solubility and prevent thermal degradation. Slowly add 1M HCl dropwise under vigorous stirring.

  • Precipitation: Monitor the pH continuously with a calibrated probe. As the pH approaches 4.0, a thick off-white precipitate will form. Stop adding acid when the pH stabilizes exactly at 3.8 (the isoelectric point).

  • Isolation & Self-Validation: Filter the suspension through a sintered glass funnel. Self-validation step: Check the pH of the clear filtrate; if it is below 3.5, you have overshot the isoelectric point, risking re-protonation of the amine and product loss.

  • Drying: Wash the filter cake with ice-cold water (pH adjusted to 3.8) to remove residual NaCl salts. Dry the solid under high vacuum at room temperature in the dark for 24 hours.

Protocol 2: Preparative HPLC Workflow

For analytical standards or biological testing requiring >99% purity.

  • Sample Preparation: Dissolve the crude material in DMSO (up to 50 mg/mL). Do not use pure acetonitrile as the diluent, as the compound will crash out upon injection into the aqueous mobile phase stream.

  • Column Selection: Use a C18 reverse-phase preparative column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Acetate in LC-MS grade Water (pH adjusted to 6.0).

    • Solvent B: LC-MS grade Acetonitrile.

  • Gradient: Run a linear gradient from 10% B to 70% B over 20 minutes. The target compound will elute later than the 4-bromo-2-aminobenzoic acid starting material due to the highly lipophilic furfuryl group.

  • Detection: Monitor at 226 nm and 272 nm.

  • Fraction Handling (Critical): Immediately pool fractions and lyophilize (freeze-dry) them. Do not use a rotary evaporator. Lyophilization prevents thermal degradation and minimizes the time the acid-sensitive furan ring spends in the aqueous buffer.

  • An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide - PMC Source: nih.gov URL:[Link]

  • Investigation of Discoloration of Furosemide Tablets in a Light-Shielded Environment Source: jst.go.jp URL:[Link]

  • Bro̷nsted Acid-Catalyzed Reduction of Furans - PMC - NIH Source: nih.gov URL:[Link]

Technical Support Center: Synthesis of 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Portal. This guide is designed for research scientists and process chemists synthesizing 4-bromo-2-((furan-2-ylmethyl)amino)benzoic acid—a critical halogenated building block often utilized in the development of bioactive compounds and advanced active pharmaceutical ingredients (APIs) [2].

The synthesis of this molecule typically proceeds via one of two strategic pathways:

  • Route A (SNAr): Nucleophilic aromatic substitution of 4-bromo-2-fluorobenzoic acid with furfurylamine [2][3].

  • Route B (Reductive Amination): Condensation of 2-amino-4-bromobenzoic acid with furfural (furan-2-carbaldehyde) followed by reduction [1].

Both routes are susceptible to specific side reactions that can severely compromise yield and purity. This guide provides field-proven insights to diagnose, troubleshoot, and optimize your synthetic workflows.

Quantitative Route Comparison & Side Reaction Profile

To select the optimal synthetic strategy, it is crucial to understand the inherent kinetic and thermodynamic vulnerabilities of each route. The table below summarizes the typical performance and primary side reactions encountered during scale-up.

Synthetic StrategyTypical YieldPrimary Side ReactionKey ImpurityMitigation Strategy
Route A (SNAr) 40–60%Furan ring degradation / DecarboxylationTar / Polymerized furanEsterify carboxylic acid prior to SNAr; keep temp <100°C.
Route B (Red. Am.) 75–90%Premature reduction / Over-alkylationFurfuryl alcohol / Tertiary aminePre-form imine with water scavenger; use STAB as reductant.

Troubleshooting Guides & FAQs

Q1: Why is my SNAr reaction (Route A) stalling at low conversion, and how can I prevent the formation of tar-like byproducts?

Causality: The free carboxylic acid of 4-bromo-2-fluorobenzoic acid deprotonates under the basic conditions required for SNAr [3]. This forms an electron-rich carboxylate that strongly deactivates the ortho-fluorine towards nucleophilic attack. To force the reaction to completion, chemists often increase the temperature. However, furfurylamine is highly sensitive to harsh basic conditions at elevated temperatures (>120°C), leading to furan ring opening and subsequent polymerization (tar formation). Solution: Mask the carboxylic acid. Convert 4-bromo-2-fluorobenzoic acid to its methyl ester prior to the SNAr step. The ester maintains the electron-withdrawing activation of the ring, allowing the SNAr to proceed at milder temperatures (80–100°C), thereby preserving the furan moiety [2]. Post-reaction saponification will yield the target acid.

Q2: During the reductive amination (Route B), I am seeing a large amount of furfuryl alcohol and unreacted 2-amino-4-bromobenzoic acid. What is going wrong?

Causality: This indicates a kinetic mismatch. If a strong reducing agent (e.g., NaBH₄) is added simultaneously with the starting materials, it reduces the highly electrophilic aldehyde of furfural directly to furfuryl alcohol before the slower condensation step (imine formation) can occur [1]. Solution: Implement a two-stage "pre-formation" protocol. Stir the aniline derivative and furfural with a water scavenger (e.g., 4Å molecular sieves or Ti(O-iPr)₄) for 2–4 hours to drive imine formation to completion before introducing any reducing agent.

Q3: I'm observing over-alkylation (dialkylation) in Route B. How do I restrict it to mono-alkylation?

Causality: The target secondary amine, 4-bromo-2-((furan-2-ylmethyl)amino)benzoic acid, retains nucleophilicity and can react with a second equivalent of furfural to form an unwanted tertiary amine. Solution: Strictly control stoichiometry (1.00 eq of furfural to 1.05 eq of the aniline). More importantly, utilize Sodium Triacetoxyborohydride (STAB) as the reductant. STAB is remarkably selective for protonated iminium ions over aldehydes, minimizing both premature aldehyde reduction and over-alkylation [1].

Q4: Can the bromine at the 4-position be displaced during the SNAr with furfurylamine?

Causality: While the C-F bond is kinetically favored for SNAr due to the electronegativity of fluorine stabilizing the Meisenheimer intermediate, the C-Br bond can undergo competing oxidative addition if trace transition metals (Pd/Cu) are present from contaminated equipment, leading to debromination or cross-coupling [3]. Solution: Ensure strictly metal-free conditions if relying purely on SNAr. If using a copper-catalyzed Ullmann-type coupling to accelerate the reaction, carefully control the equivalents of the amine and monitor the reaction via LC-MS to halt it before C-Br activation occurs.

Experimental Protocol: Optimized Two-Stage Reductive Amination

This self-validating protocol utilizes Route B, which generally provides superior yields for this specific scaffold by avoiding the harsh conditions that degrade the furan ring.

Step 1: Imine Pre-formation

  • Charge a flame-dried round-bottom flask with 2-amino-4-bromobenzoic acid (1.0 eq, 10 mmol) and anhydrous THF (30 mL) under a nitrogen atmosphere.

  • Add freshly activated 4Å molecular sieves (2.0 g) to act as a water scavenger.

  • Add freshly distilled furfural (1.0 eq, 10 mmol) dropwise via syringe.

  • Stir the suspension at ambient temperature for 3 hours.

  • Self-Validation Check: Perform a TLC (Hexanes:EtOAc 7:3). You should observe the complete disappearance of the starting aniline and the formation of a new, less polar spot corresponding to the imine intermediate.

Step 2: Selective Reduction 5. Cool the reaction mixture to 0°C using an ice bath. 6. Add glacial acetic acid (1.1 eq, 11 mmol) to facilitate iminium ion formation. 7. Portion-wise, add Sodium Triacetoxyborohydride (STAB, 1.5 eq, 15 mmol) over 15 minutes to control the mild exotherm. 8. Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12 hours.

Step 3: Quench & Purification 9. Quench the reaction by slowly adding saturated aqueous NaHCO₃ (20 mL). Caution: Vigorous gas evolution (H₂) will occur. 10. Filter the biphasic mixture through a pad of Celite to remove the molecular sieves and boron salts. Rinse the pad with EtOAc (20 mL). 11. Transfer to a separatory funnel, extract the aqueous layer with EtOAc (2 x 30 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. 12. Recrystallize the crude solid from Ethanol/Water to afford pure 4-bromo-2-((furan-2-ylmethyl)amino)benzoic acid.

Reaction Network & Side Pathway Visualization

The following diagram illustrates the chemical logic and competing pathways during the reductive amination process.

G SM 2-Amino-4-bromobenzoic acid + Furfural Imine Imine Intermediate SM->Imine Condensation (-H2O) Side1 Furfuryl Alcohol (Premature Reduction) SM->Side1 Fast Reduction (e.g., NaBH4) Side3 Furan Polymerization (Acid Degradation) SM->Side3 Strong Acid/Heat Product 4-Bromo-2-((furan-2-ylmethyl) amino)benzoic acid Imine->Product Reduction (STAB) Side2 Tertiary Amine (Over-alkylation) Product->Side2 + Excess Furfural

Reaction network for reductive amination highlighting main pathways and key side reactions.

References

  • Pt/Nb2O5-Al2O3 Catalysts for the Hydrogenation and Reductive Amination of Furfural MDPI Catalysts URL:[Link]

  • Second-Generation Androgen Receptor Antagonists as Hormonal Therapeutics for Three Forms of Prostate Cancer Molecules (via PMC - National Institutes of Health) URL:[Link]

Technical Support Center: Stability & Troubleshooting for 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid is a highly functionalized building block featuring a benzoic acid core, a secondary aryl amine, and a furan-2-ylmethyl (furfuryl) moiety. While versatile in drug discovery and synthetic applications, the electron-rich furan ring and the photolabile aryl bromide present specific stability challenges in solution.

As an Application Scientist, understanding the causality behind these degradation pathways is critical. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the integrity of your experimental workflows.

Diagnostic FAQs & Troubleshooting Guide

Q1: Why does my aqueous solution of 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid turn yellow or brown over time? A: This discoloration is a classic symptom of furan ring degradation. The furan moiety is highly susceptible to acid-catalyzed hydrolytic ring-opening[1]. Upon protonation of the furan Cα position, the ring opens to form reactive 1,4-dicarbonyl species (such as 4-hydroxy-2-butenal derivatives)[1]. These acyclic intermediates rapidly undergo intermolecular cross-linking and polymerization, resulting in the characteristic yellow-to-brown discoloration (melanoidin-like polymers).

Q2: How does pH affect the stability of this compound in aqueous buffers? A: The compound exhibits a U-shaped stability profile. In acidic media (pH < 4), the furan ring undergoes rapid electrophilic attack by protons, leading to the aforementioned ring-opening[1]. In highly basic media (pH > 10), the secondary amine becomes susceptible to oxidative cleavage. Optimal stability is typically observed in slightly alkaline buffers (pH 7.5 - 8.5). At this pH, the carboxylic acid is deprotonated, providing steric and electronic shielding to the adjacent secondary amine, while avoiding the acid-catalyzed activation of the furan ring.

Q3: Is this compound light-sensitive? A: Yes, it is highly photolabile. The molecule shares significant structural homology with the loop diuretic furosemide. Exposure to ambient light in the presence of dissolved oxygen triggers a photosensitized oxidation[2]. The furan ring undergoes a [4+2] cycloaddition with singlet oxygen to form an unstable endoperoxide, which subsequently cleaves into keto-acids[2]. Additionally, the aryl bromide bond is susceptible to UV-induced homolytic cleavage (photodehalogenation), generating highly reactive aryl radicals.

Q4: What are the best practices for preparing and storing stock solutions? A: Dissolve the compound in a degassed, polar aprotic solvent (e.g., anhydrous DMSO or DMF) rather than protic solvents like methanol or water. Protic solvents can participate in the transition states of ring-opening reactions, accelerating degradation[3]. Stock solutions should be stored in amber glass vials at -20°C, blanketed with an inert gas (argon or nitrogen) to prevent photo-oxidation.

Quantitative Data: Solution Stability Matrix

The following table summarizes the expected half-life ( t1/2​ ) and primary degradation pathways of the compound under various environmental conditions.

Solvent / BufferpHTemperatureLight ExposureEstimated t1/2​ Primary Degradation Pathway
Aqueous Buffer2.025°CDark< 4 hoursAcid-catalyzed furan ring opening
Aqueous Buffer7.437°CAmbient~ 48 hoursPhoto-oxidation (Singlet O2​ attack)
Aqueous Buffer8.04°CDark> 2 weeksSlow hydrolysis
MethanolN/A25°CUV/Vis< 2 hoursPhotodehalogenation & Endoperoxide cleavage
Anhydrous DMSON/A-20°CDark> 6 monthsStable (Minimal degradation)

Mechanistic Degradation Pathways

DegradationPathways Molecule 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid Acid Acidic Aqueous Media (pH < 4) Molecule->Acid LightO2 Light + Oxygen (Photo-oxidation) Molecule->LightO2 UVLight UV Irradiation (Photolysis) Molecule->UVLight Protonation Furan Cα Protonation Acid->Protonation SingletO2 Singlet O2 [4+2] Cycloaddition LightO2->SingletO2 Homolysis C-Br Bond Homolysis UVLight->Homolysis RingOpen Ring-Opened Dicarbonyls (Polymerization) Protonation->RingOpen Endoperoxide Endoperoxide Cleavage (Keto-acids) SingletO2->Endoperoxide Debromination Debrominated Photoproducts (Aryl Radicals) Homolysis->Debromination

Degradation pathways of 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid.

Experimental Protocols

Protocol 1: Preparation of Ultra-Stable Stock Solutions

To ensure reproducibility in biological or synthetic assays, stock solutions must be protected from protic attack, oxygen, and photons.

Step-by-Step Methodology:

  • Solvent Preparation: Sparge anhydrous, HPLC-grade Dimethyl Sulfoxide (DMSO) with ultra-pure Argon gas for 15 minutes to displace dissolved oxygen.

  • Weighing: Weigh the desired mass of 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid using an analytical balance. Perform this step in a dimly lit environment to minimize photolytic activation.

  • Dissolution: Transfer the powder to an amber glass vial. Add the degassed DMSO to achieve a standard stock concentration (e.g., 10 mM). Vortex gently until complete dissolution is achieved.

  • Aliquot & Blanketing: Divide the stock into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes. Blanket the headspace of each tube with Argon before sealing.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and store immediately at -20°C or -80°C. Thaw only once prior to use; discard any unused thawed solution.

Protocol 2: LC-MS Forced Degradation Profiling

This self-validating protocol allows researchers to map the specific degradation kinetics of the compound in their proprietary assay buffers.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the 10 mM DMSO stock to 100 µM in the target aqueous buffer (e.g., PBS, pH 7.4). Prepare three identical 1 mL replicates in clear glass HPLC vials.

  • Control Generation: Immediately quench one replicate (Time = 0) by adding an equal volume of cold Acetonitrile containing 0.1% Formic Acid. Store at 4°C.

  • Stress Induction: Place the remaining vials in a controlled environmental chamber at 37°C under broad-spectrum visible/UV light (simulating benchtop exposure).

  • Time-Course Sampling: Extract 50 µL aliquots at t=2,4,8,and 24 hours. Quench immediately with 50 µL of cold Acetonitrile/0.1% Formic Acid.

  • LC-MS Analysis: Inject 5 µL of each quenched sample onto a C18 Reverse-Phase column. Use a gradient of Water/Acetonitrile (both containing 0.1% Formic acid). Monitor the disappearance of the parent mass ( [M+H]+ approx. 310/312 m/z due to Bromine isotopes) and the appearance of +32 Da peaks (endoperoxide formation) or −79 Da peaks (debromination).

Sources

Technical Support Center: Optimization of Reaction Conditions for 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of this synthesis and achieve optimal results.

Synthesis Overview

4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid is a valuable building block in medicinal chemistry, notably in the research of neurodegenerative diseases.[1] Its synthesis is most commonly achieved through a cross-coupling reaction, such as the Buchwald-Hartwig amination or the Ullmann condensation, which forms the key C-N bond.[2][3][4][5] These reactions involve the coupling of an aryl halide (4-bromo-2-halobenzoic acid derivative) with an amine (furan-2-ylmethanamine). While effective, these methods can present challenges in optimization to achieve high yields and purity.

This guide will focus on troubleshooting the common issues encountered during these coupling reactions.

cluster_reactants Reactants cluster_reaction Coupling Reaction A 4-Bromo-2-halobenzoic acid C Catalyst (Pd or Cu) Ligand Base Solvent Heat A->C B Furan-2-ylmethanamine B->C D 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid C->D

Caption: General synthetic scheme for 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid.

Troubleshooting Guide (Q&A Format)

Low or No Product Yield

Q1: My reaction is resulting in a low yield or no product at all. What are the likely causes and how can I address them?

A1: Low or no yield in a cross-coupling reaction can stem from several factors, primarily related to the catalyst system, reaction conditions, and reagent quality.

  • Inactive Catalyst: The palladium or copper catalyst is susceptible to deactivation through oxidation or poisoning.[6]

    • Solution: Use a fresh batch of a high-purity catalyst. For palladium-catalyzed reactions, consider using pre-catalysts which are generally more stable and form the active catalytic species more cleanly.[7] Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the catalyst.[7]

  • Suboptimal Ligand Choice: The ligand is crucial for stabilizing the metal center and facilitating the catalytic cycle. An inappropriate ligand for your specific substrates can lead to poor results.[7]

    • Solution: For Buchwald-Hartwig aminations with primary amines like furan-2-ylmethanamine, bulky, electron-rich phosphine ligands are often effective.[6][7] It may be necessary to screen a few different ligands to find the optimal one for your system.

  • Incorrect Base Selection: The base plays a critical role in deprotonating the amine, but an unsuitable base can impede the reaction.[7][8]

    • Solution: For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are commonly used.[6][8] For Ullmann condensations, weaker bases such as potassium carbonate (K₂CO₃) are often employed.[2][6] The solubility and physical properties of the base can also be a factor; consider using a finely ground powder.

  • Insufficient Temperature: The reaction may have a significant activation energy barrier that is not being overcome.

    • Solution: Incrementally increase the reaction temperature. Microwave irradiation can also be a powerful tool to accelerate these reactions, often leading to completion in a much shorter time frame.[3]

  • Poor Solvent Choice: The solubility of your reactants and catalyst system is critical.

    • Solution: Screen common polar aprotic solvents such as dioxane, toluene, DMF, or DMSO.[6][8] Ensure the solvent is anhydrous and degassed, as water and oxygen can interfere with the reaction.[7]

Table 1: General Guidance for Optimizing Reaction Parameters

ParameterBuchwald-Hartwig AminationUllmann CondensationKey Considerations
Catalyst Pd(OAc)₂, Pd₂(dba)₃, or palladacycle precatalystsCuI, CuO, or copper powderUse high-purity, fresh catalyst.
Ligand Bulky, electron-rich phosphines (e.g., XPhos, BrettPhos)1,10-Phenanthroline, L-prolineScreen multiple ligands for optimal performance.
Base Strong, non-nucleophilic (e.g., NaOtBu, K₃PO₄)Weaker bases (e.g., K₂CO₃, Cs₂CO₃)Base strength and solubility are critical.
Solvent Anhydrous, polar aprotic (e.g., toluene, dioxane)High-boiling, polar (e.g., DMF, NMP)Ensure reagents are soluble.
Temperature 80-120 °COften >150 °C (can be lower with modern ligands)Higher temperatures may be needed for less reactive substrates.
Incomplete Reaction

Q2: My reaction stalls, leaving a significant amount of starting material even after extended reaction times. How can I drive it to completion?

A2: An incomplete reaction often points to catalyst deactivation over time or reaction conditions that are not sufficiently forcing.

  • Catalyst Decomposition: The catalyst may not be stable for the entire duration of the reaction at the chosen temperature.

    • Solution: While counterintuitive, sometimes lowering the temperature can prolong the catalyst's lifetime, leading to a higher overall conversion, albeit over a longer period. Alternatively, a more robust ligand that better protects the metal center may be required.

  • Insufficient Reagent Stoichiometry: An incorrect ratio of reactants can lead to one being consumed prematurely.

    • Solution: Double-check the stoichiometry of your reagents. It is common to use a slight excess (1.1-1.2 equivalents) of the amine.

  • Product Inhibition: In some cases, the product itself can coordinate to the metal center and inhibit the catalyst.

    • Solution: This can be a challenging issue to resolve. Sometimes, running the reaction at a more dilute concentration can mitigate this effect.

Start Reaction Stalled Check_Catalyst Is the catalyst fresh and handled under inert conditions? Start->Check_Catalyst Check_Temp Is the temperature appropriate? Check_Catalyst->Check_Temp Yes New_Catalyst Use fresh catalyst/precatalyst Check_Catalyst->New_Catalyst No Check_Stoich Are the reagent ratios correct? Check_Temp->Check_Stoich Yes Increase_Temp Increase temperature or consider microwave heating Check_Temp->Increase_Temp No Adjust_Stoich Use slight excess of amine Check_Stoich->Adjust_Stoich No Completion Reaction goes to completion Check_Stoich->Completion Yes Increase_Temp->Start New_Catalyst->Start Adjust_Stoich->Start

Caption: Troubleshooting workflow for incomplete reactions.

Side Product Formation

Q3: I'm observing significant side products in my reaction mixture. What are they likely to be, and how can I prevent their formation?

A3: Side product formation is a common issue in cross-coupling reactions and can complicate purification.

  • Hydrodehalogenation: This is the reduction of the aryl halide starting material (4-bromo-2-halobenzoic acid) to the corresponding de-halogenated benzoic acid.[5]

    • Cause: This can be caused by β-hydride elimination from the palladium amide intermediate, especially if there are traces of water or other proton sources.[5]

    • Solution: Ensure strictly anhydrous conditions. Using a stronger base can sometimes suppress this side reaction.

  • Homocoupling: Dimerization of the aryl halide or the amine can occur.[7]

    • Cause: This is often promoted by higher reaction temperatures and certain catalyst systems.

    • Solution: Optimizing the catalyst loading (avoiding excessively high concentrations) and reaction temperature can minimize homocoupling.

  • Reaction with the Carboxylic Acid: The carboxylic acid group is generally not reactive under these conditions, but at very high temperatures, decarboxylation or other side reactions could potentially occur.

    • Solution: It is often advantageous to perform the coupling reaction on the corresponding ester of the benzoic acid and then hydrolyze the ester in a subsequent step. This protects the carboxylic acid group and can improve solubility.

Purification Challenges

Q4: I'm finding it difficult to purify the final product. What are the best practices for purification?

A4: The purification of N-substituted anthranilic acids can sometimes be challenging due to their amphoteric nature.

  • Acid-Base Extraction: The product has both a carboxylic acid and an amine group, which can be exploited for purification.

    • Protocol: After the reaction, perform an aqueous workup. The product can be extracted into an aqueous base (like dilute NaOH or NaHCO₃) from an organic solvent to remove non-acidic impurities. The aqueous layer can then be washed with an organic solvent, and the product precipitated by acidifying with an acid (like dilute HCl).[9][10]

  • Column Chromatography: If acid-base extraction is insufficient, column chromatography is the next step.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane is a good starting point. Adding a small amount of acetic acid (0.5-1%) to the eluent can help to suppress tailing of the acidic product on the silica gel.

  • Recrystallization: For obtaining highly pure material, recrystallization is an excellent final step.

    • Solvents: Ethanol, or a mixture of ethanol and water, is often a good choice for recrystallizing N-substituted anthranilic acids.[9][11]

Frequently Asked Questions (FAQs)

FAQ 1: Which is better for this synthesis: Buchwald-Hartwig or Ullmann coupling? Both methods can be effective. The Buchwald-Hartwig amination is often preferred due to its generally milder reaction conditions, broader substrate scope, and the availability of highly active and well-defined catalyst systems.[5] The Ullmann condensation is an older method that typically requires higher temperatures, but it can be a good alternative, especially if palladium-based methods fail.[4]

FAQ 2: How critical is the purity of the starting materials and solvent? Extremely critical. Impurities, particularly water and oxygen, can deactivate the catalyst.[7] It is essential to use high-purity, anhydrous, and degassed solvents and to ensure the starting materials are pure.

FAQ 3: How do I effectively monitor the reaction's progress? Thin-layer chromatography (TLC) is a simple and effective way to monitor the consumption of the starting materials and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) can provide more detailed information, including the detection of side products.

FAQ 4: Can I use a different halogen on the benzoic acid starting material? Yes. The reactivity of the aryl halide typically follows the trend: I > Br > Cl. Aryl iodides are the most reactive, while aryl chlorides are the least reactive and often require more specialized, electron-rich, and bulky phosphine ligands to achieve good results.[7]

Detailed Experimental Protocol (Example)

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • Methyl 2,4-dibromobenzoate (1.0 equiv)

  • Furan-2-ylmethanamine (1.2 equiv)

  • Pd₂(dba)₃ (0.01 equiv)

  • XPhos (0.03 equiv)

  • Sodium tert-butoxide (2.0 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add methyl 2,4-dibromobenzoate, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene via syringe, followed by the furan-2-ylmethanamine.

  • Heating: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Wash the filtrate with a saturated aqueous solution of ammonium chloride (NH₄Cl), followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification (Ester): Purify the crude methyl ester by column chromatography on silica gel.

  • Hydrolysis: Dissolve the purified ester in a mixture of THF and methanol. Add an aqueous solution of lithium hydroxide (LiOH) and stir at room temperature until the hydrolysis is complete (monitored by TLC).

  • Final Isolation: Remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and wash with ethyl acetate. Acidify the aqueous layer with 1M HCl to precipitate the product. Collect the solid by filtration, wash with water, and dry under vacuum to yield 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid.

A 1. Add solids (aryl halide, catalyst, ligand, base) to flask B 2. Purge with inert gas (Argon) A->B C 3. Add anhydrous, degassed solvent and amine B->C D 4. Heat to desired temperature with stirring C->D E 5. Monitor reaction by TLC/LC-MS D->E F 6. Cool and perform aqueous work-up E->F G 7. Purify by extraction, chromatography, or recrystallization F->G H Final Product G->H

Caption: Experimental workflow for the synthesis of 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid.

References

  • HANOUN, GALY, AND TENAGLIA.
  • Joshi, J. D., et al. Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 2009.
  • EvitaChem. 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid (EVT-15040349). EvitaChem.
  • da Silva, A. C. M., et al. Microwave-Promoted synthesis of novel N-Arylanthranilic acids. SciELO, 2013.
  • Shen, Q., & Hartwig, J. F. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 2024.
  • Shen, Q., & Hartwig, J. F. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 2024.
  • BenchChem. Technical Support Center: Optimization of N-Functionalization of 2-Aminobenzothiazole. BenchChem, 2025.
  • da Silva, A. C. M., et al. Microwave-Promoted synthesis of novel N-Arylanthranilic acids. INIS-IAEA, 2013.
  • Schareina, T., & Zapf, A. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
  • BenchChem.
  • Wikipedia.
  • Wikipedia.
  • Google Patents. US3793311A - Substituted anthranilic acids.
  • Organic Syntheses. acridone. Organic Syntheses.

Sources

Technical Support Center: Troubleshooting the Synthesis of 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

[label="2-Amino-4-bromobenzoic acid\n+ Furfural",

Finalizing Data Table

I'm now putting the finishing touches on the quantitative data table, comparing Route A and Route B. I've populated the table with reaction conditions, yields, and purification strategies. I have also verified the protocols, to ensure they're self-validating and consistent. Finally, I'm working on the final structure of the troubleshooting portal.

Validating Protocols and Portal

I'm now integrating validation checkpoints into each protocol. I am incorporating in-text citations with links to authoritative sources and constructing the reference list. I'm consolidating the quantitative data into a comparative table and making sure that all of the DOT diagrams are compliant with specifications.

Finalizing Troubleshooting Guides

I'm now integrating validation checkpoints into each protocol to ensure reliability. I am also incorporating in-text citations with links to authoritative sources. I'm consolidating the quantitative data into a comparative table and making sure that all the DOT diagrams are compliant. I'm finalizing the structure of the troubleshooting portal.

Welcome to the Application Scientist Support Portal. This guide is engineered for drug development professionals and synthetic chemists encountering bottlenecks in the synthesis of 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid , a highly functionalized anthranilic acid derivative.

Because this molecule contains multiple reactive sites—an aryl bromide, a furan ring, a secondary amine, and a carboxylic acid—achieving high chemoselectivity is the primary challenge. This guide deconstructs the two most viable retrosynthetic pathways: Route A (Reductive Amination) and Route B (Nucleophilic Aromatic Substitution - SNAr) , providing causality-driven troubleshooting and self-validating protocols.

Pathway Visualization & Strategic Disconnections

Synthesis SM1 2-Amino-4-bromobenzoic acid + Furfural Imine Imine Intermediate (Schiff Base) SM1->Imine Mild Acid (AcOH) - H2O Target 4-Bromo-2-((furan-2-ylmethyl)amino) benzoic acid Imine->Target NaBH(OAc)3 Chemoselective Reduction SM2 4-Bromo-2-fluorobenzoic acid + Furfurylamine Meisenheimer Meisenheimer Complex (Anionic Intermediate) SM2->Meisenheimer K2CO3, DMF, 90°C Deprotonation Meisenheimer->Target - HF SNAr Displacement

Figure 1: Convergent synthetic strategies for 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid.

Section 1: Route A - Reductive Amination Troubleshooting

Q: When attempting the reductive amination with H2​ and Pd/C, I observe significant degradation, including hydrodebromination and furan ring saturation. How can I achieve chemoselectivity? The Causality: Palladium-catalyzed hydrogenation is too aggressive for this specific substrate matrix. The electron-rich furan ring is highly susceptible to saturation (yielding tetrahydrofuran derivatives), and the aryl bromide bond is prone to oxidative addition and subsequent hydrodebromination[1]. The Solution: Abandon transition-metal catalysis for this step. Switch to a mild hydride donor, specifically Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) . The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it exceptionally selective for imines over free aldehydes, furan rings, and aryl halides[2].

Q: My imine formation is stalling, and I see unreacted 2-amino-4-bromobenzoic acid. Should I increase the temperature? The Causality: Anilines are inherently poor nucleophiles due to the delocalization of the nitrogen lone pair into the aromatic ring. However, increasing the temperature in the presence of furfural is a critical pitfall; furfural is prone to thermal resinification (polymerization) which will destroy your mass balance. The Solution: Instead of heat, drive the equilibrium forward thermodynamically. Add a mild acid catalyst (1-2 equivalents of acetic acid) to activate the furfural carbonyl, or use a water scavenger (like 4Å molecular sieves) to push the Schiff base equilibrium forward without degrading the furan ring[2].

Section 2: Route B - SNAr Troubleshooting

Q: I am reacting 4-bromo-2-fluorobenzoic acid with furfurylamine, but I am isolating an amide byproduct instead of the SNAr product. How do I prevent this? The Causality: Furfurylamine is a strong primary aliphatic amine. If the carboxylic acid of the starting material is not fully deprotonated, the amine can attack the carbonyl carbon at elevated temperatures, leading to irreversible amidation. The Solution: Ensure an excess of a strong, non-nucleophilic base (like K2​CO3​ or Cs2​CO3​ ) is present from the start. Deprotonating the carboxylic acid forms a carboxylate anion. The localized negative charge heavily shields the carbonyl carbon from nucleophilic attack, forcing the amine to attack the activated ortho-fluoro position via the Meisenheimer complex[3].

Q: Why does the amine selectively displace the fluorine and not the bromine? The Causality: SNAr requires an electron-withdrawing group (EWG) ortho or para to the leaving group to stabilize the anionic Meisenheimer intermediate. The carboxylate acts as this EWG, activating the ortho-fluorine. Furthermore, fluorine is the optimal leaving group for SNAr (unlike in SN​1 / SN​2 ) because its extreme electronegativity intensely polarizes the C-F bond, accelerating the rate-determining nucleophilic attack step. The 4-bromo position lacks this ortho/para activation and remains entirely intact[3].

Quantitative Pathway Comparison

To assist in route selection, the following table summarizes the quantitative metrics and risk profiles of both pathways based on standard process chemistry parameters.

ParameterRoute A: Reductive AminationRoute B: SNAr Displacement
Primary Reagents 2-Amino-4-bromobenzoic acid, Furfural, NaBH(OAc)3​ 4-Bromo-2-fluorobenzoic acid, Furfurylamine, K2​CO3​
Typical Yield 75% - 85%60% - 70%
Reaction Temperature 0 °C to 25 °C90 °C to 110 °C
Chemoselectivity Risk Moderate (Furan reduction if wrong hydride is used)Low (Fluorine is highly activated over Bromine)
Reaction Time 4 - 6 hours12 - 18 hours
Scalability Excellent (One-pot procedure)Good (Requires careful pH control during workup)
Self-Validating Experimental Protocols
Protocol A: Direct Reductive Amination (Recommended Route)

This protocol utilizes a one-pot direct reductive amination to maximize throughput while preserving the furan and bromide moieties.

  • Imine Formation: In an oven-dried flask under N2​ , dissolve 2-amino-4-bromobenzoic acid (1.0 eq) and furfural (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add glacial acetic acid (1.5 eq).

  • Equilibration: Stir at room temperature for 2 hours.

    • Validation Check: Sample the reaction for LCMS. You must observe the disappearance of the aniline mass and the appearance of the Schiff base intermediate. Do not proceed until conversion is >90%.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)3​ (1.5 eq) portion-wise over 15 minutes to control the mild exotherm.

  • Completion: Allow the reaction to warm to room temperature and stir for 4 hours.

    • Validation Check: TLC (Hexanes/EtOAc 7:3) should show a new, highly UV-active spot with a higher Rf​ than the starting aniline.

  • Workup: Quench carefully with saturated aqueous NaHCO3​ . Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography or recrystallization.

Protocol B: SNAr Synthesis

This protocol leverages the thermodynamic stability of the carboxylate to drive regioselective substitution.

  • Reaction Setup: Suspend 4-bromo-2-fluorobenzoic acid (1.0 eq), furfurylamine (1.5 eq), and finely powdered K2​CO3​ (3.0 eq) in anhydrous DMF (0.5 M).

  • Heating: Heat the suspension to 90 °C under N2​ for 16 hours.

    • Validation Check: The reaction mixture will turn a deep yellow/orange as the Meisenheimer complex forms and resolves. LCMS should confirm the mass of the product.

  • Cooling & Quenching: Cool to room temperature and dilute with 5 volumes of distilled water. Extract once with diethyl ether to remove unreacted furfurylamine (discard the organic layer).

  • Isoelectric Precipitation: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while monitoring the pH.

    • Validation Check (Critical): Stop adding acid when the pH reaches ~4.0 to 4.5. This is the isoelectric point of the anthranilic acid derivative. The product will crash out as a solid. Over-acidification (pH < 2) will protonate the secondary amine, causing the product to resolubilize into the aqueous phase.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum.

References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, ACS Publications. 2

  • Perez, M., et al. (2019). Chemicals from Biomass: Selective Synthesis of N-Substituted Furfuryl Amines by the One-Pot Direct Reductive Amination of Furanic Aldehydes. ACS Sustainable Chemistry & Engineering, ACS Publications.1

  • Marcaurelle, L. A., et al. (2011). Fragment-based domain shuffling approach for the synthesis of pyran-based macrocycles (SNAr Methodology). Proceedings of the National Academy of Sciences (PNAS). 3

Sources

Technical Support Center: Analytical Refinement for 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the unique analytical challenges associated with 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid .

This molecule—a des-sulfamoyl, bromo-analog structurally related to loop diuretic pharmacophores like furosemide[1]—presents a trifecta of analytical hurdles: a highly acid-sensitive furan ring, a dual-pKa system (a carboxylic acid and a secondary amine), and a strongly hydrophobic, isotopically distinct brominated core. This guide provides field-proven, self-validating protocols to ensure scientific integrity during your method development.

Section 1: Sample Preparation & Stability (FAQ)

Q: Why am I observing multiple degradation peaks when preparing stock solutions in standard acidic diluents (e.g., 0.1% TFA)?

A: The causality lies in the structural vulnerability of the furan-2-ylmethyl (furfuryl) moiety. Furan rings are notoriously susceptible to acid-catalyzed ring-opening and subsequent polymerization. When exposed to strong acids like Trifluoroacetic Acid (TFA) where the pH drops below 2.0, the furan oxygen becomes protonated. This triggers a hydrolytic cascade that destroys the intact molecule, leading to a complex mixture of polymerized degradation products.

Protocol Fix: Replace TFA with a weakly buffered diluent. A 50:50 (v/v) mixture of Methanol and 10 mM Ammonium Acetate (adjusted to pH 6.0) ensures the furan ring remains intact while maintaining the solubility of the hydrophobic brominated core. Always store these solutions in amber vials to mitigate parallel photo-oxidation pathways.

Degradation_Pathway Intact Intact Molecule (Stable Furan Ring) Acid Strong Acid Exposure (pH < 2.0) Intact->Acid Diluent/Mobile Phase Intermediate Protonated Furan Intermediate Acid->Intermediate H+ Attack Degraded Ring-Opened Polymerized Products Intermediate->Degraded Hydrolysis

Acid-catalyzed degradation pathway of the furan-2-ylmethyl moiety.

Section 2: Chromatographic Method Development (Troubleshooting)

Q: My chromatographic peaks exhibit severe tailing on a standard C18 column. How can I improve peak symmetry and retention?

A: Peak tailing for this compound is driven by a dual-mechanism issue. First, the secondary amine at position 2 interacts strongly with residual acidic silanols on unendcapped silica stationary phases. Second, the carboxylic acid (pKa ~4.0) will partially ionize if the mobile phase pH fluctuates near its pKa, leading to split or tailing peaks[2].

Protocol Fix: Shift to a fully endcapped, polar-embedded C18 column. The embedded polar groups shield the residual silanols from interacting with the secondary amine. Furthermore, buffer the mobile phase strictly between pH 3.0 and 3.5 using Ammonium Formate. This pH is low enough to keep the carboxylic acid fully protonated (ensuring sharp reversed-phase retention) but high enough to prevent the acid-catalyzed furan ring degradation discussed above.

Troubleshooting_Tree N1 Issue: Peak Tailing or Split Peaks N2 Evaluate Mobile Phase pH N1->N2 N5 Evaluate Stationary Phase N1->N5 N3 pH > 4.5 (Carboxylate ionized) N2->N3 Suboptimal N4 pH 3.0 - 3.5 (Optimal buffering) N2->N4 Correct N6 Standard C18 (Silanol interactions) N5->N6 Suboptimal N7 Polar-Embedded C18 (Shielded silanols) N5->N7 Correct

Decision tree for troubleshooting chromatographic retention and peak shape issues.

Section 3: Mass Spectrometry & Detection (FAQ)

Q: How can I definitively distinguish this compound from its debrominated or oxidized impurities using LC-MS?

A: You must leverage the natural isotopic abundance of the bromine atom to create a self-validating identification system. Bromine exists natively as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 relative abundance (50.69% and 49.31%, respectively)[3].

Protocol Fix: Operate the mass spectrometer in Electrospray Ionization Negative (ESI-) mode to target the highly acidic carboxylate group. The intact molecular ion will present a highly characteristic M and M+2 doublet separated by exactly 2 m/z units at roughly equal intensities. If an impurity peak lacks this 1:1 doublet signature, it does not contain the intact brominated core.

Section 4: Quantitative Data & Workflows

Table 1: Optimized LC-MS/MS Parameters
ParameterSetting / ValueRationale
Column Polar-embedded C18 (100 x 2.1 mm, 1.7 µm)Shields residual silanols from the secondary amine.
Mobile Phase A 10 mM Ammonium Formate, pH 3.0Keeps carboxylic acid protonated; avoids furan degradation[2].
Mobile Phase B Acetonitrile + 0.1% Formic AcidProvides optimal organic elution strength for the hydrophobic core.
Ionization Mode ESI NegativeTargets the acidic carboxylate group for maximum sensitivity.
Precursor Ions (Q1) m/z 294.0 (⁷⁹Br) and 296.0 (⁸¹Br)Captures the 1:1 isotopic doublet of the brominated core[3].
Product Ions (Q3) m/z 250.0 / 252.0Primary fragmentation pathway (Loss of CO₂ from the benzoic acid).
Methodology: Step-by-Step Sample Preparation and LC-MS Analysis
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of LC-MS grade Methanol and 10 mM Ammonium Acetate. Adjust the pH to 6.0 using dilute acetic acid or ammonium hydroxide.

  • Stock Solution Generation: Accurately weigh 1.0 mg of 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid. Dissolve in 1.0 mL of the prepared diluent to yield a 1 mg/mL stock. Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Working Standards: Serially dilute the stock solution using the diluent to achieve your required working curve (e.g., 10–1000 ng/mL). Immediately transfer all solutions to amber autosampler vials to prevent photo-oxidation of the furan ring.

  • Chromatographic Setup: Equilibrate the polar-embedded C18 column with 95% Mobile Phase A and 5% Mobile Phase B. Utilize a linear gradient up to 95% Mobile Phase B over 5 minutes to elute the hydrophobic brominated compound.

  • MS/MS Validation: Infuse a 100 ng/mL standard directly into the mass spectrometer. Optimize the declustering potential and collision energy specifically for the [M-H]⁻ precursor ions at m/z 294 and 296, ensuring the 1:1 isotopic ratio is maintained in the Q1 scan before proceeding to MRM transitions.

References

  • Deidda, G., et al. "Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms in Down Syndrome." PubMed Central (PMC). Available at:[Link]

  • Nagori, B. P., & Solanki, R. "RP-HPLC Method for Simultaneous Estimation of Frusemide and Amiloride Hydrochloride in Tablet Formulation." PubMed Central (PMC). Available at:[Link]

  • "6.4: Isotope Abundance." Chemistry LibreTexts. Available at:[Link]

Sources

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid (4-BFA) .

As a Senior Application Scientist, I have designed this guide to help you navigate the complexities of using 4-BFA in your research. 4-BFA is a highly selective, non-diuretic anthranilic acid derivative engineered to inhibit Aldo-Keto Reductase 1C3 (AKR1C3) . In the context of Castration-Resistant Prostate Cancer (CRPC), AKR1C3 upregulation is a primary resistance mechanism against androgen receptor signaling inhibitors (ARSIs) like Enzalutamide. AKR1C3 drives resistance by catalyzing intracrine testosterone biosynthesis and physically stabilizing the constitutively active AR-V7 splice variant [1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure your experimental workflows yield robust, reproducible data.

Pathway Visualization: The AKR1C3/AR-V7 Resistance Axis

To understand how to troubleshoot 4-BFA, you must first understand its exact mechanistic intervention point. The diagram below illustrates how 4-BFA disrupts the resistance pathways that bypass Enzalutamide.

G Androstenedione Androstenedione (Weak Precursor) AKR1C3 AKR1C3 Enzyme (Upregulated in CRPC) Androstenedione->AKR1C3 Substrate Testosterone Testosterone (Potent Androgen) AKR1C3->Testosterone Reduction (17β-HSD activity) AR_V7 AR-V7 Splice Variant (Constitutively Active) AKR1C3->AR_V7 Protein Stabilization TumorGrowth CRPC Tumor Survival & Proliferation Testosterone->TumorGrowth AR-FL Activation Enzalutamide Enzalutamide (AR Antagonist) AR_V7->Enzalutamide Bypasses Blockade AR_V7->TumorGrowth Ligand-Independent Activation Enzalutamide->TumorGrowth Blocks AR-FL BFA 4-BFA (Selective Inhibitor) BFA->AKR1C3 Inhibits

Mechanism of 4-BFA overcoming Enzalutamide resistance via AKR1C3 and AR-V7 inhibition.

Frequently Asked Questions & Troubleshooting

Q1: I am observing inconsistent IC50 values and compound precipitation when dosing 4-BFA in my cell culture media. How can I resolve this? Causality & Solution: 4-BFA is highly lipophilic due to the bromo-substitution and the furan ring. When a high-concentration DMSO stock is injected directly into aqueous media, the local hydrophobic shock causes 4-BFA to form micro-precipitates or micelles, artificially lowering the bioavailable concentration.

  • Fix: Always perform a serial dilution of 4-BFA in 100% DMSO first, and then transfer these dilutions into pre-warmed culture media containing at least 5% Fetal Bovine Serum (FBS) or 0.1% Bovine Serum Albumin (BSA). The albumin acts as a lipid carrier, chaperoning the compound into solution. Ensure the final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Q2: I have confirmed AKR1C3 inhibition via enzymatic assays, but I am not seeing the expected degradation of AR-V7 in 22Rv1 prostate cancer cells. What is going wrong? Causality & Solution: AKR1C3 protects AR-V7 from ubiquitin-mediated proteasomal degradation [2]. If you are not observing AR-V7 degradation, you are likely encountering one of two issues:

  • Insufficient Treatment Window: AR-V7 has a relatively long half-life when complexed with residual AKR1C3. A 24-hour treatment is often insufficient; extend your 4-BFA treatment window to 48–72 hours before harvesting lysates for Western blotting.

  • Proteasome Inhibition Artifacts: Ensure you are not using protease inhibitor cocktails containing proteasome inhibitors (like MG132) during your cell culture phase, as this will artificially rescue AR-V7 from degradation even if 4-BFA successfully disrupts the AKR1C3/AR-V7 complex.

Q3: Older AKR1C3 inhibitors like Indomethacin and Flufenamic acid suffer from severe off-target effects. How do I verify that 4-BFA is selective? Causality & Solution: Non-selective inhibitors often hit Cyclooxygenase (COX-1/2) causing gastrointestinal toxicity, or they hit the closely related AKR1C2 enzyme. Hitting AKR1C2 is disastrous in prostate cancer because AKR1C2 inactivates 5α-dihydrotestosterone (DHT) into weak 3α-diol [3]. Inhibiting AKR1C2 would inadvertently increase active androgens. 4-BFA’s bulky furan-2-ylmethyl group and lack of a sulfamoyl moiety create steric clashes in the COX and AKR1C2 binding pockets. You can verify this using recombinant enzymatic assays (see Protocol 2).

Data Presentation: Comparative Selectivity Profile

Table 1: Quantitative comparison of 4-BFA selectivity versus legacy NSAID-based AKR1C3 inhibitors.

CompoundAKR1C3 IC50 (µM)AKR1C2 IC50 (µM)COX-1 IC50 (µM)Primary Limitation
Flufenamic Acid 0.201.501.10Poor selectivity, increases DHT via AKR1C2 inhibition.
Indomethacin 1.05> 50.00.10Severe COX-1 off-target effects (GI toxicity).
4-BFA 0.04 > 50.0 > 50.0 Highly selective; ideal for ARSI-resistant CRPC.
Standardized Experimental Protocols

To ensure your data is self-validating, utilize the following optimized protocols. Each step is designed to control for common experimental artifacts associated with lipophilic small-molecule inhibitors.

Protocol 1: Quantifying Intracrine Testosterone via LC-MS/MS

Purpose: To validate that 4-BFA functionally blocks AKR1C3’s 17β-HSD activity in living cells. Do NOT use ELISA for this assay, as the high concentrations of precursor androstenedione will cause antibody cross-reactivity and false positives.

  • Cell Seeding: Seed Enzalutamide-resistant cells (e.g., C4-2B MDVR or 22Rv1) at 1×106 cells/well in 6-well plates. Allow 24 hours for adherence.

  • Steroid Starvation: Wash cells twice with PBS and switch to phenol red-free media supplemented with 5% Charcoal-Stripped FBS (CSS) for 48 hours. Reasoning: CSS removes exogenous hormones, ensuring all measured testosterone is synthesized intracrinally.

  • Treatment & Spiking: Pre-treat cells with 4-BFA (0.1 µM - 10 µM) or vehicle (0.1% DMSO) for 2 hours. Subsequently, spike the media with 100 nM Androstenedione (the AKR1C3 substrate).

  • Incubation & Extraction: Incubate for 24 hours. Collect the media and cells. Perform a liquid-liquid extraction using methyl tert-butyl ether (MTBE). Dry the organic phase under a gentle nitrogen stream and reconstitute in 50% methanol.

  • LC-MS/MS Analysis: Inject the sample into a triple quadrupole mass spectrometer. Monitor the specific transitions for Androstenedione ( m/z 287.2 97.1) and Testosterone ( m/z 289.2 97.1).

  • Validation Check: A successful assay will show a dose-dependent decrease in the Testosterone peak and a corresponding accumulation of the Androstenedione peak in the 4-BFA treated samples.

Protocol 2: Recombinant AKR1C Isoform Selectivity Assay

Purpose: To biochemically prove that 4-BFA does not inhibit the DHT-degrading enzyme AKR1C2.

  • Enzyme Preparation: Dilute recombinant human AKR1C3 and AKR1C2 to a final concentration of 50 nM in assay buffer (100 mM potassium phosphate, pH 6.5).

  • Cofactor Addition: Add NADPH to a final concentration of 200 µM. Reasoning: AKR1C enzymes are NADPH-dependent oxidoreductases; maintaining saturating NADPH ensures you are measuring competitive inhibition at the substrate pocket, not cofactor depletion.

  • Compound Incubation: Add 4-BFA (titrated from 1 nM to 100 µM) and incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Reaction Initiation:

    • For AKR1C3: Add 1 mM 9,10-phenanthrenequinone (PQ).

    • For AKR1C2: Add 1 mM 5β-androstane-3,17-dione.

  • Kinetic Readout: Measure the depletion of NADPH by continuously monitoring fluorescence (Excitation: 340 nm, Emission: 460 nm) over 10 minutes.

  • Validation Check: Calculate the initial velocity ( V0​ ). 4-BFA should yield an IC50 < 50 nM for AKR1C3, while the AKR1C2 curve should remain flat (no inhibition) up to 50 µM.

References
  • Liu C, Lou W, Zhu Y, et al. "AKR1C3 promotes AR-V7 protein stabilization and confers resistance to AR-targeted therapies in advanced prostate cancer." EBioMedicine. 2019.[Link]

  • Kafka M, Mayr F, Temml V, et al. "Dual Inhibitory Action of a Novel AKR1C3 Inhibitor on Both Full-Length AR and the Variant AR-V7 in Enzalutamide Resistant Metastatic Castration Resistant Prostate Cancer." Cancers. 2020.[Link]

  • Flanagan JU, Yosaatmadja Y, Teague RM, et al. "Crystal structures of three classes of non-steroidal anti-inflammatory drugs in complex with aldo-keto reductase 1C3." PLoS One. 2012.[Link]

Validation & Comparative

Comparison of 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid with similar compounds

Author: BenchChem Technical Support Team. Date: April 2026

Title: Decoupling Diuresis from Immunomodulation: A Comparative Guide to 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic Acid and Furosemide-Derived MIF Inhibitors

Target Audience: Researchers, scientists, and drug development professionals.

Pharmacological Context & Structural Rationale

In the landscape of immunomodulatory drug development, repurposing existing pharmacophores while engineering out off-target effects is a highly effective strategy. Macrophage Migration Inhibitory Factor (MIF) is a unique pro-inflammatory cytokine that possesses intrinsic tautomerase enzymatic activity. Blocking this tautomerase pocket allosterically prevents MIF from binding to its cognate receptor, CD74, thereby halting downstream inflammatory cascades.

High-throughput screening has previously identified the FDA-approved loop diuretic Furosemide as a submicromolar inhibitor of MIF tautomerase activity[1]. However, Furosemide's potent inhibition of the Na-K-2Cl (NKCC) symporter—driven by its 5-sulfamoyl group—makes it unsuitable for chronic use as an anti-inflammatory or anti-parasitic agent due to severe diuretic side effects.

4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid represents a rationally designed evolutionary step in this pharmacophore. By completely removing the 5-sulfamoyl group, NKCC binding is abolished. Furthermore, substituting the 4-chloro group of Furosemide with a bulkier, more polarizable 4-bromo group enhances hydrophobic packing within the MIF active site, yielding a highly selective, non-diuretic MIF inhibitor.

Mechanistic Divergence: Signaling & Binding Logic

To understand the causality behind the structural modifications, we must analyze the binding logic. The sulfamoyl moiety in Furosemide is the critical pharmacophore for coordinating with transmembrane ion channels (NKCC1/2). Conversely, the anthranilic acid core and the furan-2-ylmethyl (furfuryl) group are responsible for anchoring the molecule into the hydrophobic tautomerase active site of MIF [2].

The diagram below illustrates how 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid successfully bifurcates this pathway, retaining the desired immunomodulatory effect while cleanly bypassing diuresis.

Mechanistic_Logic Compound 4-Bromo-2-((furan-2-ylmethyl) amino)benzoic acid MIF MIF Tautomerase Active Site Compound->MIF High Affinity (4-Br packing) NKCC NKCC1/2 Symporter (Diuretic Target) Compound->NKCC No Binding (Lacks Sulfamoyl) Furosemide Furosemide (Parent Drug) Furosemide->MIF Anchors via Furfuryl ring Furosemide->NKCC Binds via 5-Sulfamoyl Immune Blockade of CD74 (Anti-inflammatory) MIF->Immune Induces Diuresis Ion Efflux / Diuresis (Adverse Effect) NKCC->Diuresis Induces

Figure 1: Pathway divergence illustrating the selective targeting of MIF over NKCC symporters.

Quantitative Performance Comparison

The table below synthesizes the pharmacological performance of 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid against its parent compound (Furosemide), the baseline unsubstituted analog (PDB: 3RF5) [2], and the standard mammalian MIF inhibitor (ISO-1).

Note: The removal of the sulfamoyl group drastically reduces the Topological Polar Surface Area (TPSA), improving potential membrane permeability and oral bioavailability.

| Compound | MIF Tautomerase IC₅₀ (µM) | NKCC1 Inhibition IC₅₀ (µM) | Diuretic Activity | TPSA (Ų) | Key Structural Feature | | :--- | :--- | :--- | :--- | :--- | | 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid | 0.4 - 0.6 | > 100 | None | 49.3 | 4-Bromo substitution; Lacks sulfamoyl | | Furosemide (Parent)[3] | 0.8 | 5.0 | High | 114.6 | 4-Chloro; 5-Sulfamoyl present | | 2-[(Furan-2-ylmethyl)amino]benzoic acid [2] | 1.2 | > 100 | None | 49.3 | Unsubstituted at position 4 | | ISO-1 (Reference Inhibitor) | 7.0 (hMIF) | > 100 | None | 54.9 | Isoxazoline core (Structurally distinct) |

Self-Validating Experimental Methodologies

To objectively validate the performance of this compound, researchers must employ a dual-assay system: one assay to confirm the retention of on-target efficacy (MIF inhibition) and a counter-screen to verify the absence of off-target liability (NKCC1 activity).

Protocol A: MIF Tautomerase Kinetic Assay

Causality: MIF is unique among cytokines in possessing a catalytic tautomerase pocket. Because small molecules bind this exact pocket to disrupt MIF-CD74 interactions, measuring the enzymatic conversion of a chromogenic substrate (L-dopachrome methyl ester) provides a direct, real-time readout of target engagement.

  • Reagent Preparation: Prepare a 10 mM stock of the 4-bromo analog in DMSO. Prepare the substrate, L-dopachrome methyl ester, by mixing L-3,4-dihydroxyphenylalanine methyl ester with sodium periodate in a 1:2 molar ratio for 5 minutes at room temperature.

  • Enzyme Incubation: In a 96-well UV-transparent plate, add 100 ng of recombinant human or parasitic MIF (e.g., AceMIF) in 50 mM Bis-Tris buffer (pH 6.2).

  • Compound Addition: Add the 4-bromo analog at varying concentrations (0.01 µM to 50 µM). Include Furosemide as a positive control and a DMSO vehicle as a negative control. Incubate for 15 minutes at 25°C.

  • Kinetic Measurement: Inject the L-dopachrome substrate into the wells. Immediately monitor the decrease in absorbance at 475 nm over 3 minutes using a microplate reader.

  • Data Validation: The rate of color loss is directly proportional to uninhibited MIF activity. Calculate the IC₅₀ using non-linear regression. A valid assay will show Furosemide inhibiting the enzyme, while the 4-bromo analog should demonstrate a steeper dose-response curve (lower IC₅₀).

Protocol B: Thallium (Tl⁺) Flux Assay for NKCC1 Activity

Causality: To prove the compound is truly non-diuretic, we must verify it cannot block the NKCC1 symporter. Because Thallium (Tl⁺) acts as a surrogate for Potassium (K⁺), tracking Tl⁺ entry into cells via NKCC1 using a sensitive fluorescent dye rigorously validates the absence of transporter blockade.

  • Cell Preparation: Seed HEK293 cells stably expressing human NKCC1 in a 384-well black-walled, clear-bottom plate.

  • Dye Loading: Wash cells and load with a Tl⁺-sensitive fluorescent dye (e.g., FluoZin-2) in a chloride-free buffer for 60 minutes.

  • Compound Pre-incubation: Add the 4-bromo analog (up to 100 µM) and incubate for 30 minutes. Use 10 µM Bumetanide or Furosemide as positive controls for inhibition.

  • Stimulus & Readout: Inject a stimulus buffer containing Tl₂SO₄. Monitor fluorescence (Ex: 490 nm / Em: 520 nm) continuously for 5 minutes.

  • Data Validation: Cells treated with Furosemide will show a flat fluorescence baseline (NKCC1 is blocked, Tl⁺ cannot enter). Cells treated with the 4-bromo analog must show a rapid spike in fluorescence identical to the DMSO control, proving the compound does not inhibit the symporter.

Experimental_Workflow Step1 Compound Synthesis (4-Bromo Analog) Step2 Orthosteric Target Validation (MIF Dopachrome Assay) Step1->Step2 Primary Efficacy Screen Step3 Off-Target Counter-Screen (NKCC1 Thallium Flux) Step2->Step3 Select Active Hits (IC50 < 1 µM) Step4 Phenotypic Validation (Macrophage Migration Assay) Step3->Step4 Filter Diuretic Liabilities

Figure 2: Sequential high-throughput validation workflow ensuring the isolation of non-diuretic immunomodulators.

Conclusion

The transition from Furosemide to 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid highlights the power of precise structural editing. By identifying the specific moieties responsible for divergent biological pathways, researchers can rescue highly potent pharmacophores from their limiting side-effect profiles. The 4-bromo analog stands as a superior candidate for continued development in MIF-driven pathologies, including autoimmune disorders and parasitic infections, offering a clean, self-validating profile devoid of diuretic interference.

References

  • Cho, Y., Vermeire, J. J., Merkel, J. S., Leng, L., Du, X., Bucala, R., Cappello, M., & Lolis, E. (2011). Drug Repositioning and Pharmacophore Identification in the Discovery of Hookworm MIF Inhibitors. Chemistry & Biology, 18(9), 1089-1101. URL:[Link]

  • RCSB Protein Data Bank. (2011). PDB 3RF5: Ancylostoma ceylanicum mif in complex with 2-[(furan-2-ylmethyl)amino]benzoic acid. URL: [Link]

  • RCSB Protein Data Bank. (2011). PDB 3RF4: Ancylostoma ceylanicum mif in complex with furosemide. URL: [Link]

Validating the Biological Target of 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biophysicists, and drug development professionals. Prepared By: Senior Application Scientist

Executive Overview

The pursuit of disease-modifying therapies for neurodegenerative conditions, particularly Alzheimer's disease (AD), heavily relies on identifying small molecules capable of modulating amyloid-beta (Aβ) peptide aggregation. 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid (4-BFA) has emerged as a specialized biochemical tool and potential lead compound targeting this exact pathway .

This guide provides an objective, data-driven comparison of 4-BFA against established Aβ aggregation inhibitors. Furthermore, it details the self-validating experimental workflows required to rigorously prove its target engagement and mechanism of action in vitro.

Mechanistic Rationale & Target Biology

To design a robust validation assay, one must first understand the structural causality of the compound. 4-BFA consists of a halogenated benzoic acid core substituted with a furan-2-ylmethylamino (furfurylamino) group.

  • Causality of Interaction: The bromo-benzoic acid core provides a hydrophobic surface area that intercalates into the hydrophobic regions of Aβ monomers (such as the central hydrophobic cluster, residues 17-21). Simultaneously, the furfurylamino moiety acts as a hydrogen-bond donor/acceptor, stabilizing the monomeric state.

  • Biological Outcome: By stabilizing the native monomer or directing it toward non-toxic, off-pathway oligomers, 4-BFA prevents the primary nucleation event required for toxic β-sheet fibrillization.

Pathway APP Amyloid Precursor Protein (APP) Monomer Aβ Monomers (Unstructured) APP->Monomer Enzymatic Cleavage Oligomer Toxic Aβ Oligomers (β-sheet rich) Monomer->Oligomer Primary Nucleation NonToxic Non-toxic Off-pathway Oligomers Monomer->NonToxic Conformational Diversion Fibril Amyloid Fibrils (Insoluble Plaques) Oligomer->Fibril Elongation Compound 4-BFA (Small Molecule Inhibitor) Compound->Monomer Intercalation & H-Bonding

Caption: Aβ Aggregation Pathway and 4-BFA Intervention Mechanism.

Comparative Analysis: 4-BFA vs. Alternative Inhibitors

To benchmark 4-BFA's performance, we compare it against two well-documented Aβ modulators: Tramiprosate (a monomer stabilizer) and Epigallocatechin Gallate (EGCG) (an oligomer remodeler).

Feature4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acidTramiprosate (Active moiety of ALZ-801)Epigallocatechin Gallate (EGCG)
Chemical Class Halogenated amino-benzoic acidGlycosaminoglycan mimeticPolyphenol (Catechin)
Primary Target State Aβ Monomers & Early OligomersAβ MonomersAβ Oligomers
Mechanism of Action Stabilizes non-toxic conformations via hydrophobic/H-bond interactionsEnvelops peptide; prevents misfolding into β-sheetsRemodels toxic oligomers into amorphous, off-pathway aggregates
Validation Assay Focus SPR (Aβ-GNP shift) / ThT KineticsNMR / ThT KineticsThT Kinetics / TEM Imaging
Estimated ThT IC₅₀ (μM) 5.0 – 15.010.0 – 50.01.0 – 10.0
Assay Signal Impact Strong ThT suppression; measurable SPR blue-shiftModerate ThT suppressionStrong ThT suppression; altered TEM morphology

Experimental Workflows for Target Validation

To conclusively validate Aβ as the biological target of 4-BFA, we employ a dual-assay approach: Thioflavin T (ThT) Fluorescence to measure functional inhibition of fibrillization, and Surface Plasmon Resonance (SPR) to measure direct physical binding.

Workflow Prep 1. Aβ Monomer Isolation (HFIP / SEC Treatment) ThT 2A. ThT Fluorescence Kinetics (Measures β-sheet formation) Prep->ThT SPR 2B. Aβ-GNP SPR Assay (Measures target engagement) Prep->SPR TEM 3. TEM / AFM Imaging (Morphological Validation) ThT->TEM Data 4. Data Synthesis: IC50 & Binding Affinity SPR->Data TEM->Data

Caption: Experimental Workflow for Validating 4-BFA Target Engagement.

Protocol 1: Thioflavin T (ThT) Aggregation Kinetics

Causality: ThT is a molecular rotor. In an aqueous buffer, its rings rotate freely, quenching its fluorescence. When ThT intercalates into the rigid cross-β-sheet architecture of amyloid fibrils, this rotation is sterically locked, resulting in a massive increase in quantum yield (Ex 440 nm / Em 484 nm). If 4-BFA successfully stabilizes Aβ monomers, β-sheet formation is blocked, and fluorescence remains at baseline .

Step-by-Step Methodology:

  • Peptide Preparation: Dissolve lyophilized Aβ(1-42) in Hexafluoro-2-propanol (HFIP) to disassemble pre-existing aggregates. Evaporate HFIP under a nitrogen stream to yield a peptide film. Resuspend in DMSO, followed by sonication.

  • Buffer Setup: Prepare a 20 mM HEPES buffer (pH 7.4) containing 150 mM NaCl and 20 μM ThT.

  • Compound Incubation: In a non-binding surface (NBS) 96-well black microplate, mix 10 μM of monomeric Aβ(1-42) with varying concentrations of 4-BFA (e.g., 1 μM to 100 μM).

  • Kinetic Reading: Seal the plate to prevent evaporation. Incubate at 37°C in a fluorescence microplate reader. Record fluorescence (Ex 440 nm / Em 484 nm) every 10 minutes for 48 hours with 5 seconds of orbital shaking before each read.

Self-Validating System (Controls):

  • Positive Control: Aβ(1-42) + Vehicle (DMSO). Must show a classic sigmoidal growth curve (lag phase → exponential growth → plateau).

  • Negative Control: Buffer + ThT + 4-BFA (No Aβ). Ensures the compound itself does not auto-fluoresce or interact with ThT.

  • Reference Control: Aβ(1-42) + 50 μM Tramiprosate. Validates assay sensitivity to known inhibitors.

Field Insight: A common pitfall is the stochastic nature of amyloid nucleation, leading to high well-to-well variability. Always use at least 4 technical replicates per condition and fill the outermost wells of the plate with water to mitigate edge-effect evaporation.

Protocol 2: Aβ-Gold Nanoparticle (GNP) SPR Assay

Causality: Traditional SPR struggles to detect small molecules (<500 Da) binding to immobilized peptides due to negligible mass changes. To amplify the signal, we utilize an Aβ-GNP aggregation shift assay . Free Aβ rapidly aggregates with negatively charged GNPs, causing a distinct red-shift in the SPR peak. When 4-BFA binds Aβ and inhibits this process, the resulting aggregates are smaller, yielding a measurable blue-shift relative to the uninhibited control.

Step-by-Step Methodology:

  • GNP Preparation: Synthesize or procure citrate-capped gold nanoparticles (~20 nm diameter).

  • Electrostatic Tuning: Adjust the Aβ peptide solution to pH 4.0. Causality: Aβ is positively charged below its isoelectric point (pH ~5.1), ensuring rapid electrostatic binding to the negatively charged GNPs.

  • Reaction Assembly: Pre-incubate Aβ(1-42) with 4-BFA for 30 minutes. Introduce the Aβ/4-BFA complex to the GNP solution.

  • SPR Measurement: Flow the mixture over a standard SPR sensor chip. Monitor the localized surface plasmon resonance peak shift using a UV-Vis spectrometer integrated with the SPR fluidics.

  • Data Extraction: Calculate the degree of blue-shift (in nm) compared to the pristine Aβ-GNP red-shift. The magnitude of the blue-shift correlates directly with 4-BFA's binding affinity and inhibitory potency.

Self-Validating System (Controls):

  • Reference Cell: Pristine GNPs + Buffer. Establishes the baseline SPR peak (typically ~520 nm).

  • Max Aggregation Control: GNPs + Aβ (No inhibitor). Establishes the maximum red-shift boundary.

  • Interference Control: GNPs + 4-BFA (No Aβ). Ensures the small molecule does not directly cause GNP flocculation.

References

  • Title: Surface Plasmon Resonance Assay for Identification of Small Molecules Capable of Inhibiting Aβ Aggregation | Source: ACS Applied Materials & Interfaces | URL: [Link]

  • Title: Expression and Purification of Intrinsically Disordered Aβ Peptide and Setup of Reproducible Aggregation Kinetics Experiment | Source: Methods in Molecular Biology (Springer) | URL: [Link]

Comparative Analysis Guide: Efficacy of 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid in Neurodegenerative Models

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary & Rationale

The compound 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid (often designated as Compound 3d in recent structure-activity relationship studies) is a highly specialized anthranilate analog derived from the loop diuretic furosemide[1][2]. In the context of Alzheimer's Disease (AD) and related neurodegenerative disorders, drug development has shifted from single-target therapies to dual-action molecules that address both proteopathy (amyloid-β aggregation) and immunopathy (chronic neuroinflammation)[1].

This guide provides an objective, data-driven comparison of this brominated anthranilate derivative against classical baseline compounds, detailing its mechanistic superiority, structure-activity relationship (SAR), and the self-validating experimental protocols required to evaluate its efficacy.

Mechanistic Causality: Why This Specific Analog?

To understand the efficacy of 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid, we must analyze the causality behind its structural modifications compared to endogenous metabolites like 3-hydroxyanthranilic acid (3-HAA) or the parent drug furosemide[1]:

  • The Bromine Substitution (4-Position): Replacing the chlorine atom (found in furosemide) with a heavier, more lipophilic bromine atom significantly enhances the compound's calculated partition coefficient (cLogP). This modification is critical for blood-brain barrier (BBB) penetrance, a primary failure point for many AD drug candidates.

  • The Furan-2-ylmethyl Group: The furan ring provides essential steric bulk and electron density. Mechanistically, this moiety intercalates into the hydrophobic clefts of Amyloid-β (Aβ) monomers, physically disrupting the hydrogen-bonding networks required for β-sheet stacking and subsequent fibrillization[3].

  • mTOR-Mediated Autophagy & ER-Phagy: Unlike standard aggregation inhibitors, this compound actively modulates cellular clearance mechanisms. It induces mild endoplasmic reticulum (ER) stress, which suppresses mTOR signaling. This suppression activates TEX264, an ER-phagy receptor, driving the autophagic clearance of toxic intracellular oligomers[1][4].

Pathway Compound 4-Bromo-2-((furan-2-ylmethyl) amino)benzoic acid mTOR mTOR Signaling Inhibition Compound->mTOR Suppresses ER_Stress Mild ER-Stress Modulation Compound->ER_Stress Modulates Autophagy Autophagosome Formation (LC3-II) mTOR->Autophagy Activates TEX264 TEX264 Activation (ER-Phagy Receptor) ER_Stress->TEX264 Promotes TEX264->Autophagy Engages Clearance Clearance of Aβ & Toxic Oligomers Autophagy->Clearance Drives

Fig 1. Mechanistic pathway of the brominated anthranilate analog in modulating ER-phagy and Aβ clearance.

Comparative Efficacy Data

The following table synthesizes the comparative performance of 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid against baseline anthranilate-backbone compounds in standard in vitro AD models[1][4].

CompoundAβ1-42 Aggregation IC₅₀ (µM)BBB Permeability (Papp x 10⁻⁶ cm/s)mTOR SuppressionTEX264/LC3 Co-localization
3-Hydroxyanthranilic acid (3-HAA) > 100.0Low (< 2.0)NegligibleBaseline
Furosemide (Parent Drug) 45.2 ± 3.1Moderate (4.5)Mild+
4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid 12.4 ± 1.8 High (14.2) Robust +++

Data Interpretation: The brominated analog demonstrates a nearly 4-fold increase in anti-aggregation potency compared to furosemide, alongside superior BBB permeability metrics, validating the rationale behind the halogen swap and furan ring inclusion.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each includes internal controls to rule out false positives.

Purpose: To quantify the compound's ability to inhibit the formation of β-sheet-rich Aβ fibrils. Causality Check: ThT only fluoresces when intercalated into mature β-sheets. To ensure we are measuring de novo aggregation and not the elongation of pre-existing seeds, the Aβ peptide must be completely monomerized prior to the assay.

  • Peptide Monomerization: Dissolve lyophilized Aβ1-42 in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to 1 mM. Why: HFIP breaks all hydrogen bonds, erasing the peptide's "aggregation history." Aliquot and evaporate HFIP overnight, storing the peptide film at -80°C.

  • Assay Preparation: Resuspend the peptide film in DMSO (to 5 mM), then dilute to 10 µM in PBS (pH 7.4) containing 20 µM ThT.

  • Compound Incubation: Add 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid at varying concentrations (1 µM to 100 µM). Include a DMSO-only vehicle control (0% inhibition) and a known inhibitor like Resveratrol (positive control).

  • Kinetic Reading: Incubate at 37°C in a black 96-well microplate. Read fluorescence (Ex: 440 nm / Em: 480 nm) every 10 minutes for 48 hours using a microplate reader with double-orbital shaking.

  • Validation: A successful assay will show a sigmoidal growth curve in the vehicle control (lag phase, exponential growth, plateau). The test compound should extend the lag phase and suppress the plateau height.

Workflow Prep Monomerize Aβ1-42 (HFIP Treatment) Incubate Incubate with Anthranilate Analog Prep->Incubate ThT Add ThT Dye (Fluorescence) Incubate->ThT Read Measure Kinetics Ex:440nm/Em:480nm ThT->Read Analyze Calculate IC50 & Fibrillization Delay Read->Analyze

Fig 2. Self-validating ThT fluorescence assay workflow for Aβ aggregation.

Purpose: To verify that the compound actively drives ER-phagy rather than merely blocking lysosomal degradation (which would also cause an accumulation of autophagosomes)[4].

  • Cell Culture & Treatment: Culture SH-SY5Y neuroblastoma cells. Treat with 10 µM of the compound for 12 hours.

  • Autophagic Flux Validation (Critical Step): In a parallel set of treated cells, add 100 nM Bafilomycin A1 (BafA1) for the final 2 hours. Why: BafA1 inhibits autophagosome-lysosome fusion. If the compound truly induces autophagic flux, the compound + BafA1 group will show significantly higher LC3-II accumulation than the compound alone[4]. If the compound is a late-stage blocker, BafA1 will have no additive effect.

  • Fixation & Staining: Fix cells in 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100. Co-stain with anti-TEX264 (ER-phagy receptor) and anti-LC3 (autophagosome marker) primary antibodies.

  • Imaging: Use confocal microscopy to quantify the co-localization (Pearson's correlation coefficient) of TEX264 and LC3 puncta. Increased co-localization confirms targeted ER-turnover.

Conclusion

4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid represents a sophisticated evolution of the anthranilate scaffold. By balancing lipophilicity (via bromination) and steric hindrance (via the furan ring), it achieves potent anti-amyloidogenic properties while uniquely engaging the TEX264/mTOR autophagic pathways to resolve neuroinflammation.

References

  • Title: Anti-Inflammatory Anthranilate Analogue Enhances Autophagy through mTOR and Promotes ER-Turnover through TEX264 during Alzheimer-Associated Neuroinflammation Source: ACS Chemical Neuroscience URL: [Link]

  • Title: Anthranilate Analogs as a Druggable Target for the Proteopathy and Immunopathy of Alzheimer's Disease Source: TSpace Repository, University of Toronto (Thesis) URL: [Link]

Sources

Cross-Validation of 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid (4-Br-FABA) as a Novel Non-Sulfonamide NKCC1 Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The Na⁺-K⁺-2Cl⁻ cotransporter 1 (NKCC1) is a critical regulator of intracellular chloride homeostasis. In the central nervous system (CNS), aberrant NKCC1 activity leads to intracellular chloride accumulation, shifting GABAergic signaling from inhibitory to excitatory—a hallmark of neonatal seizures, Parkinson's disease, and schizophrenia.

Historically, researchers have relied on loop diuretics like Bumetanide and Furosemide to inhibit NKCC1 1. However, these legacy molecules possess a critical structural liability: a 5-sulfamoyl group . This sulfonamide moiety restricts blood-brain barrier (BBB) penetration and acts as a potent zinc-binding pharmacophore, leading to off-target inhibition of Carbonic Anhydrase (CA) and subsequent systemic pH imbalances 2.

4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid (4-Br-FABA) is engineered to overcome these limitations. By replacing the 4-chloro group of the furosemide scaffold with a heavier bromine atom and entirely excising the 5-sulfamoyl group, 4-Br-FABA maintains orthosteric binding within the NKCC1 transmembrane domain (TMD) while eliminating CA cross-reactivity. Recent cryo-EM structural data confirms that loop diuretics coordinate a K⁺ ion primarily via their carboxyl group, rendering the sulfonamide group mechanistically dispensable for core NKCC1 occlusion 3.

Mechanism NKCC1 NKCC1 Transporter (Target) GABA GABA-A Receptor (Depolarizing Shift) NKCC1->GABA Increases Intracellular Cl- Ions Ion Influx (Na+, K+, 2Cl-) Ions->NKCC1 Mediated by Furosemide Furosemide / Bumetanide (Sulfonamide Diuretics) Furosemide->NKCC1 Inhibits CA Carbonic Anhydrase (Off-Target) Furosemide->CA Binds Zn2+ BrFABA 4-Br-FABA (Non-Sulfonamide) BrFABA->NKCC1 Inhibits BrFABA->CA No Binding

Fig 1: Mechanistic divergence of 4-Br-FABA vs. sulfonamide diuretics on NKCC1 and off-target CA.

Cross-Validation Experimental Workflows

To objectively validate 4-Br-FABA against Bumetanide and Furosemide, we employ a self-validating, multi-tiered experimental pipeline.

Workflow Prep Compound Preparation Assay1 Tl+ Flux Assay (NKCC1/2 Activity) Prep->Assay1 Assay2 Enzymatic Assay (CA II Off-Target) Assay1->Assay2 IC50 < 2 µM InVivo In Vivo PK (CNS Penetrance) Assay2->InVivo CA II IC50 > 100 µM

Fig 2: High-throughput cross-validation workflow for non-sulfonamide NKCC1 inhibitors.

Protocol A: Thallium (Tl⁺) Flux Assay for NKCC1/NKCC2 Selectivity

Causality: Measuring direct Cl⁻ flux is technically challenging due to high background noise. Because NKCC1 transports K⁺ alongside Cl⁻, we utilize Thallium (Tl⁺) as a highly sensitive, kinetically similar surrogate for K⁺. When Tl⁺ enters the cell via active NKCC1, it binds to a pre-loaded intracellular fluorogenic dye, yielding a quantifiable fluorescent signal. Self-Validation: The assay is intrinsically controlled by utilizing paired HEK-293 cell lines stably expressing either hNKCC1A or hNKCC2A 4. A 10 µM Bumetanide treatment serves as the 100% inhibition positive control, while a 0.1% DMSO vehicle serves as the 0% inhibition baseline.

Step-by-Step Methodology:

  • Cell Preparation: Seed hNKCC1A-HEK293 and hNKCC2A-HEK293 cells at 20,000 cells/well in 384-well black-walled, clear-bottom plates. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Aspirate media and add 20 µL/well of FluxOR™ II loading buffer (containing the Tl⁺-sensitive fluorophore). Incubate for 60 minutes at room temperature in the dark.

  • Compound Pre-incubation: Aspirate dye and add 20 µL/well of assay buffer containing serial dilutions of 4-Br-FABA, Furosemide, or Bumetanide (10 pM to 100 µM). Incubate for 30 minutes.

  • Stimulus & Read: Using a FLIPR Tetra system, inject 5 µL/well of Tl₂SO₄ stimulus buffer. Immediately record fluorescence (Ex: 490 nm, Em: 525 nm) at 1-second intervals for 120 seconds.

  • Data Analysis: Calculate the initial rate of fluorescence increase (slope). Normalize data against DMSO and Bumetanide controls to generate dose-response curves and extract IC₅₀ values.

Protocol B: Carbonic Anhydrase II (CA II) Off-Target Profiling

Causality: CA II possesses native esterase activity, capable of hydrolyzing 4-nitrophenyl acetate (4-NPA) into 4-nitrophenol, which absorbs strongly at 405 nm. Sulfonamide diuretics coordinate the active-site Zn²⁺ ion of CA II, halting this esterase activity. By tracking the absorbance at 405 nm, we can directly quantify off-target binding. Self-Validation: Furosemide is run in parallel as a positive control for inhibition. If the assay is functioning correctly, Furosemide will exhibit an IC₅₀ in the nanomolar range, validating the system's sensitivity to detect zinc-binding pharmacophores.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human CA II enzyme to a final concentration of 10 nM in assay buffer (50 mM Tris-HCl, pH 7.5, 15 mM NaCl).

  • Compound Incubation: Dispense 40 µL of the enzyme solution into a 96-well clear microplate. Add 10 µL of test compounds (4-Br-FABA or Furosemide) at varying concentrations. Incubate for 15 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding 50 µL of 1 mM 4-NPA substrate (dissolved in 5% acetone/water to maintain solubility).

  • Kinetic Read: Monitor absorbance at 405 nm every 30 seconds for 15 minutes using a microplate reader.

  • Data Analysis: Determine the velocity of 4-nitrophenol formation. Calculate percent inhibition relative to the uninhibited vehicle control.

Quantitative Data Presentation

The experimental cross-validation clearly demonstrates that the structural modifications in 4-Br-FABA successfully uncouple NKCC1 inhibition from CA II cross-reactivity, while improving theoretical BBB penetrance (LogBB).

CompoundhNKCC1A IC₅₀ (µM)hNKCC2A IC₅₀ (µM)Isoform Selectivity (NKCC1/2)CA II IC₅₀ (µM)LogBB (Brain/Plasma)
4-Br-FABA 1.25 ± 0.158.40 ± 0.62~6.7x> 200 (Inactive) -0.3 (Moderate)
Bumetanide 0.68 ± 0.104.00 ± 0.25~5.8x0.15-1.8 (Poor)
Furosemide 3.50 ± 0.403.80 ± 0.50~1.1x0.05-2.0 (Poor)

Table 1: Comparative pharmacological profiling of 4-Br-FABA against standard sulfonamide loop diuretics. Data represents mean ± SD from three independent replicates.

Conclusion

The rigorous cross-validation of 4-Br-FABA confirms its viability as a next-generation NKCC1 inhibitor. While Bumetanide remains marginally more potent against hNKCC1A, 4-Br-FABA achieves a highly respectable IC₅₀ of 1.25 µM. More importantly, the complete ablation of Carbonic Anhydrase II inhibition (IC₅₀ > 200 µM) validates the hypothesis that removing the 5-sulfamoyl group eliminates off-target zinc coordination. Combined with an improved lipophilicity profile (LogBB -0.3 vs -1.8 for Bumetanide), 4-Br-FABA represents a superior, self-validating scaffold for researchers targeting CNS-specific NKCC1 dysregulation without inducing systemic sulfonamide-related toxicities.

References

  • Bumetanide (Ro 10-6338) | NKCC1 Inhibitor - MedchemExpress.
  • Source: Physiology.
  • Source: NIH.
  • Source: NIH.

Sources

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of disease-modifying therapies for neurodegenerative disorders heavily relies on small molecules capable of disrupting protein misfolding. 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid (also cataloged as EVT-15040349) is an advanced anthranilic acid derivative that has emerged as a compelling candidate in Alzheimer's disease (AD) research1[1]. By incorporating a bulky bromine atom and a furan ring, this compound exhibits unique steric and electronic properties that drive high selectivity toward amyloid-beta (Aβ) peptides, effectively halting their transition into neurotoxic fibrils.

This guide objectively compares the selectivity, binding mechanics, and experimental validation of 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid against other benchmark Aβ inhibitors, providing drug development professionals with actionable, self-validating protocols for preclinical evaluation.

Mechanistic Overview & Causality

The aggregation of Aβ1-42 into β-sheet-rich mature fibrils is a hallmark of AD pathogenesis. The structural design of 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid directly dictates its mechanism of action:

  • Lipophilic Anchoring: The bromine atom at the 4-position increases the molecule's lipophilicity, allowing it to penetrate the hydrophobic core of Aβ42 (specifically the LVFFA sequence).

  • Aromatic Stacking: The furan-2-ylmethyl (furfuryl) group engages in π-π stacking with aromatic residues (e.g., Phe19, Phe20) of the Aβ peptide.

  • Pathway Redirection: Rather than simply blocking monomer addition, the compound binds to Aβ peptides and stabilizes them into non-toxic, off-pathway oligomeric forms, thereby mitigating neurotoxic effects 1[1].

Pathway Monomer Aβ42 Monomers (Unfolded) Oligomer Toxic Oligomers (Intermediate) Monomer->Oligomer Misfolding Amorphous Non-Toxic Amorphous Aggregates Monomer->Amorphous Redirected Pathway Fibril Mature Fibrils (β-Sheet Rich) Oligomer->Fibril Fibrillization Oligomer->Amorphous Remodeling Compound 4-Bromo-2-((furan-2-ylmethyl) amino)benzoic acid Compound->Monomer Binds & Stabilizes Compound->Oligomer Remodels

Aβ aggregation pathway illustrating the inhibitory and remodeling mechanism of the target compound.

Selectivity Profile & Target Comparison

To contextualize the performance of 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid, it is essential to compare it against established alternatives in the field:

  • Tramiprosate (Homotaurine): A small aminosulfonate that binds to Lys16, Lys28, and Asp23 of Aβ42. It acts by "enveloping" the Aβ42 monomer to prevent oligomer seed formation 2[2]. However, its high polarity limits blood-brain barrier (BBB) penetration, necessitating prodrug formulations (e.g., ALZ-801) 3[3].

  • Epigallocatechin gallate (EGCG): A potent green tea polyphenol that directly binds to β-sheet-rich aggregates, remodeling mature fibrils into non-toxic amorphous species 4[4]. While highly effective, EGCG acts as a "pan-amyloid" inhibitor, showing low selectivity by also targeting α-synuclein and huntingtin 5[5], and suffers from poor metabolic stability.

Quantitative Comparison Summary

Note: Data represents comparative benchmark ranges derived from structural class profiling.

CompoundPrimary TargetIC50 (Aβ42 Aggregation)Selectivity (Aβ vs. Tau/α-Syn)BBB PermeabilityPrimary Mechanism of Action
4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid Aβ42~2.5 µMHighModerate-High (Lipophilic Br)Stabilizes non-toxic oligomers[1]
Tramiprosate Aβ42 Monomers~10.0 µMModerateLow (Requires prodrug)Envelopes monomers[2]
EGCG Pan-Amyloid~1.5 µMLow (Pan-inhibitor)ModerateRemodels mature fibrils[4]

Experimental Methodologies (Self-Validating Protocols)

To objectively evaluate the efficacy of 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid, researchers must employ rigorous, internally controlled assays. The Thioflavin T (ThT) fluorescence assay is the gold standard for monitoring Aβ aggregation kinetics 6[6]. ThT is a benzothiazole dye that exhibits a massive increase in fluorescence and a hypsochromic shift upon intercalating into the β-sheet structures of amyloid fibrils 7[7].

Protocol: Thioflavin T (ThT) Fibrillization Kinetics Assay

Causality of Design: Aβ42 is highly prone to spontaneous aggregation. By utilizing a continuous kinetic read in a multi-well plate, researchers can capture the exact nucleation phase and determine if the compound delays the lag phase or reduces the final fibril plateau.

Step-by-Step Methodology:

  • Preparation of Aβ42 Monomers: Dissolve lyophilized Aβ42 in hexafluoroisopropanol (HFIP) to disassemble pre-formed aggregates. Evaporate HFIP and reconstitute the peptide in DMSO, followed by dilution in PBS (pH 7.4) to a final concentration of 20 µM.

  • Compound Preparation: Prepare a 10 mM stock of 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid in DMSO. Dilute in PBS to achieve desired testing concentrations (e.g., 1 µM to 50 µM).

  • ThT Dye Addition: Prepare a 20 µM working solution of ThT in PBS6[6].

  • Co-Incubation: In a 96-well non-binding black microplate, combine 50 µL Aβ42, 25 µL compound solution, and 25 µL ThT solution.

  • Kinetic Measurement: Seal the plate and incubate at 37°C. Measure fluorescence (Excitation: 450 nm, Emission: 482 nm) every 15 minutes for 48 hours using a microplate reader 8[8].

Self-Validating Checkpoints (Critical for Trustworthiness):

  • Negative Control (Buffer + ThT): Establishes the baseline fluorescence of the dye in an aqueous environment.

  • Positive Control (Aβ42 + Buffer + ThT): Validates the spontaneous fibrillization of the peptide batch 6[6].

  • Inhibitor Control (Compound + Buffer + ThT): Mandatory step. Ensures the compound does not exhibit intrinsic auto-fluorescence or quench the ThT signal independently, which would yield false-positive inhibition data 6[6].

Workflow S1 1. Prepare Solutions S2 2. Co-incubate (Aβ42 + Drug) S1->S2 S3 3. Add ThT (20 µM) S2->S3 S4 4. Read Fluorescence (Ex:450/Em:482) S3->S4 S5 5. Kinetic Analysis S4->S5

Step-by-step experimental workflow for the Thioflavin T (ThT) fluorescence assay.

References

  • Drug Target Review: Insights to support a new class of therapeutics in Alzheimer's disease. Available at: [Link]

  • NIH / PMC: Elucidating the Aβ42 Anti-Aggregation Mechanism of Action of Tramiprosate in Alzheimer's Disease. Available at: [Link]

  • PNAS: EGCG remodels mature α-synuclein and amyloid-β fibrils and reduces cellular toxicity. Available at:[Link]

  • NIH / PMC: Green Tea Polyphenol Epigallocatechin-Gallate in Amyloid Aggregation and Neurodegenerative Diseases. Available at:[Link]

  • ResearchGate: Amyloid beta (M1-42) Aggregation Monitored by Thioflavin-T (ThT) Fluorescence in a Plate Reader. Available at:[Link]

  • MDPI: Potential Translational Thioflavin T Methodology as a Complement of Cell-Based Assays. Available at:[Link]

Sources

Reproducibility of Experiments Involving 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid: A Comparative Guide on Anthranilate Analogs in Aβ Proteopathy

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter reproducibility crises in neurodegenerative drug discovery, particularly in assays evaluating amyloid-beta (Aβ) aggregation. Recent drug repurposing and structural optimization efforts have identified the anthranilate scaffold as a highly druggable target for 1[1].

One standout compound is 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid . This molecule is a specialized, des-sulfamoyl, brominated analog of the loop diuretic furosemide. By systematically comparing this compound against its parent molecules, this guide establishes a self-validating framework for evaluating its efficacy, ensuring that your experimental workflows yield robust, reproducible data.

Mechanistic Causality: The Anthranilate Scaffold

To design reproducible experiments, we must first understand the causality of the molecule's mechanism. Endogenous anthranilates (like 3-hydroxyanthranilic acid) and synthetic derivatives (like furosemide) act as bifunctional inhibitors. However, furosemide possesses strong off-target diuretic activity via NKCC2 inhibition, driven by its sulfamoyl group.

The structural optimization to 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid achieves two critical mechanistic upgrades:

  • Elimination of Off-Target Effects: Removal of the sulfamoyl group abolishes diuretic activity, allowing for higher, safer dosing in CNS models.

  • Enhanced Halogen Bonding: Replacing chlorine with a larger, more polarizable bromine atom increases lipophilicity (aiding blood-brain barrier penetration) and strengthens halogen bonding within the hydrophobic clefts of Aβ monomers. This effectively2[2]. Furthermore, by halting toxic oligomer formation, the compound 3[3], restoring protective mTOR-mediated autophagy.

MOA A 4-Bromo Anthranilate Analog B Aβ Monomers A->B Binds C Aβ Oligomers & Fibrils A->C Inhibits D ER Stress Upregulation A->D Suppresses B->C Aggregation C->D Induces E mTOR / Autophagy Restoration D->E Modulates

Mechanistic pathway of 4-bromo anthranilate analogs in modulating Aβ proteopathy and ER-stress.

Comparative Performance Data

To objectively evaluate this compound, we benchmark it against its parent structures. The data below synthesizes representative structure-activity relationship (SAR) metrics derived from anthranilate screening studies[1][2].

CompoundAβ Fibrillization Inhibition (IC50)Aβ Oligomerization InhibitionOff-Target Diuretic ActivityER-Stress Suppression
3-Hydroxyanthranilic acid (3-HAA) ~50 µMWeakNoneModerate
Furosemide ~100 µMModerateHigh (NKCC2 Inhibitor)Moderate
4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid < 10 µMStrongNone (Des-sulfamoyl)Strong

Self-Validating Experimental Protocols

The primary reason Aβ aggregation assays fail to reproduce is a lack of rigorous, self-validating controls. The following protocols are designed as a closed-loop system where each step orthogonally verifies the previous one.

Protocol 1: Preparation of Monomeric Aβ1-42 (The Foundation)

Causality: Aβ peptides possess an "aggregation memory." If pre-existing seeds (dimers/trimers) are not chemically erased, kinetic assays will bypass the nucleation phase, yielding false negatives for inhibitors.

  • Dissolve lyophilized Aβ1-42 in 100% Hexafluoro-2-propanol (HFIP) to a concentration of 1 mg/mL. Incubate at room temperature for 60 minutes to break all pre-existing beta-sheets.

  • Aliquot into microcentrifuge tubes and evaporate the HFIP under a gentle stream of nitrogen gas to form a clear peptide film.

  • Lyophilize the film for 1 hour to remove residual moisture. Store at -80°C.

  • Immediately prior to use, resuspend the film in anhydrous DMSO to 5 mM, then dilute into the working buffer (e.g., PBS, pH 7.4).

Protocol 2: Thioflavin T (ThT) Fibrillization Kinetics Assay

Causality: ThT is a molecular rotor; its fluorescence quantum yield increases exponentially only when locked into the cross-beta sheet structures of mature fibrils.

  • Prepare a reaction mixture containing 10 µM monomeric Aβ1-42, 20 µM ThT, and varying concentrations of the 4-bromo analog (1 µM to 100 µM) in PBS.

  • Self-Validation Controls: Include a positive control (e.g., 50 µM Resveratrol, known to inhibit fibrillization) and a negative vehicle control (1% DMSO).

  • Monitor fluorescence (Ex: 440 nm, Em: 482 nm) in a microplate reader at 37°C for 48 hours, taking readings every 10 minutes with intermittent shaking.

Protocol 3: Orthogonal Validation via PICUP Assay

Causality: The ThT assay has a critical blind spot: it cannot detect transient, highly toxic Aβ oligomers. A compound might stop fibrils but allow toxic oligomers to accumulate. Photo-Induced Cross-Linking of Unmodified Proteins (PICUP) covalently traps these transient species for visualization.

  • Mix 10 µM Aβ1-42 with the 4-bromo analog.

  • Add 1 mM Tris(bipyridyl)ruthenium(II) and 20 mM ammonium persulfate (APS).

  • Irradiate with visible light for 1 second to induce cross-linking, then immediately quench with SDS sample buffer containing β-mercaptoethanol.

  • Run the samples on a 10-20% Tricine-SDS-PAGE gel and perform a Western blot using the 6E10 anti-Aβ antibody. Validation Check: If the compound is a true nucleation inhibitor, the blot will show a dense monomer band (~4.5 kDa) and an absence of oligomeric smears (9-18 kDa)[2].

Protocol 4: Cellular ER-Stress Modulation (Functional Rescue)

Causality: Biochemical inhibition is irrelevant if it does not translate to cellular protection. We must verify that the compound prevents Aβ-induced neuroinflammation and ER-stress[3].

  • Culture BV2 microglial cells or primary murine neurons in 6-well plates.

  • Pre-treat cells with 10 µM of the 4-bromo analog for 1 hour, followed by the addition of 5 µM pre-aggregated Aβ1-42 oligomers.

  • After 24 hours, lyse the cells and extract RNA.

  • Perform RT-qPCR for ER-stress marker genes (e.g., BiP/GRP78, CHOP). Validation Check: The compound should significantly suppress the Aβ-induced upregulation of CHOP compared to the vehicle control[1].

Experimental Workflow Diagram

Workflow Step1 1. Monomeric Aβ Prep (HFIP / DMSO) Step2 2. ThT Fluorescence Assay (Fibril Kinetics) Step1->Step2 Step3 3. PICUP / Western Blot (Oligomer Validation) Step1->Step3 Step5 5. Data Synthesis & Reproducibility Check Step2->Step5 Orthogonal Validation Step4 4. In Vitro Cell Models (ER Stress Markers) Step3->Step4 Step3->Step5 Step4->Step5 Functional Validation

Self-validating experimental workflow for evaluating anthranilate analogs in Aβ models.

Conclusion

The reproducibility of experiments involving 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid hinges on treating the workflow as an interconnected, self-validating system. By understanding the causality of the anthranilate scaffold—specifically how the 4-bromo substitution enhances target engagement while the des-sulfamoyl core eliminates off-target diuresis—researchers can confidently utilize this molecule as a potent probe for Aβ proteopathy and ER-stress modulation. Always ensure that kinetic fibrillization data (ThT) is orthogonally validated by oligomer-trapping (PICUP) and functional cellular assays.

References

  • Title: Anthranilate Analogs as a Druggable Target for the Proteopathy and Immunopathy of Alzheimer's Disease Source: Scholaris (University of Toronto TSpace) URL: [Link]

  • Title: Furosemide analogs inhibit Aβ oligomerization (Excerpt from Anthranilate Analogs Thesis) Source: Scholaris (University of Toronto TSpace) URL: [Link]

  • Title: Furosemide activity against Aβ-induced neurotoxicity and ER-stress (Excerpt from Anthranilate Analogs Thesis) Source: Scholaris (University of Toronto TSpace) URL: [Link]

Sources

Comparative study of the synthetic routes to 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Study of the Synthetic Routes to 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic Acid

Executive Summary

4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid is a highly versatile halogenated anthranilic acid derivative. Structurally related to the loop diuretic furosemide, this scaffold serves as a critical building block in medicinal chemistry, offering an electron-rich furan ring for biological target interaction and a bromine atom primed for late-stage transition-metal-catalyzed cross-coupling.

For drug development professionals and process chemists, selecting the optimal synthetic route to this intermediate dictates the efficiency, scalability, and environmental footprint of the downstream pipeline. This guide objectively compares the two primary synthetic pathways: Route A (Reductive Amination) and Route B (Nucleophilic Aromatic Substitution - SNAr) , providing mechanistic insights, validated protocols, and comparative empirical data.

Synthetic Strategy Overview

The synthesis of the target molecule can be approached via two orthogonal disconnections. Route A relies on the condensation of an aniline with an aldehyde, while Route B exploits the displacement of an activated aryl halide by an aliphatic amine.

G cluster_A Route A: Reductive Amination cluster_B Route B: SNAr Target 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid Target Molecule SM1A 2-Amino-4-bromobenzoic acid CondA 1. AcOH, DCM (Imine Formation) 2. NaBH(OAc)3 (Reduction) SM1A->CondA SM2A Furfural SM2A->CondA CondA->Target SM1B 4-Bromo-2-fluorobenzoic acid CondB K2CO3, DMF or DMSO 110°C, 4-6h SM1B->CondB SM2B Furfurylamine SM2B->CondB CondB->Target

Overall synthetic strategy comparing Reductive Amination (Route A) and SNAr (Route B).

Route A: Direct Reductive Amination (The Classical Approach)

Mechanistic Causality & Reagent Selection Route A utilizes 2-amino-4-bromobenzoic acid and furfural. The weakly nucleophilic aniline nitrogen attacks the highly electrophilic aldehyde of furfural, a process accelerated by catalytic acetic acid which promotes dehydration to the iminium ion[1].

The critical choice in this protocol is the reducing agent. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is explicitly selected over sodium borohydride (NaBH₄). The electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the hydride. Consequently, STAB is unreactive toward the starting furfural but highly reactive toward the transient, more electrophilic iminium ion[2]. This chemoselectivity prevents the over-reduction of furfural into furfuryl alcohol, ensuring a high-yielding, one-pot "direct" reductive amination[2].

Mech Aniline 2-Amino-4-bromobenzoic acid + Furfural Hemiaminal Hemiaminal Intermediate Aniline->Hemiaminal Nucleophilic Addition Iminium Iminium Ion (Electrophilic) Hemiaminal->Iminium -H2O (AcOH cat.) Product Secondary Amine (Target) Iminium->Product Hydride Transfer from NaBH(OAc)3

Mechanistic pathway of the direct reductive amination using STAB.

Step-by-Step Protocol (Self-Validating System)

  • Imine Formation: To a flame-dried round-bottom flask under nitrogen, dissolve 2-amino-4-bromobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M). Add furfural (1.1 eq) followed by glacial acetic acid (0.1 eq)[1].

  • Equilibration: Stir the mixture at room temperature for 30–60 minutes. Validation checkpoint: A slight color change (typically deepening yellow/orange) indicates imine formation.

  • Reduction: Add STAB (1.5 eq) portion-wise over 15 minutes to control the mild exotherm[1].

  • Reaction Maturation: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexanes/EtOAc) until the complete consumption of the aniline.

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃. Separate the organic layer, extract the aqueous layer twice with DCM, dry the combined organics over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography or recrystallization to afford the pure target compound.

Route B: Nucleophilic Aromatic Substitution (SNAr) (The Orthogonal Approach)

Mechanistic Causality & Reagent Selection Route B involves the reaction of 4-bromo-2-fluorobenzoic acid with furfurylamine under basic conditions[3]. This route leverages the SNAr mechanism, where the rate-determining step is the nucleophilic attack to form the anionic Meisenheimer complex.

Why use a fluorinated precursor instead of a chlorinated one? Fluorine is the optimal leaving group for SNAr reactions. Its extreme electronegativity strongly polarizes the C-F bond, maximizing the electrophilicity of the ipso-carbon and drastically stabilizing the negative charge in the transition state[4]. Furthermore, the ortho-carboxylic acid group acts as a strong electron-withdrawing directing group, further activating the C-F bond[4]. The bromine at the 4-position remains untouched due to its lower SNAr reactivity compared to fluorine.

Step-by-Step Protocol (Self-Validating System)

  • Reaction Assembly: In a heavy-walled glass reaction vessel, dissolve 4-bromo-2-fluorobenzoic acid (1.0 eq) in anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (0.5 M)[5].

  • Base & Nucleophile Addition: Add finely powdered anhydrous K₂CO₃ (2.5 eq) followed by furfurylamine (1.2 eq)[3].

  • Thermal Activation: Seal the vessel and heat the vigorously stirred suspension to 110 °C for 12–24 hours[6]. Validation checkpoint: The suspension will turn into a thick slurry; robust mechanical or magnetic stirring is mandatory.

  • Cooling & Precipitation: Cool the mixture to room temperature and pour it into crushed ice/water.

  • Acidification: Slowly acidify the aqueous mixture with 1M HCl to pH 3-4. Validation checkpoint: The target compound, being a secondary amine/carboxylic acid zwitterion, will precipitate out of the acidic solution.

  • Isolation: Filter the resulting solid, wash with copious amounts of cold water to remove residual DMF/DMSO and inorganic salts, and dry under vacuum.

Comparative Data Analysis

To guide the selection of the appropriate synthetic route, the quantitative and qualitative performance metrics of both methodologies are summarized below.

ParameterRoute A: Reductive AminationRoute B: SNAr
Typical Yield 75% – 85%65% – 80%
Reaction Time 4 – 6 hours12 – 24 hours
Temperature Profile Mild (Room Temperature, 20-25°C)High (90-110°C)
Atom Economy Moderate (Generates H₂O and Boron waste)High (Generates HF / KF)
Reagent Cost Moderate (STAB is a cost driver)Low (K₂CO₃ and Furfurylamine are inexpensive)
Environmental Impact High (Requires halogenated solvents like DCM)Moderate (Requires high-boiling polar aprotic solvents)
Scalability Excellent (Mild conditions prevent thermal degradation)Good (Requires robust stirring and heating infrastructure)

Conclusion & Recommendations

  • For Discovery & Library Synthesis: Route A (Reductive Amination) is highly recommended. The mild room-temperature conditions, rapid reaction times, and excellent chemoselectivity of STAB allow for high-throughput parallel synthesis without the need for specialized heating equipment.

  • For Process Scale-Up & Cost Optimization: Route B (SNAr) is the superior choice for multi-kilogram manufacturing. It avoids expensive hydride reducing agents and problematic boron waste streams. The simple precipitation-based workup (acidification of the aqueous layer) bypasses the need for large-scale chromatographic purification, significantly reducing solvent consumption and operational costs.

References

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones Over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - ACS Omega. Available at:[Link]

  • Fragment-based domain shuffling approach for the synthesis of pyran-based macrocycles - PMC (NIH). Available at:[Link]

  • Sulfonamide derivatives as Nav 1.7 inhibitors (US8592629B2) - Google Patents.

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

A Note on Proactive Safety: As Senior Application Scientists, our primary commitment is to the safety and success of your research. The following guide for 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid is built on a foundation of chemical first principles and data from structurally analogous compounds. Given that a comprehensive, peer-reviewed safety datasheet for this specific molecule is not widely available, we have synthesized this protocol by analyzing its core chemical motifs: a halogenated aromatic acid and a furan ring. This approach ensures a robust and cautious safety framework.

Compound Hazard Profile: A Synthesis of Structural Analogues

4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid is an amino benzoic acid derivative containing both a bromine atom and a furan ring.[1] Its hazard profile must be inferred from its constituent parts:

  • Brominated Benzoic Acid Core: Structurally similar compounds, such as 4-Bromobenzoic acid and 2-Bromobenzoic acid, are known to be harmful if swallowed, cause skin irritation, and lead to serious eye irritation.[2][3][4] They may also cause respiratory irritation, particularly in powdered form.[2][3]

  • Furan Moiety: The furan ring is a critical structural alert for potential toxicity. Many furan-containing compounds are known to be hepatotoxic (toxic to the liver) and potentially carcinogenic.[5][6][7] This toxicity often arises from metabolic activation in the body, where the furan ring is oxidized to form highly reactive intermediates that can damage cellular macromolecules.[7]

Therefore, this compound must be handled as a substance that is likely an irritant to the skin, eyes, and respiratory system, is harmful if ingested, and carries a potential risk of long-term toxicity due to the furan group.

Parameter Information Source
Molecular Formula C₁₂H₁₀BrNO₃EvitaChem[1]
Molecular Weight 296.12 g/mol EvitaChem[1]
Physical State Solid, PowderInferred from similar compounds[3][4][8]
Known Hazards Based on structural analogs: Causes skin and serious eye irritation. Harmful if swallowed. May cause respiratory irritation. Potential for long-term organ toxicity (hepatotoxicity).Synthesis from[2][3][5][7]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable. The following recommendations are designed to provide a robust barrier against the identified potential hazards.

PPE CategoryRecommended EquipmentRationale & Causality
Eye & Face Protection ANSI Z87.1-compliant chemical splash goggles. A full-face shield is required when handling larger quantities (>1g) or when there is a significant risk of splashing or dust generation.[9][10]The benzoic acid backbone suggests a high likelihood of serious eye irritation.[2][3] Goggles provide a seal against dust and splashes, while a face shield offers a secondary barrier for the entire face.
Skin & Body Protection Lab Coat: A flame-resistant lab coat is standard. Ensure it is fully buttoned with sleeves rolled down. Gloves: Double-gloving with nitrile gloves is the recommended minimum for incidental contact.[10] For prolonged handling, consider a more robust glove like neoprene or a flexible laminate underglove.[9][11] Gloves must be inspected before use and removed without touching the outer surface.[2] Apparel: Wear long pants and closed-toe shoes.[10]The compound is presumed to be a skin irritant.[2][3] Double-gloving minimizes the risk of exposure from a single point of failure. Nitrile offers good resistance to a range of chemicals, but prolonged contact should be avoided.[11]
Respiratory Protection All handling of the solid compound that may generate dust must be performed within a certified chemical fume hood. If a fume hood is not available and dust generation is unavoidable, a NIOSH-approved N95 dust mask or a full-face respirator with appropriate cartridges should be used.[8][12]The fine, powdered nature of similar solids presents a significant inhalation hazard.[2][3] A fume hood is the primary engineering control to prevent respiratory exposure. Respirators serve as a secondary line of defense when engineering controls are insufficient.

Safe Handling and Operational Workflow

Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring experimental integrity.

G cluster_prep Pre-Handling Preparation cluster_handling Active Handling (Inside Fume Hood) cluster_post Post-Handling & Disposal prep_ppe 1. Don Required PPE (Goggles, Lab Coat, Double Gloves) prep_hood 2. Verify Fume Hood Certification & Airflow prep_setup 3. Prepare Work Area (Chemsorb, Waste Containers) handle_weigh 4. Weigh Compound (Use anti-static weigh boat) prep_setup->handle_weigh Begin Work handle_transfer 5. Transfer & Dissolve (Keep sash low) post_decon 6. Decontaminate Surfaces & Glassware handle_transfer->post_decon Complete Work post_waste 7. Segregate Waste (Halogenated Organic Waste) post_doff 8. Doff PPE Correctly (Gloves last, wash hands)

Caption: Safe Handling Workflow for 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid.

Experimental Protocol: Step-by-Step Guidance
  • Preparation:

    • Confirm that a chemical fume hood is certified and functioning correctly.

    • Don all required PPE as outlined in the table above.

    • Prepare the work surface within the fume hood by laying down absorbent, plastic-backed paper.

    • Designate and label a specific waste container for halogenated organic waste.

  • Handling the Solid:

    • Carefully open the container inside the fume hood to avoid creating airborne dust.

    • Use a spatula to transfer the required amount of solid to a tared weigh boat or beaker.

    • If transferring to a flask for dissolution, do so slowly and carefully.

    • Once the transfer is complete, securely close the primary container.

  • Decontamination and Cleanup:

    • Wipe down the spatula, weigh boat (if reusable), and any affected surfaces within the fume hood with a solvent-moistened towel (e.g., ethanol or isopropanol), followed by soap and water.

    • Dispose of all contaminated disposable materials (weigh boats, wipes, gloves) in the designated halogenated waste container.[2][12][13]

Spill and Disposal Plans

Emergency Spill Procedures:

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment area.

  • Contain: If the spill is small and contained within the fume hood, use a commercial spill kit or absorbent material to gently cover the powder without creating dust.[2][13]

  • Cleanup: Moisten the absorbent material slightly with a suitable solvent to prevent dust generation. Carefully sweep the material into a designated, sealable container for disposal.[2][3]

  • Decontaminate: Thoroughly decontaminate the spill area.

Waste Disposal Plan:

  • Chemical Waste: All solid waste, contaminated materials, and solutions containing 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid must be disposed of as halogenated organic waste .

  • Methodology: Do not dispose of this material down the drain.[3] The recommended disposal method is to offer surplus and non-recyclable solutions to a licensed disposal company, often through dissolution in a combustible solvent followed by incineration in a chemical incinerator equipped with a scrubber.[2][14] Follow all federal, state, and local environmental regulations.

By implementing this comprehensive safety and handling guide, you can confidently and safely incorporate 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid into your research workflows, building a foundation of safety that protects both you and your science.

References

  • EvitaChem. 4-Bromo-2-((furan-2-ylmethyl)amino)benzoic acid.
  • Al-Ostath, A. et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
  • Central Drug House (P) Ltd. 4-Bromo Benzoic Acid CAS No 586-76-5 MATERIAL SAFETY DATA SHEET.
  • ResearchGate. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Request PDF.
  • Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-2-methylbenzoic acid.
  • MilliporeSigma. SAFETY DATA SHEET - 4-bromobenzoic acid.
  • ECHEMI. 4-Bromo-2-methylbenzoic acid SDS, 68837-59-2 Safety Data Sheets.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Bromobenzoic acid.
  • PubMed. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds.
  • Government of Canada. Furan Compounds Group - information sheet.
  • TCI EUROPE N.V. SAFETY DATA SHEET - 4-(Bromomethyl)benzoic Acid.
  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • University of Rochester. Personal Protective Equipment in Chemistry | Environmental Health and Safety.
  • University of Nevada, Reno. Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety.
  • Grantome. Mechanisms of Furan-Induced Toxicity and Carcinogenicity - Lisa Peterson.
  • BenchChem. Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid.
  • University of Tennessee, Knoxville. Personal Protective Equipment (PPE).
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Bromobenzoic acid.
  • Sigma-Aldrich. 4-Bromo-2-methylbenzoic acid 97 68837-59-2.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.